U-83836E
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H/t30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXSMZHYBXPIS-ZHXNKHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137018-55-4 | |
| Record name | U 83836E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Molecular Intricacies of U-83836E: A Technical Guide to its Mechanism of Action
For Immediate Release
Kyoto, Japan - In a significant advancement for oncology research, the compound U-83836E has been identified as a potent inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in the progression of various cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document collates available data on its biochemical activity, details the experimental protocols used for its characterization, and visualizes the complex biological pathways it modulates.
Core Mechanism of Action: Inhibition of γ-Glutamylcyclotransferase
This compound, chemically identified as (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8,-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, was discovered through a high-throughput screening of low molecular weight compounds.[1] Its primary mechanism of action is the enzymatic inhibition of γ-glutamylcyclotransferase (GGCT).[1]
GGCT plays a crucial role in glutathione homeostasis by catalyzing the formation of 5-oxoproline and free amino acids from γ-glutamyl peptides.[1] Elevated expression of GGCT has been observed in numerous cancer tissues, where it is believed to contribute to oncogenic functions.[1] By inhibiting GGCT, this compound disrupts these processes, leading to anticancer effects, as demonstrated in both in vitro and in vivo models.[1]
Notably, this compound is also classified as a lazaroid, a group of compounds known for their potent inhibition of lipid peroxidation.[1] This dual activity suggests a multifaceted approach to its anticancer effects, combining direct enzymatic inhibition with the mitigation of oxidative stress.
Quantitative Analysis of Bioactivity
While the primary literature identifying this compound as a GGCT inhibitor provides a qualitative description of its activity, specific quantitative metrics such as IC50 values from publicly available abstracts are limited. The data presented below is based on the reported experimental outcomes.
| Parameter | Description | Value | Source |
| GGCT Inhibition | This compound was shown to inhibit GGCT activity in extracts of NIH3T3 cells overexpressing the enzyme. | Not specified in abstract | Ii et al., 2021[1] |
| In Vivo Efficacy | Significantly inhibited tumor growth in an MCF7 human breast cancer xenograft model. | Not specified in abstract | Ii et al., 2021[1] |
Signaling Pathways Modulated by GGCT Inhibition
The inhibition of GGCT by compounds like this compound is understood to impact several critical downstream signaling pathways that are often dysregulated in cancer.
-
MEK-ERK Pathway: The knockdown of GGCT has been shown to inhibit the MEK-ERK pathway, which is a central signaling cascade that regulates cell proliferation, survival, and differentiation.[2]
-
STAT3-c-Met-MEK-ERK Pathway: Further research indicates that GGCT depletion can activate the RB protein by inhibiting the STAT3-c-Met-MEK-ERK pathway through the activation of AMPK.
-
Notch Signaling: In glioma cell lines, GGCT knockdown has been associated with a decrease in the expression of Notch1 and Notch2, key receptors in a pathway that governs cell fate decisions.[3]
-
Hedgehog Pathway: Overexpression of GGCT in mouse embryonic fibroblasts has been linked to the activation of the hedgehog signaling pathway, suggesting that its inhibition could suppress this pro-tumorigenic pathway.[4]
Caption: Putative signaling pathway affected by this compound-mediated GGCT inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. Below are outlines of the key methodologies employed in the characterization of this compound.
High-Throughput Screening for GGCT Inhibitors
This compound was identified from a chemical library using a high-throughput screen designed to detect inhibitors of GGCT.[1] This assay utilized a fluorochrome-conjugated GGCT probe, allowing for the rapid assessment of enzymatic activity in a multi-well plate format.
Caption: Workflow for high-throughput screening of GGCT inhibitors.
In Vitro GGCT Inhibition Assay
To confirm the inhibitory activity of this compound, a direct enzymatic assay was performed. This involved measuring the product of a fluorochrome-conjugated GGCT substrate.[1]
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human GGCT enzyme is prepared.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Substrate Addition: The reaction is initiated by the addition of a fluorogenic GGCT substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Fluorescence Measurement: The fluorescence of the product is measured using a plate reader at an appropriate excitation/emission wavelength.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Cell-Based GGCT Activity Assay
The effect of this compound on GGCT activity within a cellular context was assessed using extracts from NIH3T3 cells engineered to overexpress GGCT.[1]
Protocol Outline:
-
Cell Culture and Lysis: NIH3T3 cells overexpressing GGCT are cultured and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration of the cell lysate is determined.
-
Inhibition Assay: The GGCT inhibition assay, as described above, is performed using the cell lysate as the source of the enzyme.
MCF7 Xenograft Mouse Model
The in vivo anticancer efficacy of this compound was evaluated using an immunodeficient mouse model bearing human breast cancer xenografts.[1]
Protocol Outline:
-
Cell Culture: MCF7 human breast cancer cells are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: MCF7 cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).
Caption: Workflow for the MCF7 xenograft mouse model.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined primary mechanism of action targeting GGCT. Its ability to inhibit this key enzyme in cancer cell metabolism, coupled with its antioxidant properties, provides a strong rationale for its further development. The experimental frameworks detailed in this guide offer a basis for continued research into the full therapeutic potential and molecular intricacies of this compound and other GGCT inhibitors. Future studies should focus on elucidating the precise quantitative inhibitory constants and further exploring the downstream effects on cancer signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of c-Met as a novel target of γ-glutamylcyclotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lazaroid U-83836E: A Technical Guide to its Neuroprotective, Cardioprotective, and Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazaroid U-83836E is a potent, second-generation aminosteroid antioxidant that has demonstrated significant therapeutic potential across a range of preclinical models. As a potent inhibitor of lipid peroxidation and a modulator of key cellular signaling pathways, this compound has shown promise in mitigating the secondary damage associated with neurotrauma, protecting the heart from ischemia-reperfusion injury, and inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to generate this evidence. Particular focus is given to its roles in neuroprotection, cardioprotection, and oncology, with a view to informing further research and development.
Core Compound Properties
| Property | Value |
| Chemical Name | 2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |
| Synonyms | This compound, PNthis compound |
| Molecular Formula | C₃₀H₄₄N₆O₂ |
| Molecular Weight | 520.71 g/mol |
| Class | Lazaroid, 21-aminosteroid analogue |
| Primary Mechanism | Antioxidant, inhibitor of iron-dependent lipid peroxidation |
| Secondary Mechanism | γ-glutamylcyclotransferase (GGCT) inhibitor |
Key Therapeutic Areas and Mechanisms of Action
This compound has been investigated in three primary therapeutic areas: neuroprotection, cardioprotection, and oncology. Its efficacy in these diverse fields stems from its dual molecular activities as a potent antioxidant and an inhibitor of the enzyme γ-glutamylcyclotransferase (GGCT).
Neuroprotection: Combating Oxidative Stress in Brain Injury
In the context of traumatic brain injury (TBI), a significant portion of the subsequent neuronal damage is not from the primary insult itself, but from a secondary cascade of biochemical events, a key component of which is oxidative stress. This compound's neuroprotective effects are primarily attributed to its ability to inhibit lipid peroxidation at the cell membrane, thereby preventing the propagation of free radical damage.
Signaling Pathway: Nrf2-ARE Antioxidant Response
While direct experimental evidence specifically linking this compound to the Nrf2 pathway is still emerging, its potent antioxidant properties suggest a likely interaction with this critical cellular defense mechanism. The Nrf2-ARE pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of cytoprotective genes.
Figure 1: Proposed mechanism of this compound in the Nrf2-ARE antioxidant signaling pathway.
Cardioprotection: Mitigating Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates cellular damage, largely through a burst of oxidative stress. This compound has been shown to protect cardiac tissue in this context by reducing lipid peroxidation and preserving cellular integrity.
Oncology: A Novel Approach to Cancer Therapy
Recent research has unveiled a novel mechanism of action for this compound in the realm of oncology: the inhibition of γ-glutamylcyclotransferase (GGCT). GGCT is an enzyme that is overexpressed in various cancers and is implicated in tumor cell proliferation and survival.
Signaling Pathway: GGCT Inhibition and the PTEN/PI3K/AKT Pathway
By inhibiting GGCT, this compound is thought to disrupt cancer cell metabolism and survival. While the precise downstream effects are still under investigation, evidence suggests a potential link to the PTEN/PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis that is often dysregulated in cancer.
Figure 2: Proposed mechanism of this compound via GGCT inhibition and its potential impact on the PTEN/PI3K/AKT pathway.
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: Neuroprotective Efficacy of this compound in a Rabbit Model of Cryogenic Brain Injury
| Parameter | Control Group | This compound Treated Group | p-value | Reference |
| Mean Lesion Size (% of hemisphere) | 15.09 ± 2.28 | 4.41 ± 0.64 | < 0.001 | [1] |
Table 2: Antiproliferative Activity of this compound in Glioblastoma Cells
| Cell Line | IC₅₀ (µM) | Reference |
| Human Glioblastoma (Primary Culture 1) | 6.30 | [2] |
| Human Glioblastoma (Primary Culture 2) | 6.75 | [2] |
| Human Glioblastoma (Primary Culture 3) | 6.50 | [2] |
| Rat C6 Glioma | 45 | [2] |
| Human Glioblastoma (5th Subculture) | 37.5 | [2] |
Detailed Experimental Protocols
Neuroprotection: Cryogenic Brain Injury in Rabbits
This protocol is based on the methodology described by Vink et al. (1995).[1]
Experimental Workflow
Figure 3: Experimental workflow for the cryogenic brain injury model in rabbits.
Methodology:
-
Animal Model: Adult New Zealand White rabbits are used. Animals are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure: A craniotomy is performed to expose the dura mater.
-
Cryogenic Injury: A liquid nitrogen-cooled probe is applied to the intact dura for a specified duration to create a focal cortical lesion.
-
Drug Administration: this compound is administered intravenously at a dosage of 1 mg/kg, 15 minutes prior to the cryogenic injury.
-
Physiological Monitoring: Intracranial pressure (ICP), mean arterial pressure, and arterial blood gases are continuously monitored throughout the experiment.
Oncology: MCF-7 Breast Cancer Xenograft Model
This protocol is based on the study by Ii et al. (2021).[3]
Experimental Workflow
Figure 4: Experimental workflow for the MCF-7 breast cancer xenograft model.
Methodology:
-
Cell Line: Human MCF-7 breast cancer cells are cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: MCF-7 cells are harvested and injected into the mammary fat pad of the mice (orthotopic implantation).
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
Cardioprotection: Rat Myocardial Ischemia-Reperfusion Model
This protocol is a generalized representation based on common methodologies for studying myocardial I/R injury.
Experimental Workflow
Figure 5: Experimental workflow for the rat myocardial ischemia-reperfusion model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia.
-
Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30 minutes) to induce ischemia, after which the ligature is released to allow for reperfusion.
-
Drug Administration: this compound or vehicle is administered, often intravenously, at a specific time point relative to ischemia or reperfusion.
-
Hemodynamic Assessment: Cardiac function can be monitored throughout the procedure.
-
Infarct Size Determination: After a period of reperfusion, the heart is excised, and the area at risk and infarct size are determined using staining techniques such as Evans blue and TTC.
Conclusion and Future Directions
The lazaroid this compound has demonstrated compelling preclinical efficacy as a neuroprotective, cardioprotective, and antineoplastic agent. Its dual mechanism of action, combining potent antioxidant activity with the inhibition of GGCT, positions it as a unique therapeutic candidate. The data summarized herein provide a strong rationale for its continued investigation. Future research should focus on further elucidating the specific signaling pathways modulated by this compound, optimizing dosing and treatment regimens for each therapeutic indication, and ultimately, translating these promising preclinical findings into clinical evaluation.
References
- 1. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial protection from ischemia/reperfusion injury by endogenous and exogenous HGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
U-83836E: A Comprehensive Technical Guide to a Potent Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-83836E, a second-generation lazaroid, is a potent inhibitor of lipid peroxidation with significant therapeutic potential in conditions associated with oxidative stress, including neurodegenerative diseases, myocardial ischemia-reperfusion injury, and cancer. Structurally, it is a non-steroidal compound that incorporates the antioxidant alpha-tocopherol (vitamin E) ring structure, which is responsible for its ability to scavenge lipid peroxyl radicals and interrupt the chain reactions of lipid peroxidation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its role in key signaling pathways.
Introduction
Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, leading to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). This process is implicated in the pathophysiology of numerous diseases. This compound emerges as a promising therapeutic agent due to its potent antioxidant properties that specifically target and inhibit lipid peroxidation.[1][2] As a second-generation lazaroid, it was developed to retain the anti-peroxidative effects of glucocorticoids without their associated side effects.[2]
Mechanism of Action
This compound's primary mechanism of action lies in its ability to inhibit lipid peroxidation through two main functions:
-
Scavenging of Lipid Peroxyl Radicals: The alpha-tocopherol component of this compound enables it to donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby neutralizing them and breaking the chain reaction of lipid peroxidation.[2]
-
Inhibition of Oxidative Stress: this compound has been shown to reduce the levels of lipid peroxidation end-products and restore the activity of endogenous antioxidant enzymes.[3][4]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various experimental models.
Table 1: In Vivo Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | Treatment Protocol | Results | Reference |
| Myocardial Necrosis | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant reduction in myocardial necrosis (p < 0.001) | [3] |
| Ventricular Arrhythmias | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant decrease in ventricular arrhythmias (p < 0.005) | [3] |
| Conjugated Dienes | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant limitation of membrane lipid peroxidation (p < 0.001) | [3] |
| 4-hydroxynonenal (4-HNE) | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Significant limitation of membrane lipid peroxidation (p < 0.001) | [3] |
| Vitamin E Levels | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Restoration of endogenous vitamin E levels (p < 0.001) | [3] |
| Superoxide Dismutase (SOD) Activity | Rat model of left coronary artery occlusion (60 min) and reperfusion (6 hours) | 7.5, 15, and 30 mg/kg IV at the onset of reperfusion | Restoration of SOD activity (p < 0.001) | [3] |
| Malondialdehyde (MDA) Content | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Markedly decreased MDA content | [4] |
| Creatinine Kinase Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Markedly decreased creatinine kinase activity | [4] |
| Superoxide Dismutase (SOD) Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Increased SOD activity | [4] |
| Glutathione Peroxidase (GPx) Activity | Rat model of left anterior descending coronary artery ligation (30 min) and reperfusion (2 hours) | 5 mg/kg | Increased GPx activity | [4] |
Table 2: In Vitro Efficacy of this compound against Glioma Cells
| Cell Line | Parameter | IC50 Value | Reference |
| Primary Glioblastoma Multiforme Cultures (Patient 1) | Proliferation | 6.30 µM | [5] |
| Primary Glioblastoma Multiforme Cultures (Patient 2) | Proliferation | 6.75 µM | [5] |
| Primary Glioblastoma Multiforme Cultures (Patient 3) | Proliferation | 6.50 µM | [5] |
| Rat C6 Glioma Cell Line | Proliferation | 45 µM | [5] |
| 5th Subculture from Primary Glioblastoma | Proliferation | 37.5 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
Materials:
-
Tissue homogenate or plasma sample
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma, use directly.
-
Protein Precipitation: Add TCA solution to the sample to precipitate proteins. BHT can be added to prevent further oxidation during the assay.
-
Incubation: Centrifuge the sample and collect the supernatant. Add TBA solution to the supernatant.
-
Color Development: Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Conjugated Diene Assay
This method measures the formation of conjugated dienes, an early marker of lipid peroxidation.
Materials:
-
Lipid extract from tissue or cells
-
Solvent (e.g., cyclohexane or a mixture of hexane and isopropanol)
-
UV-Vis Spectrophotometer
Protocol:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method).
-
Spectrophotometric Measurement: Dissolve the lipid extract in a UV-transparent solvent.
-
Analysis: Scan the absorbance of the solution in the UV range (typically 230-250 nm). The formation of conjugated dienes results in a characteristic absorbance peak around 233-234 nm.
-
Second-Derivative Spectrophotometry: To enhance the resolution and sensitivity of the measurement, a second-derivative spectrum can be calculated. This helps to distinguish the conjugated diene peak from interfering substances.
Protein Kinase C (PKC) Translocation Assay
This assay determines the activation of PKC by observing its translocation from the cytosol to the cell membrane.
Materials:
-
Cultured cells
-
This compound or other stimuli
-
Cell lysis buffer
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the PKC isoform of interest (e.g., PKCε)
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a known PKC activator (e.g., phorbol esters) for the desired time.
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration in both fractions.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the specific PKC isoform, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Analysis: Visualize the protein bands and quantify the amount of the PKC isoform in the cytosolic and membrane fractions to determine the extent of translocation.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cellular stress and proliferation.
Inhibition of Lipid Peroxidation Pathway
This compound directly interferes with the lipid peroxidation cascade, a fundamental pathway of oxidative damage.
References
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antioxidant Properties of U-83836E
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-83836E, a second-generation lazaroid, has demonstrated significant antioxidant properties, primarily through the inhibition of lipid peroxidation. Structurally, it incorporates a 2-methylaminochroman ring, similar to the active portion of vitamin E, coupled with a piperazinyl-dihydropyrimidine moiety. This unique structure confers potent radical-scavenging activity and the ability to protect cells from oxidative damage. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including its mechanism of action, quantitative antioxidant activity, and its influence on key cellular signaling pathways. Detailed experimental protocols for the cited assays are also provided to facilitate further research and development.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered on the inhibition of lipid peroxidation and the scavenging of reactive oxygen species (ROS).
1.1. Inhibition of Lipid Peroxidation:
This compound is a potent inhibitor of lipid peroxidation, a key process in cellular injury induced by oxidative stress.[1] Its chroman ring structure, analogous to α-tocopherol (vitamin E), allows it to donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. This mechanism is particularly effective in protecting cellular membranes from oxidative damage.
1.2. Radical Scavenging Activity:
The compound has been shown to be an effective scavenger of various reactive oxygen species. In a study on myocardial ischemia/reperfusion injury, this compound administration led to a significant reduction in hydroxyl radical formation.[2] This direct scavenging activity contributes to its overall protective effects against oxidative stress.
1.3. Modulation of Endogenous Antioxidant Systems:
Beyond its direct antioxidant actions, this compound has been observed to positively influence the body's own antioxidant defense systems. In a rat model of myocardial ischemia/reperfusion, treatment with this compound restored the levels of endogenous antioxidants, including vitamin E and the antioxidant enzyme superoxide dismutase (SOD).[2]
Quantitative Antioxidant Activity
The antioxidant potency of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the available quantitative data.
Table 1: In Vivo Antioxidant Effects of this compound in a Rat Model of Myocardial Ischemia/Reperfusion
| Parameter | Treatment Group | Result | Fold Change vs. Ischemia/Reperfusion |
| Lipid Peroxidation Markers | |||
| Conjugated Dienes (OD/mg protein) | Ischemia/Reperfusion | 0.45 ± 0.05 | - |
| This compound (15 mg/kg) | 0.20 ± 0.04 | ↓ 2.25 | |
| 4-Hydroxynonenal (nmol/g tissue) | Ischemia/Reperfusion | 3.8 ± 0.4 | - |
| This compound (15 mg/kg) | 1.5 ± 0.3 | ↓ 2.53 | |
| Endogenous Antioxidants | |||
| Superoxide Dismutase (U/mg protein) | Ischemia/Reperfusion | 2.5 ± 0.3 | - |
| This compound (15 mg/kg) | 5.2 ± 0.5 | ↑ 2.08 | |
| Glutathione Peroxidase (nmol/min/mg protein) | Ischemia/Reperfusion | 15.2 ± 1.8 | - |
| This compound (15 mg/kg) | 28.9 ± 2.5 | ↑ 1.90 |
*Data adapted from a study on myocardial ischemia/reperfusion injury in rats.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| Glioblastoma Multiforme (Primary Culture 1) | MTT Assay | 6.30 |
| Glioblastoma Multiforme (Primary Culture 2) | MTT Assay | 6.75 |
| Glioblastoma Multiforme (Primary Culture 3) | MTT Assay | 6.50 |
| Rat C6 Glioma | MTT Assay | 45 |
| Glioblastoma Multiforme (5th Subculture) | MTT Assay | 37.5 |
*IC50 values represent the concentration required for 50% inhibition of cell proliferation and are indicative of the compound's biological activity.[3]
Modulation of Signaling Pathways
This compound has been shown to influence key signaling pathways involved in cellular responses to oxidative stress, contributing to its protective effects.
3.1. Activation of the Protein Kinase C (PKC) Pathway:
A significant mechanism underlying the cardioprotective effects of this compound is the activation of the Protein Kinase C (PKC) signaling pathway. Studies have shown that this compound enhances the translocation of PKCε from the cytoplasm to the cell membrane, a key step in its activation. The downstream effects of PKC activation can include the modulation of ion channels and the activation of other pro-survival kinases.
3.2. Potential Involvement in Neuroprotective Pathways:
While direct evidence is still emerging, the known role of this compound in combating oxidative stress suggests its potential involvement in neuroprotective signaling cascades such as the PI3K/Akt and MAPK pathways. Oxidative stress is a known activator of the pro-apoptotic arms of these pathways. By reducing oxidative stress, this compound may indirectly promote cell survival by preventing the activation of these detrimental signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
U-83836E: A Technical Overview of its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-83836E, a lazaroid compound, has demonstrated notable potential as a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals. This document provides a comprehensive technical guide on the core aspects of this compound's free radical scavenging activity. It consolidates available quantitative data, outlines detailed experimental protocols from key studies, and visualizes relevant mechanisms and workflows to support further research and development in neuroprotection and related therapeutic areas.
Introduction
This compound is a 21-aminosteroid, part of the lazaroid family of compounds, which are potent inhibitors of lipid peroxidation. Its primary mechanism of action is attributed to its ability to scavenge oxygen-centered free radicals and inhibit iron-catalyzed lipid peroxidation, thereby protecting cell membranes from oxidative damage. This property has made it a subject of interest in the context of neurodegenerative diseases and acute central nervous system (CNS) injuries where oxidative stress plays a significant pathological role.
Quantitative Data on Free Radical Scavenging Activity
The efficacy of this compound as a free radical scavenger has been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its activity.
| Assay/Model | Key Parameter | Result | Reference |
| Iron-catalyzed lipid peroxidation | IC50 | 1.5 µM | |
| Rat brain homogenate lipid peroxidation | IC50 | 1.5 µM | |
| Rat spinal cord homogenate lipid peroxidation | IC50 | 2.5 µM | |
| Human low-density lipoprotein (LDL) oxidation | Inhibition | Potent | |
| Post-traumatic spinal cord ischemia | Neuroprotection | Effective |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the free radical scavenging activity of this compound.
Inhibition of Iron-Catalyzed Lipid Peroxidation in Rat Brain Homogenates
This assay assesses the ability of a compound to prevent lipid peroxidation induced by iron in a biological tissue sample.
Workflow:
An In-depth Technical Guide on Second-Generation Lazaroids and U-83836E
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Lazaroids, a class of aminosteroids, have been developed to mitigate the deleterious effects of oxidative stress and lipid peroxidation, key pathological events in central nervous system (CNS) injuries and other diseases. The first generation, exemplified by Tirilazad, demonstrated potent antioxidant properties but was hampered by limitations. This led to the development of second-generation lazaroids, such as U-83836E, which possess a non-steroidal structure and exhibit a multi-faceted mechanism of action. This compound not only inhibits lipid peroxidation by scavenging lipid peroxyl radicals but also demonstrates efficacy in reducing calpain-mediated cytoskeletal damage and, as recent studies have shown, inhibiting γ-Glutamylcyclotransferase (GGCT). This guide provides a comprehensive overview of the core mechanisms, preclinical efficacy, and experimental methodologies related to this compound, presenting it as a significant compound for further investigation in neuroprotection, cardioprotection, and oncology.
Introduction to Lazaroids
Lazaroids are a family of compounds developed to specifically inhibit iron-catalyzed lipid peroxidation without the hormonal side effects associated with glucocorticoids like methylprednisolone.[1] The primary therapeutic goal of these agents is to prevent or reduce the secondary damage that occurs following initial tissue injury, particularly in the CNS.[1][2]
First-Generation Lazaroids (21-Aminosteroids)
The initial group of lazaroids, known as 21-aminosteroids, were analogues of methylprednisolone that lacked glucocorticoid activity.[1] One of the most extensively studied compounds from this class is Tirilazad Mesylate (U-74006F).[3][4] These compounds act as potent antioxidants by inserting into the cell membrane and scavenging lipid peroxyl radicals, a mechanism similar to that of vitamin E.[2][3] By interrupting the chain reaction of lipid peroxidation, they help maintain membrane integrity and reduce the formation of cytotoxic aldehydes.[1][5] Tirilazad demonstrated neuroprotective efficacy in multiple preclinical models of spinal cord injury, head injury, and cerebral ischemia.[3]
Emergence of Second-Generation Lazaroids
To improve upon the potency and pharmacological profile of the first-generation compounds, second-generation lazaroids were developed. This compound is a prominent member of this class, distinguished by its non-steroidal structure which incorporates the ring portion of alpha-tocopherol (vitamin E) bonded to various amine groups.[6][7] This structural modification enhances its antioxidant capabilities and introduces additional mechanisms of action.
This compound: A Second-Generation Lazaroid
This compound is a potent antioxidant designed to protect cells from oxidative damage induced by oxygen-based free radicals.[6] Its unique chemical structure confers enhanced membrane-stabilizing and radical-scavenging properties.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The principal mechanism of this compound is the inhibition of lipid peroxidation. This process is a chain reaction initiated by reactive oxygen species (ROS) that damage polyunsaturated fatty acids within cell membranes, leading to membrane disintegration, increased permeability, and eventual cell death.[1][7] this compound interrupts this cascade primarily by scavenging lipid peroxyl radicals (LOO•), preventing them from propagating the chain reaction.[7] This action preserves membrane function, protects endogenous antioxidants like vitamin E, and reduces the formation of harmful byproducts such as 4-hydroxynonenal (4-HNE) and acrolein.[5][6]
Signaling Pathways and Molecular Targets
This compound exerts its protective effects through multiple, interconnected pathways. Its primary action against lipid peroxidation prevents the activation of several downstream deleterious cascades.
The Lipid Peroxidation Cascade
Lipid peroxidation begins when ROS abstract a hydrogen atom from a polyunsaturated fatty acid, creating a lipid radical (L•). This radical reacts with oxygen to form a lipid peroxyl radical (LOO•), which then continues the chain reaction. This compound, much like Vitamin E, donates a hydrogen atom to the LOO• radical, neutralizing it and terminating the propagation phase.
Inhibition of Calpain-Mediated Cytoskeletal Degradation
A critical consequence of unchecked lipid peroxidation following CNS injury is mitochondrial dysfunction, which leads to a massive influx of calcium (Ca²⁺) into the cytoplasm.[7] This calcium overload activates calpains, a family of proteases that degrade cytoskeletal proteins, ultimately contributing to neurodegeneration. By inhibiting the initial lipid peroxidation event, this compound prevents the downstream calcium dysregulation and subsequent calpain activation, thereby preserving the neuronal cytoskeleton.[7]
Inhibition of γ-Glutamylcyclotransferase (GGCT)
More recently, this compound has been identified as an inhibitor of γ-Glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[8] GGCT is overexpressed in various cancers and has oncogenic functions.[8][9] By inhibiting GGCT, this compound has been shown to suppress tumor growth in xenograft models of human breast cancer, suggesting a novel therapeutic application for this lazaroid in oncology.[8][9]
Preclinical Data and Efficacy
This compound has been evaluated in several preclinical models, demonstrating significant protective and therapeutic effects.
Cardioprotective Effects
In a rat model of myocardial ischemia/reperfusion injury, intravenous administration of this compound at the onset of reperfusion led to a dose-dependent reduction in myocardial damage.[6] The compound significantly limited membrane lipid peroxidation, restored endogenous antioxidant levels, reduced hydroxyl radical formation, and decreased neutrophil infiltration at the site of injury.[6]
Antiproliferative Properties
This compound has demonstrated cytotoxic effects on glioma cells in vitro.[10] It showed potent inhibition of cell proliferation in primary cultures of glioblastoma multiforme as well as in the rat C6 glioma cell line, indicating its potential as an anticancer agent.[10]
Quantitative Data Summary
Table 1: Cardioprotective Effects of this compound in a Rat Ischemia/Reperfusion Model [6]
| Parameter Measured | This compound Doses (IV) | Outcome | Statistical Significance |
| Myocardial Necrosis | 7.5, 15, 30 mg/kg | Reduced necrosis area | p < 0.001 |
| Ventricular Arrhythmias | 7.5, 15, 30 mg/kg | Decreased arrhythmias | p < 0.005 |
| Lipid Peroxidation (Conjugated Dienes) | 7.5, 15, 30 mg/kg | Limited peroxidation | p < 0.001 |
| Lipid Peroxidation (4-HNE) | 7.5, 15, 30 mg/kg | Limited peroxidation | p < 0.001 |
| Endogenous Vitamin E | 7.5, 15, 30 mg/kg | Restored levels | p < 0.001 |
| Superoxide Dismutase (SOD) | 7.5, 15, 30 mg/kg | Restored activity | p < 0.001 |
| Hydroxyl Radical Formation | 7.5, 15, 30 mg/kg | Inhibited formation | p < 0.001 |
| Neutrophil Infiltration (Elastase) | 7.5, 15, 30 mg/kg | Reduced infiltration | p < 0.001 |
Table 2: In Vitro Antiproliferative Activity (IC₅₀) of this compound on Glioma Cells [10]
| Cell Type | IC₅₀ Value (µM) |
| Primary Glioblastoma Culture (Patient 1) | 6.30 |
| Primary Glioblastoma Culture (Patient 2) | 6.75 |
| Primary Glioblastoma Culture (Patient 3) | 6.50 |
| Rat C6 Glioma Cell Line | 45.0 |
| 5th Subculture (from Patient) | 37.5 |
Key Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide.
Myocardial Ischemia/Reperfusion Model (Rat)[6]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed. The left anterior descending coronary artery is occluded for 60 minutes to induce ischemia. Following this period, the occlusion is removed to allow for 6 hours of reperfusion.
-
Drug Administration: this compound (7.5, 15, or 30 mg/kg) or vehicle is administered as an intravenous bolus at the onset of the reperfusion period.
-
Endpoint Analysis:
-
Myocardial Necrosis: Hearts are excised, and the area of necrosis is determined as a percentage of the area at risk or the total left ventricle using staining techniques (e.g., triphenyltetrazolium chloride).
-
Lipid Peroxidation: Levels of conjugated dienes and 4-hydroxynonenal (4-HNE) in myocardial tissue are quantified using spectrophotometry and high-performance liquid chromatography (HPLC), respectively.
-
Antioxidant Status: Myocardial tissue levels of vitamin E are measured by HPLC, and superoxide dismutase (SOD) activity is determined using a spectrophotometric assay.
-
Neutrophil Infiltration: Cardiac tissue elastase, an enzyme released from granulocytes, is measured as an index of neutrophil infiltration.
-
In Vitro Glioma Cell Proliferation Assay[10]
-
Cell Lines and Cultures:
-
Primary cultures established from fresh human glioblastoma multiforme tumor samples.
-
Rat C6 glioma cell line.
-
A 5th passage subculture established from one of the primary patient samples.
-
-
Experimental Protocol: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with this compound at various concentrations (ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 72 hours).
-
Viability Assessment: Cell proliferation and viability are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are solubilized. The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The 50% inhibitory concentration (IC₅₀) value, the concentration of the drug that causes a 50% reduction in cell viability, is determined from the dose-response curves.
Conclusion and Future Directions
This compound represents a significant advancement in the development of cytoprotective agents. Its multi-target mechanism of action, centered on the potent inhibition of lipid peroxidation, provides a robust defense against the secondary injury cascades that are common in neurological trauma, ischemia, and neurodegenerative diseases. The preclinical data strongly support its efficacy in both cardioprotective and neuroprotective contexts.
Furthermore, the recent discovery of its activity as a GGCT inhibitor opens a promising new avenue for its application in cancer therapy. Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound in larger animal models.
-
Investigating its efficacy in chronic models of neurodegenerative diseases.
-
Exploring its potential as a standalone or adjuvant therapy in various cancer types where GGCT is overexpressed.
-
Conducting well-designed clinical trials to translate the promising preclinical findings into therapeutic benefits for patients.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of iron-dependent lipid peroxidation for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
The Lazaroid U-83836E: A Technical Guide to its Discovery, Mechanism, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-83836E, a second-generation lazaroid, represents a significant evolution in the development of potent antioxidant and cytoprotective agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Evolving from the initial 21-aminosteroid scaffold, this compound is a non-steroidal compound that incorporates the antioxidant chromanol ring of vitamin E. Its primary mechanism of action lies in the potent inhibition of lipid peroxidation and scavenging of free radicals, a hallmark of the lazaroid class. Furthermore, recent research has unveiled a novel role for this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), opening new avenues for its therapeutic application, particularly in oncology. This document details the key experimental data, protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in neuroprotection, cardiovascular disease, and cancer.
Discovery and Development
The journey to the discovery of this compound began in the 1980s at The Upjohn Company with the development of the lazaroids, a novel class of 21-aminosteroid compounds.[1] The initial aim was to create compounds that could mitigate the secondary damage caused by oxidative stress following central nervous system (CNS) injuries like stroke and traumatic brain injury.[1] The pioneering compound in this class was tirilazad mesylate (U-74006F), which demonstrated significant neuroprotective effects by inhibiting iron-dependent lipid peroxidation.[1]
This compound emerged as a "second-generation" lazaroid, representing a structural evolution from the original steroid-based compounds.[2] It is a non-steroidal molecule that uniquely combines the amino functionalities characteristic of the 21-aminosteroids with the antioxidant chromanol ring structure of vitamin E.[2][3] This structural modification was designed to enhance its antioxidant capacity and efficacy in preventing oxidative damage.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on combating oxidative stress. More recently, a distinct enzymatic inhibitory role has been identified.
Inhibition of Lipid Peroxidation and Free Radical Scavenging
The core mechanism of this compound, like other lazaroids, is its potent inhibition of lipid peroxidation.[4][5] This process, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and is a key contributor to secondary injury in various pathological conditions. This compound acts as a powerful free radical scavenger, neutralizing harmful reactive oxygen species (ROS) and thereby interrupting the lipid peroxidation cascade.[3]
Activation of Protein Kinase C (PKC)
Studies have shown that this compound can enhance the translocation of Protein Kinase Cε (PKCε) from the cytoplasm to the cell membrane.[3] The activation of PKC signaling pathways is implicated in cardioprotection and other cellular protective responses.[3]
Inhibition of γ-Glutamylcyclotransferase (GGCT)
A significant recent discovery has identified this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT).[6][7] GGCT is an enzyme involved in glutathione metabolism and has been implicated in the proliferation of various cancer cells.[6][7] This finding suggests a potential therapeutic application for this compound in oncology.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy - IC50 Values
| Assay | Cell Line/System | IC50 | Reference |
| Antiproliferative Activity | Primary Human Glioblastoma Multiforme | 6.30, 6.75, 6.50 µM | [8] |
| Antiproliferative Activity | Rat C6 Glioma Cells | 45 µM | [8] |
| Antiproliferative Activity | 5th Subculture Human Glioblastoma | 37.5 µM | [8] |
| Inhibition of Kainic Acid-Induced ROS Production | Dissociated Rat Cerebellar Granule Cells | 302 ± 108 nM |
Table 2: Enzyme Inhibition - Ki Values
| Enzyme | Inhibition Type | Apparent Ki | Reference |
| Caspase-1 | Time-dependent, reversible | 48.0 nM |
Table 3: In Vivo Efficacy in a Myocardial Ischemia/Reperfusion Model (Rat)
| Parameter | This compound Dose (mg/kg) | Outcome | Reference |
| Myocardial Necrosis | 7.5, 15, 30 | Reduced (p < 0.001) | [9] |
| Ventricular Arrhythmias | 7.5, 15, 30 | Decreased (p < 0.005) | [9] |
| Lipid Peroxidation (Conjugated Dienes) | 7.5, 15, 30 | Limited (p < 0.001) | [9] |
| Lipid Peroxidation (4-hydroxynonenal) | 7.5, 15, 30 | Limited (p < 0.001) | [9] |
| Vitamin E Levels | 7.5, 15, 30 | Restored (p < 0.001) | [9] |
| Superoxide Dismutase Activity | 7.5, 15, 30 | Restored (p < 0.001) | [9] |
| Hydroxyl Radical Formation | 7.5, 15, 30 | Inhibited (p < 0.001) | [9] |
| Neutrophil Infiltration | 7.5, 15, 30 | Reduced (p < 0.001) | [9] |
Table 4: In Vivo Efficacy in a Splanchnic Artery Occlusion Shock Model (Rat)
| Parameter | This compound Treatment | Outcome | Reference |
| Serum TNF-α | Onset of reperfusion | Lowered (p < 0.001) | [10] |
| Mean Arterial Blood Pressure | Onset of reperfusion | Improved (p < 0.001) | [10] |
| White Blood Cell Count | Onset of reperfusion | Improved (p < 0.001) | [10] |
| Survival Time | Onset of reperfusion | Increased (p < 0.001) | [10] |
| Aortic Ring Responsiveness to ACh | Onset of reperfusion | Restored (p < 0.001) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.
MTT Assay for Cell Proliferation
This protocol is adapted from studies evaluating the antiproliferative effects of this compound on glioma cells.[8]
-
Cell Seeding: Plate glioma cells (e.g., primary human glioblastoma or C6 glioma cell line) in 96-well plates at a density of 5 x 10³ cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Myocardial Ischemia/Reperfusion Injury Model in Rats
This protocol is based on studies investigating the cardioprotective effects of this compound.[9]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and ventilate them mechanically. Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a silk suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardium. Maintain the occlusion for 30 minutes.
-
Reperfusion and Treatment: Release the ligature to allow for reperfusion. At the onset of reperfusion, administer this compound intravenously at the desired doses (e.g., 7.5, 15, and 30 mg/kg).
-
Monitoring: Monitor electrocardiogram (ECG) for arrhythmias and hemodynamic parameters throughout the experiment.
-
Tissue Harvesting: After 2 hours of reperfusion, excise the heart.
-
Infarct Size Measurement: Stain the heart slices with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and necrotic (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
-
Biochemical Analysis: Homogenize heart tissue to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase, glutathione peroxidase) and creatinine kinase activity.
γ-Glutamylcyclotransferase (GGCT) Inhibition Assay
This protocol is based on the discovery of this compound as a GGCT inhibitor.[6][7]
-
Reagents: Recombinant human GGCT, fluorochrome-conjugated GGCT substrate (e.g., γ-glutamyl-7-amino-4-methylcoumarin), and this compound.
-
Assay Procedure: In a 96-well plate, combine the recombinant GGCT enzyme and the fluorogenic substrate in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Data Analysis: Calculate the percentage of GGCT inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound stands as a promising therapeutic candidate with a well-defined mechanism of action rooted in its potent antioxidant properties. Its evolution from the first-generation lazaroids highlights a successful structure-activity relationship-guided drug design. The recent identification of its inhibitory activity against GGCT has broadened its potential therapeutic applications beyond neuroprotection and cardioprotection into the realm of oncology.
Future research should focus on a more detailed characterization of its pharmacokinetic and toxicological profile to support any potential clinical development. Further investigation into its efficacy in a wider range of preclinical cancer models is warranted to fully explore its potential as an anti-cancer agent. The development of detailed and scalable synthetic routes will also be crucial for its future translation. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.
References
- 1. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of the new lazaroid "this compound" in splanchnic artery occlusion (SAO) shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy, pharmacokinetic profiles, and toxicological activities of humanized antibody-drug conjugate Zt/g4-MMAE targeting RON receptor tyrosine kinase for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
U-83836E: A Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E, a second-generation lazaroid, has demonstrated significant therapeutic potential across a range of preclinical models. As a potent inhibitor of lipid peroxidation and a scavenger of reactive oxygen species, its mechanism of action extends to the modulation of key signaling pathways implicated in cell survival and proliferation. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
In Vitro Efficacy
The in vitro activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cell lines, particularly those of glial origin.
Antiproliferative Activity Against Glioma Cells
Studies have demonstrated the cytotoxic effects of this compound on primary cultures of human glioblastoma multiforme and the rat C6 glioma cell line. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) | Reference |
| Primary Glioblastoma Multiforme (Patient 1) | 6.30 | [1] |
| Primary Glioblastoma Multiforme (Patient 2) | 6.75 | [1] |
| Primary Glioblastoma Multiforme (Patient 3) | 6.50 | [1] |
| Rat C6 Glioma | 45 | [1] |
| 5th Subculture (from Patient 1) | 37.5 | [1] |
In Vivo Efficacy
This compound has shown significant efficacy in various animal models, demonstrating its potential in treating conditions involving ischemia-reperfusion injury and cancer.
Hemorrhagic Shock Model
In a rat model of hemorrhagic shock combined with limb ischemia, pretreatment with this compound demonstrated a protective effect.
| Animal Model | Dosage | Key Findings | Reference |
| Rat | 5 mg/kg (intraperitoneal) | Improved mean arterial blood pressure after shock and resuscitation (p=0.02)[2]. | [2] |
| Improved acid-base balance (base excess p=0.02; standard bicarbonate p=0.01)[2]. |
Myocardial Ischemia/Reperfusion Injury Model
This compound has been shown to reduce myocardial damage in a rat model of left coronary artery occlusion followed by reperfusion.
| Animal Model | Dosage (intravenous) | Key Findings | Reference |
| Rat | 7.5, 15, and 30 mg/kg | Reduced myocardial necrosis (p < 0.001)[3]. | [3] |
| Decreased ventricular arrhythmias (p < 0.005)[3]. | |||
| 5 mg/kg | Markedly protected cardiac function[4]. Reduced myocardial infarct size[5]. | [4][5] |
Anticancer Efficacy in a Xenograft Model
This compound has been identified as a γ-glutamylcyclotransferase (GGCT) inhibitor, and this mechanism contributes to its anticancer effects. In a xenograft model using MCF7 human breast cancer cells, this compound demonstrated significant tumor growth inhibition.
| Animal Model | Cell Line | Key Findings | Reference |
| Immunodeficient Mice | MCF7 (human breast cancer) | Significantly inhibited tumor growth. |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Breast Cancer Xenograft Model in Mice
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer efficacy of this compound.
-
Cell Preparation: Culture MCF7 human breast cancer cells under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5x10⁶ cells/100 µL.
-
Animal Implantation: Use female immunodeficient mice (e.g., nude or SCID). Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at the desired dose and schedule, e.g., intraperitoneal injection) and a vehicle control to the respective groups.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.
Signaling Pathways and Mechanisms of Action
Activation of Protein Kinase C (PKC)
This compound has been shown to activate Protein Kinase C epsilon (PKCε), a key enzyme in cellular signaling pathways involved in cell survival and cardioprotection.[4]
Caption: this compound activates PKCε, leading to downstream signaling.
Inhibition of γ-Glutamylcyclotransferase (GGCT) and Downstream Pathways
This compound inhibits γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers. GGCT inhibition has been shown to affect critical cancer-promoting signaling pathways.
PI3K/AKT/mTOR Pathway
Caption: this compound inhibits GGCT, suppressing the PI3K/AKT/mTOR pathway.
STAT3/c-Met/MEK/ERK Pathway
Knockdown of GGCT has been shown to inhibit the STAT3-c-Met-MEK-ERK pathway.
Caption: this compound's inhibition of GGCT can lead to downregulation of the STAT3/c-Met/MEK/ERK pathway.
References
- 1. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lazaroid this compound improves tolerance to hemorrhagic shock and limb ischemia and reperfusion in rats and increases cardiac heat shock protein 72 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
The Cardioprotective Potential of U-83836E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E, a second-generation lazaroid, has emerged as a compound of interest in the field of cardiovascular research due to its potent antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental models used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cardioprotective therapies.
This compound is a 21-aminosteroid derivative that combines the antioxidant moiety of vitamin E with a piperazinyl pyrimidine structure, enabling it to effectively scavenge free radicals and inhibit lipid peroxidation, a key pathological process in myocardial ischemia-reperfusion injury.[1] Preclinical studies have demonstrated that this compound confers significant protection against myocardial damage in various animal models.
Mechanism of Action
The cardioprotective effects of this compound are primarily attributed to a dual mechanism of action: the direct inhibition of oxidative stress and the activation of pro-survival signaling pathways, notably involving Protein Kinase C (PKC).
Inhibition of Oxidative Stress
As a potent antioxidant, this compound directly scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.[1] This action mitigates the cellular damage induced by the burst of oxidative stress that occurs upon reperfusion of ischemic cardiac tissue.
Activation of Protein Kinase C (PKC) Signaling
This compound has been shown to activate PKC, specifically the ε isoform (PKCε), which is a critical mediator of cardioprotection.[2][3] Activation of PKCε triggers a cascade of downstream signaling events that contribute to cell survival and reduce myocardial injury.[2][4]
Preclinical Efficacy: Data from Animal Models
The cardioprotective effects of this compound have been evaluated in several preclinical models of myocardial ischemia-reperfusion injury and hemorrhagic shock. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function
| Experimental Model | Treatment Protocol | Infarct Size (% of Area at Risk) | Cardiac Function | Reference |
| Rat model of myocardial ischemia (30 min) and reperfusion (2h) | This compound (5 mg/kg) | Markedly reduced | Markedly protected | [2] |
| Rat model of myocardial ischemia (60 min) and reperfusion (6h) | This compound (7.5, 15, and 30 mg/kg, IV at reperfusion) | Significantly reduced (p < 0.001) | Improved hemodynamic conditions | [1] |
Table 2: Biochemical Markers of Cardioprotection with this compound
| Experimental Model | Treatment Protocol | Malondialdehyde (MDA) Content | Creatinine Kinase (CK) Activity | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| Rat model of myocardial ischemia (30 min) and reperfusion (2h) | This compound (5 mg/kg) | Decreased | Decreased | Increased | Increased | [2] |
| Rat model of myocardial ischemia (60 min) and reperfusion (6h) | This compound (7.5, 15, and 30 mg/kg, IV at reperfusion) | Limited membrane lipid peroxidation (p < 0.001) | Not Reported | Restored (p < 0.001) | Not Reported | [1] |
Table 3: Effects of this compound in a Model of Hemorrhagic Shock
| Experimental Model | Treatment Protocol | Mean Arterial Blood Pressure | Acid-Base Balance | Cardiac Heat Shock Protein 72 (HSP72) | Reference |
| Rat model of hemorrhagic shock and limb ischemia-reperfusion | This compound (5 mg/kg, IP at 12 and 24h before experiment) | Improved (p = 0.02) | Improved base excess (p = 0.02) and standard bicarbonate (p = 0.01) | Increased expression | [5] |
Signaling Pathways
The cardioprotective signaling cascade initiated by this compound, primarily through the activation of PKCε, involves several downstream effectors that collectively promote cardiomyocyte survival.
Caption: Signaling pathway of this compound cardioprotection.
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Model in Rats
A commonly used model to evaluate the cardioprotective effects of this compound involves the ligation of the left anterior descending (LAD) coronary artery in rats.[1][2]
Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The chest is opened, and the heart is exposed.
-
A suture is passed around the LAD coronary artery.
-
The artery is occluded for a period of 30 to 60 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion for a duration of 2 to 6 hours.
Drug Administration:
-
This compound is typically administered intravenously at the onset of reperfusion at doses ranging from 5 to 30 mg/kg.[1][2]
Outcome Measures:
-
Infarct size: Determined by staining the heart with triphenyltetrazolium chloride (TTC).
-
Cardiac function: Assessed by measuring hemodynamic parameters.
-
Biochemical markers: Levels of MDA, CK, SOD, and GPx are measured in heart tissue or serum.
Caption: Experimental workflow for myocardial ischemia-reperfusion.
Hemorrhagic Shock Model in Rats
This model is used to assess the protective effects of this compound in a systemic shock state.[5]
Procedure:
-
Rats are pretreated with this compound (5 mg/kg, intraperitoneally) at 12 and 24 hours before the experiment.
-
Animals are anesthetized, and the femoral artery is cannulated.
-
Hemorrhagic shock is induced by withdrawing blood to maintain a mean arterial pressure of 24-28 mmHg for 2 hours.
-
Bilateral tourniquets are applied to the thighs during the shock period to induce limb ischemia.
-
Resuscitation is performed by infusing the shed blood and Ringer's acetate.
Outcome Measures:
-
Hemodynamics: Mean arterial blood pressure is monitored.
-
Metabolic parameters: Acid-base balance is assessed.
-
Protein expression: Cardiac levels of HSP72 are determined by Western blotting.
Clinical Trials
To date, a thorough search of clinical trial registries has not identified any clinical trials specifically investigating the cardioprotective effects of this compound in humans. The available evidence is limited to preclinical studies.
Conclusion
This compound demonstrates significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury and hemorrhagic shock. Its dual mechanism of action, involving the inhibition of oxidative stress and the activation of PKC-mediated pro-survival signaling, makes it a promising candidate for further investigation. The induction of HSP72 may also contribute to its protective phenotype. While the preclinical data are compelling, the lack of clinical trial data underscores the need for translational studies to evaluate the therapeutic potential of this compound in human cardiovascular diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to advance novel cardioprotective strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epsilon protein kinase C as a potential therapeutic target for the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of εPKC Targets During Cardiac Ischemic Injury [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
U-83836E as a Potent, Time-Dependent Inhibitor of Caspase-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the lazaroid U-83836E as a potent inhibitor of caspase-1, an enzyme critically involved in inflammatory processes. This compound has been identified as a time-dependent and reversible inhibitor of caspase-1 with a low nanomolar inhibition constant. This document consolidates available quantitative data, outlines detailed experimental protocols for assessing caspase-1 inhibition, and presents key signaling pathways and experimental workflows through descriptive diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development who are interested in the therapeutic potential of targeting caspase-1.
Introduction to Caspase-1 and Inflammation
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the innate immune response.[1][2] It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms.[1][3] These cytokines are potent mediators of inflammation, inducing a cascade of downstream signaling events that contribute to the host's defense against pathogens but can also drive the pathology of a wide range of inflammatory and autoimmune diseases when dysregulated.[3]
The activation of caspase-1 and the subsequent release of IL-1β and IL-18 are tightly regulated processes central to the inflammatory response. Given their critical role in numerous inflammatory conditions, including but not limited to, rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders, there is significant interest in the development of small molecule inhibitors of caspase-1 as potential therapeutic agents.[4]
This compound: A Lazaroid with Potent Caspase-1 Inhibitory Activity
This compound is a member of the lazaroid family of compounds, which are potent inhibitors of lipid peroxidation and have demonstrated antioxidant and neuroprotective properties.[3][5] More recently, this compound has been identified as a potent, time-dependent, and reversible inhibitor of caspase-1. This dual activity, combining antioxidant effects with direct inhibition of a key inflammatory enzyme, makes this compound a particularly interesting candidate for further investigation in the context of inflammatory diseases.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound combines a chromanol-piperazine moiety, which is characteristic of the lazaroid class of compounds.
Structure of this compound: (Structure to be inserted here if available from a reliable chemical database)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H43N5O2 | [6] |
| Molecular Weight | 517.7 g/mol | [6] |
| Solubility | Soluble in DMSO | [5] |
| Appearance | Crystalline solid | [7] |
Quantitative Data on Caspase-1 Inhibition
The primary quantitative measure of this compound's potency as a caspase-1 inhibitor is its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.
Table 2: In Vitro Inhibition of Caspase-1 by this compound
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki (app) | 48.0 nM | Recombinant Human Caspase-1 | Fluorometric assay |
Further research is required to determine the IC50 values of this compound for caspase-1 inhibition in various assay formats and its efficacy in cellular and in vivo models of inflammation driven by caspase-1 activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound as a caspase-1 inhibitor. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the enzymatic activity of caspase-1 and assessing the inhibitory potential of compounds like this compound.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human caspase-1.
Materials:
-
Recombinant Human Caspase-1
-
Caspase-1 Substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)[8][9]
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)[1]
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of recombinant human caspase-1 (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the caspase-1 substrate Ac-YVAD-AFC (final concentration ~10-20 µM) to each well.
-
Immediately begin monitoring the fluorescence at 400 nm excitation and 505 nm emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the caspase-1 activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Determination of Time-Dependent Inhibition
This protocol is designed to assess whether the inhibition of caspase-1 by this compound increases with pre-incubation time.
Objective: To determine if this compound is a time-dependent inhibitor of caspase-1.
Procedure:
-
Prepare different concentrations of this compound.
-
Pre-incubate caspase-1 with each concentration of this compound for varying periods (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
At the end of each pre-incubation period, initiate the reaction by adding the substrate Ac-YVAD-AFC.
-
Measure the initial reaction velocity as described in the previous protocol.
-
Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent inhibitor will show a decrease in enzyme activity with increasing pre-incubation time.
Assessment of Inhibition Reversibility (Jump Dilution Method)
This protocol helps to determine whether the binding of this compound to caspase-1 is reversible.[4][10][11]
Objective: To assess the reversibility of caspase-1 inhibition by this compound.
Procedure:
-
Incubate a high concentration of caspase-1 with a saturating concentration of this compound (e.g., 10-fold above its Ki) for a sufficient time to reach binding equilibrium.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into the assay buffer containing the substrate Ac-YVAD-AFC. This dilution reduces the concentration of free this compound to a non-inhibitory level.
-
Immediately monitor the enzymatic activity over time.
-
If the inhibition is reversible, the enzyme activity will gradually recover as the inhibitor dissociates from the enzyme. If the inhibition is irreversible, no significant recovery of enzyme activity will be observed.
Cellular Assay: Inhibition of IL-1β Secretion
This protocol evaluates the ability of this compound to inhibit the release of the key inflammatory cytokine IL-1β from immune cells.[12][13][14]
Objective: To determine the effect of this compound on IL-1β secretion from LPS- and ATP-stimulated human monocytic cells (e.g., THP-1).
Materials:
-
Human monocytic cell line (THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[15]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and induce caspase-1-mediated cleavage of pro-IL-1β and secretion of mature IL-1β.[15]
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on IL-1β secretion.
Visualizations: Signaling Pathways and Workflows
Caspase-1 Activation and Signaling Pathway
The following diagram illustrates the canonical pathway of caspase-1 activation via the NLRP3 inflammasome and its downstream effects.
Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1-mediated inflammation.
Experimental Workflow for In Vitro Caspase-1 Inhibition
The diagram below outlines the general workflow for assessing the inhibitory activity of a compound against caspase-1 in vitro.
Caption: General workflow for in vitro screening of caspase-1 inhibitors.
Discussion and Future Directions
The identification of this compound as a potent, time-dependent, and reversible inhibitor of caspase-1 opens up new avenues for the development of anti-inflammatory therapeutics. Its dual mechanism of action, combining antioxidant properties with direct caspase-1 inhibition, may offer a synergistic approach to treating diseases where both oxidative stress and inflammation play a significant pathological role.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Selectivity Profiling: Determining the selectivity of this compound for caspase-1 over other caspases and proteases is crucial for understanding its potential off-target effects.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in various animal models of inflammatory diseases will be essential to translate the in vitro findings to a physiological context.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its pharmacodynamic effects on inflammatory biomarkers in vivo, will be critical for its development as a drug candidate.
-
Structural Biology: Elucidating the crystal structure of the caspase-1/U-83836E complex would provide valuable insights into the molecular basis of its inhibitory mechanism and guide the design of next-generation inhibitors with improved potency and selectivity.
Conclusion
This compound is a promising small molecule inhibitor of caspase-1 with a potent, time-dependent, and reversible mechanism of action. This technical guide has provided a comprehensive overview of the available data and relevant experimental methodologies for its characterization. The continued investigation of this compound and its analogues holds significant promise for the development of novel therapies for a wide range of inflammatory disorders.
References
- 1. cephamls.com [cephamls.com]
- 2. Caitlin Karver - Google Scholar [scholar.google.com]
- 3. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ane.pl [ane.pl]
- 6. Faculty A-Z | Faculty & Staff | College of Science and Health | DePaul University, Chicago [csh.depaul.edu]
- 7. Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ubpbio.com [ubpbio.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
U-83836E: A Potent Inhibitor of γ-Glutamylcyclotransferase for Cancer Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
U-83836E, a lazaroid compound initially investigated for its antioxidant properties, has been identified as a specific inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in glutathione metabolism and increasingly recognized as a therapeutic target in oncology.[1][2] GGCT is overexpressed in various cancer tissues and its activity is linked to tumor growth and proliferation.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory kinetics, experimental methodologies, and its role in cancer-related signaling pathways.
Core Concepts: this compound as a GGCT Inhibitor
This compound, with the chemical name (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,4-dihydro-2,5,7,8,-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, was discovered as a GGCT inhibitor through a high-throughput screening of a library of low molecular weight compounds.[1][2] This screening utilized a fluorochrome-conjugated GGCT probe, LISA-101, to identify compounds that could effectively block the enzymatic activity of GGCT.[1]
Mechanism of Action
GGCT catalyzes the conversion of γ-glutamyl peptides to 5-oxoproline and a free amino acid, a key step in the γ-glutamyl cycle. By inhibiting GGCT, this compound disrupts this cycle, which can impact cellular glutathione homeostasis and downstream signaling pathways that are crucial for cancer cell survival and proliferation. The precise molecular interactions between this compound and the active site of GGCT are still under investigation.
Quantitative Data
The inhibitory potency of this compound against GGCT has been quantified, revealing its potential as a tool for studying GGCT function and as a lead compound for cancer therapeutic development.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 37.5 µM | Not specified in detail ("5th subculture") | [1] |
Further studies are required to determine the Ki value and to confirm the IC50 in various cancer cell lines under standardized assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro GGCT Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of this compound on GGCT activity.
Principle: The assay utilizes a fluorogenic probe, such as LISA-101, which is a substrate for GGCT. Upon enzymatic cleavage by GGCT, a fluorescent molecule is released, leading to an increase in fluorescence intensity. The presence of an inhibitor like this compound will reduce the rate of this reaction.
Materials:
-
Recombinant human GGCT enzyme
-
Fluorogenic GGCT substrate (e.g., LISA-101)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant GGCT to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic GGCT substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line known to overexpress GGCT (e.g., MCF7 breast cancer cells)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cells and prepare a cell suspension for injection.
-
Subcutaneously inject a defined number of cancer cells into the flank of each immunodeficient mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or oral) and at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Signaling Pathways and Visualizations
GGCT has been implicated in the regulation of key signaling pathways that drive cancer progression. Inhibition of GGCT by this compound is hypothesized to modulate these pathways, leading to anti-tumor effects.
GGCT and the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, survival, and differentiation. Some studies suggest a link between GGCT and the activation of this pathway in cancer cells.
Caption: Hypothetical role of GGCT in the MAPK/ERK pathway and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
The process of identifying and validating this compound as a GGCT inhibitor involves a series of well-defined experimental steps.
Caption: Experimental workflow for the identification and validation of this compound.
Conclusion
This compound represents a valuable chemical tool for investigating the biological functions of GGCT in cancer. Its ability to specifically inhibit GGCT and suppress tumor growth in preclinical models highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate its mechanism of action, define its effects on cancer signaling networks, and optimize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for U-83836E in Neurotrauma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of U-83836E, a potent antioxidant and inhibitor of lipid peroxidation, in preclinical models of neurotrauma. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of this compound.
Introduction
Traumatic brain injury (TBI) and other forms of neurotrauma trigger a complex cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and oxidative stress. Oxidative stress, characterized by the overproduction of reactive oxygen species (ROS), leads to cellular damage through lipid peroxidation of cell membranes. This compound is a lazaroid compound that has demonstrated significant neuroprotective potential by directly scavenging free radicals and inhibiting lipid peroxidation, thereby mitigating secondary neuronal damage.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by interrupting the lipid peroxidation chain reaction. Following the primary injury in neurotrauma, the excessive release of neurotransmitters and subsequent mitochondrial dysfunction lead to a burst of ROS. These highly reactive molecules attack polyunsaturated fatty acids in neuronal membranes, initiating a self-propagating cycle of lipid peroxidation. This process disrupts membrane integrity, impairs ion channel function, and ultimately leads to cell death. This compound, with its chromanolactone structure, acts as a potent chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals and terminating the peroxidation cascade. This action helps to preserve the structural and functional integrity of neuronal and glial cell membranes in the face of oxidative stress.
Signaling Pathway of this compound in Mitigating Oxidative Stress
Caption: Mechanism of this compound in neuroprotection.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in a rabbit model of cryogenic brain injury.
Table 1: Effect of this compound on Lesion Size
| Treatment Group | Mean Lesion Size (% of Hemisphere ± SEM) |
| Vehicle Control | 15.09 ± 2.28 |
| This compound | 4.41 ± 0.64 |
Table 2: Effect of this compound on Intracranial Pressure (ICP)
| Treatment Group | Change in ICP from Baseline |
| Vehicle Control | Significantly greater elevation at all time points (p < 0.0001) |
| This compound | Significantly reduced elevation compared to control |
Experimental Protocols
In Vivo Model: Cryogenic Brain Injury in Rabbits
This protocol describes the induction of a focal cortical brain injury in rabbits using a cryogenic probe. This model is highly reproducible and results in a well-defined lesion characterized by vasogenic edema and secondary neuronal injury, making it suitable for evaluating the efficacy of neuroprotective agents like this compound.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for craniotomy
-
Cryoprobe (hollow metal cylinder with a flat tip, e.g., 5 mm diameter)
-
Liquid nitrogen
-
Stereotaxic frame
-
Physiological monitoring equipment (for heart rate, blood pressure, temperature)
-
This compound solution for intravenous administration
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad. Monitor physiological parameters throughout the procedure.
-
Surgical Procedure: Make a midline scalp incision and expose the skull. Perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Cryogenic Injury: Cool the cryoprobe by filling it with liquid nitrogen. Once a stable low temperature is reached, apply the tip of the cryoprobe to the exposed dura for a standardized duration (e.g., 60 seconds).
-
Post-Injury Care: After removing the cryoprobe, close the surgical wound. Allow the animal to recover from anesthesia in a warm, monitored environment. Provide appropriate postoperative analgesia.
Experimental Workflow for In Vivo Neurotrauma Study
Caption: In vivo experimental workflow.
Drug Administration Protocol:
-
Dosage: While the optimal dose for neurotrauma in rabbits has not been definitively established, studies in other models of ischemia-reperfusion injury have used intravenous doses in the range of 7.5 to 30 mg/kg. A dose-response study is recommended to determine the most effective dose for neuroprotection in the specific TBI model.
-
Administration: this compound should be dissolved in a suitable vehicle and administered intravenously.
-
Timing: Based on a "pretreatment paradigm," this compound should be administered prior to the induction of the cryogenic injury. The exact timing of pretreatment (e.g., 15-30 minutes before injury) should be standardized across all experimental animals.
Outcome Measures:
-
Histological Analysis: At a predetermined time point post-injury (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains. Brains can be sectioned and stained with hematoxylin and eosin (H&E) to assess the lesion volume and overall tissue morphology.
-
Intracranial Pressure (ICP) Monitoring: ICP can be monitored continuously in a subset of animals using an intraventricular or intraparenchymal probe to assess the effect of this compound on post-traumatic cerebral edema.
-
Biochemical Assays: Brain tissue can be collected to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
Behavioral Testing: Depending on the location and severity of the injury, a battery of behavioral tests can be employed to assess motor and cognitive deficits and the potential for functional recovery with this compound treatment.
Disclaimer: These protocols provide a general framework. Researchers should adapt the procedures to their specific experimental goals and ensure compliance with all institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for U-83836E in a Rat Model of Myocardial Ischemia-Reperfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of U-83836E, a second-generation lazaroid, in a rat model of myocardial ischemia-reperfusion (I/R) injury. This compound has demonstrated significant cardioprotective effects by mitigating oxidative stress and modulating key signaling pathways.
Introduction
Myocardial ischemia-reperfusion injury is a critical concern in clinical scenarios such as thrombolysis, angioplasty, and coronary bypass surgery. The restoration of blood flow to an ischemic myocardium can paradoxically lead to further tissue damage, largely mediated by oxidative stress. This compound, a potent inhibitor of lipid peroxidation, has emerged as a promising agent to counteract these detrimental effects.[1] It is a non-steroidal compound that incorporates the antioxidant alpha-tocopherol ring structure, enabling it to scavenge reactive oxygen species (ROS) and protect cell membranes from oxidative damage.[1][2]
Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism. Primarily, it functions as a powerful antioxidant, directly scavenging free radicals and inhibiting lipid peroxidation, a key process in I/R-induced cellular injury.[1] This action preserves the integrity of cellular membranes and reduces the formation of cytotoxic byproducts. Secondly, this compound has been shown to activate the Protein Kinase C (PKC) signaling pathway, specifically enhancing the translocation of PKCε from the cytoplasm to the cell membrane.[2][3] The activation of PKC is a known endogenous cardioprotective mechanism. The beneficial effects of this compound can be diminished by PKC inhibitors, highlighting the importance of this pathway.[2][3]
Caption: Proposed signaling pathway of this compound in cardioprotection.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a rat model of myocardial I/R injury.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Enzymes
| Treatment Group | Dose (mg/kg) | Ischemia/Reperfusion Time | Myocardial Necrosis (% of Area at Risk) | Creatine Kinase (CK) Activity | Reference |
| Control (I/R) | - | 60 min / 6 hr | High | High | [1] |
| This compound | 7.5 | 60 min / 6 hr | Significantly Reduced (p < 0.001) | - | [1] |
| This compound | 15 | 60 min / 6 hr | Significantly Reduced (p < 0.001) | - | [1] |
| This compound | 30 | 60 min / 6 hr | Significantly Reduced (p < 0.001) | - | [1] |
| Control (I/R) | - | 30 min / 2 hr | - | Increased | [2][3] |
| This compound | 5 | 30 min / 2 hr | Significantly Reduced | Decreased | [2][3] |
Table 2: Effects of this compound on Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | Ischemia/Reperfusion Time | Malondialdehyde (MDA) Content | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Reference | |---|---|---|---|---|---| | Control (I/R) | - | 60 min / 6 hr | Increased | Decreased | - |[1] | | this compound | 7.5, 15, 30 | 60 min / 6 hr | Significantly Decreased (p < 0.001) | Restored (p < 0.001) | - |[1] | | Control (I/R) | - | 30 min / 2 hr | Increased | Decreased | Decreased |[2][3] | | this compound | 5 | 30 min / 2 hr | Decreased | Increased | Increased |[2][3] |
Table 3: Effects of this compound on Hemodynamic and Inflammatory Parameters
| Treatment Group | Dose (mg/kg) | Ischemia/Reperfusion Time | Ventricular Arrhythmias | Neutrophil Infiltration (Elastase) | Reference | |---|---|---|---|---| | Control (I/R) | - | 60 min / 6 hr | High | High |[1] | | this compound | 7.5, 15, 30 | 60 min / 6 hr | Decreased (p < 0.005) | Reduced (p < 0.001) |[1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound in a rat model of myocardial I/R injury.
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model
Objective: To induce a controlled period of myocardial ischemia followed by reperfusion in rats to mimic the clinical scenario of I/R injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD artery.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial surface and changes in the ECG (e.g., ST-segment elevation).
-
Maintain the occlusion for the desired ischemic period (e.g., 30 or 60 minutes).[1][2][3]
-
Initiate reperfusion by releasing the snare on the suture. Successful reperfusion is indicated by the return of color to the previously cyanotic area.
-
Administer this compound or vehicle control at the onset of reperfusion via intravenous injection (e.g., tail vein).[1]
-
Continue reperfusion for the specified duration (e.g., 2 or 6 hours).[1][2][3]
-
Monitor the animal's vital signs throughout the procedure.
-
At the end of the reperfusion period, collect blood and heart tissue for analysis.
Caption: Experimental workflow for the rat I/R model with this compound.
Protocol 2: Measurement of Myocardial Infarct Size
Objective: To quantify the extent of myocardial necrosis following I/R injury.
Materials:
-
Excised heart from Protocol 1
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
Formalin
Procedure:
-
Excise the heart and wash it with cold saline.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Fix the stained slices in 10% formalin.
-
Image the slices using a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the total area of the left ventricle and the area of the infarct (pale region) for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area or the area at risk.
Protocol 3: Assessment of Oxidative Stress
Objective: To measure markers of oxidative stress in myocardial tissue.
Materials:
-
Myocardial tissue homogenate
-
Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px)
-
Spectrophotometer
Procedure:
-
Homogenize a portion of the harvested myocardial tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Follow the instructions of a commercially available TBARS assay kit. This typically involves reacting the sample with thiobarbituric acid at high temperature and measuring the absorbance of the resulting pink-colored product.
-
-
SOD Activity Assay:
-
Use a commercial SOD assay kit. These assays are often based on the inhibition of a chromogenic reaction by SOD present in the sample.
-
-
GSH-Px Activity Assay:
-
Utilize a commercial GSH-Px assay kit. These kits typically measure the rate of oxidation of glutathione by GSH-Px.
-
-
Normalize the results to the total protein concentration of the tissue homogenate.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent in the context of myocardial ischemia-reperfusion injury. Its robust antioxidant properties and ability to activate pro-survival signaling pathways make it a valuable tool for both basic research into the mechanisms of I/R injury and for the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to effectively design and execute studies utilizing this compound in a rat model of myocardial I/R.
References
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroid U83836E protects the heart against ischemia reperfusion ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for U-83836E Administration in a Mouse Traumatic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability worldwide. The pathophysiology of TBI involves a primary mechanical injury followed by a cascade of secondary injury mechanisms, including oxidative stress, neuroinflammation, and excitotoxicity, which lead to progressive neuronal damage. U-83836E, a second-generation aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a scavenger of free radicals. Its neuroprotective properties make it a compound of interest for mitigating the secondary injury cascade following TBI. These application notes provide detailed protocols for the administration of this compound in a mouse model of TBI, specifically the Controlled Cortical Impact (CCI) model, and summarize the expected quantitative outcomes and underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound in a rabbit model of cryogenic brain injury. While not a mouse model, this data provides insight into the potential efficacy of this compound in reducing lesion size and intracranial pressure, key indicators of TBI severity.
Table 1: Effect of this compound on Lesion Size
| Treatment Group | Number of Animals (n) | Mean Lesion Size (% of Hemisphere ± SEM) |
| Vehicle (Control) | 9 | 15.09 ± 2.28 |
| This compound | 6 | 4.41 ± 0.64 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Intracranial Pressure (ICP)
| Treatment Group | Baseline ICP (mmHg ± SEM) | Post-Injury ICP (mmHg ± SEM) |
| Vehicle (Control) | 5.4 ± 0.4 | Significantly elevated at all time points (p < 0.0001) |
| This compound | 5.2 ± 0.3 | Significantly lower than control at all time points (p < 0.0001) |
Note: Specific post-injury ICP values were not provided in the source material, only the statistical significance of the difference between the groups.
Experimental Protocols
Controlled Cortical Impact (CCI) Traumatic Brain Injury Model in Mice
This protocol describes the induction of a moderate-to-severe TBI using a CCI device.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 25-30g)
-
Isoflurane anesthesia system
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor) with a 3mm tip
-
Micro-drill with a 4mm trephine bit
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Bupivacaine (local anesthetic)
-
Saline solution
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Shave the head and secure the mouse in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline scalp incision to expose the skull.
-
Perform a 4mm craniotomy over the right parietal cortex, midway between bregma and lambda, taking care not to damage the underlying dura mater.
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Induce the injury with the following parameters: impact velocity of 5 m/s, impact depth of 1 mm, and a dwell time of 150 ms.
-
Immediately after impact, cover the craniotomy with a sterile bone wax or a small piece of gelfoam.
-
Suture the scalp incision.
-
Administer bupivacaine locally to the incision site for post-operative pain relief.
-
Allow the mouse to recover on a heating pad before returning it to its home cage.
Preparation and Administration of this compound
This protocol is adapted from a study using the lazaroid U-74389G in rats and should be optimized for this compound in mice.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., a solution of 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline)
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired concentration. For a starting point, a dose of 1-10 mg/kg can be considered, based on studies with related compounds. The solution should be prepared fresh on the day of the experiment.
-
-
Administration:
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mice.
-
Timing of Administration: Administer the first dose of this compound at 15-30 minutes post-TBI. Subsequent doses may be administered at intervals such as 2, 8, and 24 hours post-injury, depending on the experimental design.
-
Control Group: The control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
-
Assessment of Neurological Deficits
The Neurological Severity Score (NSS) is a composite score used to evaluate motor function, balance, and alertness after TBI.
Procedure:
-
Habituate the mice to the testing apparatuses for 2-3 days before TBI.
-
Assess the NSS at baseline (before TBI) and at various time points post-TBI (e.g., 1, 3, 7, and 14 days).
-
The NSS consists of a series of tasks, including:
-
General Observation: Alertness, seeking behavior.
-
Motor Tests: Hemiplegia, ability to walk straight.
-
Balance Tests: Balancing on a beam of varying widths.
-
Reflex Tests: Pinna reflex, corneal reflex.
-
-
Score each task on a scale (e.g., 0 for normal, 1 for deficit). A higher total score indicates a more severe neurological deficit.
Quantification of Lesion Volume
Histological analysis is used to determine the extent of brain tissue loss following TBI.
Procedure:
-
At a predetermined endpoint (e.g., 14 days post-TBI), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally on a cryostat.
-
Stain the sections with a neuronal marker such as Cresyl Violet (Nissl stain).
-
Capture images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the intact ipsilateral and contralateral hemispheres in each section.
-
Calculate the lesion volume using the following formula: Lesion Volume = (Contralateral Hemisphere Volume - Ipsilateral Hemisphere Volume).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in TBI
Caption: this compound's neuroprotective mechanism in TBI.
Experimental Workflow
Caption: Experimental workflow for this compound in a mouse TBI model.
Logical Relationship of Secondary Injury Cascade
Caption: The interconnected cascade of secondary brain injury.
Application Notes and Protocols for Cryogenic Brain Injury Rabbit Model with U-83836E Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for establishing a cryogenic brain injury model in rabbits and for the therapeutic application of U-83836E, a potent antioxidant and inhibitor of lipid peroxidation. The protocols outlined below are based on established methodologies and aim to ensure reproducibility for investigating the neuroprotective effects of novel therapeutic agents.
Experimental Protocols
Cryogenic Brain Injury Protocol in Rabbits
This protocol describes the induction of a focal cryogenic brain injury in rabbits, a widely used model to simulate traumatic brain injury (TBI).
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments (scalpel, forceps, retractors)
-
Stereotaxic frame
-
Drill
-
Cryoprobe (hollow metal probe, e.g., 5 mm diameter)
-
Liquid nitrogen
-
Suturing material
-
Analgesics
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy over the desired cortical area (e.g., parietal cortex). The size of the craniotomy should be slightly larger than the cryoprobe tip.
-
Carefully remove the bone flap, leaving the dura mater intact.
-
-
Cryogenic Injury Induction:
-
Cool the cryoprobe to -196°C by filling it with liquid nitrogen.
-
Apply the cooled cryoprobe tip directly to the intact dura mater for a standardized duration (e.g., 60-120 seconds). The duration of application will determine the severity of the lesion.
-
Remove the cryoprobe and allow the brain to thaw.
-
-
Closure and Post-operative Care:
-
Replace the bone flap (optional, depending on the experimental design).
-
Suture the scalp incision.
-
Administer analgesics as required and monitor the animal's recovery.
-
This compound Administration Protocol
This protocol details the preparation and administration of the neuroprotective agent this compound.
Materials:
-
This compound (2,4-diamino-5-(3,5-dimethoxy-4-(2-(2-methyl-1H-indol-3-yl)ethyl)benzyl)pyrimidine)
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The dosage should be determined based on previous studies, typically in the range of 1-10 mg/kg.
-
-
Administration:
-
Administer the this compound solution via the desired route. Intravenous (IV) or intraperitoneal (IP) injections are common.
-
The timing of administration is critical. This compound can be administered as a pretreatment before the cryogenic injury or at various time points post-injury to investigate its therapeutic window. A common regimen is a bolus injection 15-30 minutes prior to injury.
-
Assessment of Brain Injury and Neuroprotection
TTC staining is used to differentiate between viable and infarcted brain tissue.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
Procedure:
-
Brain Extraction and Slicing:
-
At the desired time point post-injury, euthanize the rabbit and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a brain matrix.
-
Slice the brain into coronal sections of a consistent thickness (e.g., 2 mm).
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution in PBS.
-
Incubate at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.
-
-
Image Analysis:
-
Capture high-resolution images of the stained slices.
-
Use image analysis software to quantify the area of infarction in each slice.
-
Calculate the total lesion volume by integrating the infarct areas across all slices.
-
The MPO assay quantifies the accumulation of neutrophils in the brain tissue, an indicator of inflammation.
Materials:
-
Brain tissue homogenates
-
MPO assay kit (commercially available) or reagents including:
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of brain tissue from the lesion and contralateral areas in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
MPO Activity Measurement:
-
In a microplate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.
-
Calculate MPO activity based on a standard curve and express it as units per gram of tissue.
-
This assay measures the aggregation of neutrophils in whole blood, which is indicative of a systemic inflammatory response.
Materials:
-
Whole blood samples
-
Aggregometer
-
Neutrophil-activating agent (e.g., phorbol myristate acetate - PMA)
Procedure:
-
Blood Collection:
-
Collect whole blood samples from the rabbits at different time points.
-
-
Aggregation Measurement:
-
Place the whole blood sample in the aggregometer cuvette.
-
Add a neutrophil-activating agent to induce aggregation.
-
Monitor the change in light transmittance or impedance over time to quantify the extent and rate of neutrophil aggregation.
-
This assay measures the generation of reactive oxygen species (ROS) in whole blood.
Materials:
-
Whole blood samples
-
Luminol
-
Luminometer
-
Neutrophil-activating agent (e.g., PMA)
Procedure:
-
Sample Preparation:
-
In a luminometer tube, mix whole blood with luminol.
-
-
Chemiluminescence Measurement:
-
Place the tube in the luminometer and measure the baseline chemiluminescence.
-
Add a neutrophil-activating agent to stimulate ROS production.
-
Record the chemiluminescent signal over time. The peak and total light emission are proportional to the amount of ROS generated.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study investigating the effects of this compound on cryogenic brain injury in rabbits.
| Treatment Group | Lesion Size (% of Hemispheric Volume) |
| Vehicle Control | 15.09 ± 2.28 |
| This compound | 4.41 ± 0.64* |
*p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
| Time Post-Injury | Intracranial Pressure (ICP) Elevation from Baseline (mmHg) |
| Vehicle Control | |
| 30 min | 5.2 ± 0.8 |
| 60 min | 8.5 ± 1.1 |
| 90 min | 11.3 ± 1.5 |
| This compound | |
| 30 min | 1.8 ± 0.5 |
| 60 min | 2.9 ± 0.7 |
| 90 min | 4.1 ± 0.9* |
*p < 0.0001 compared to Vehicle Control at all time points. Data are presented as mean ± SEM.
Visualizations
Application Notes and Protocols: U-83836E in a Splanchnic Artery Occlusion (SAO) Shock Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the lazaroid U-83836E in a preclinical model of splanchnic artery occlusion (SAO) shock. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of compounds aimed at mitigating the systemic effects of ischemia-reperfusion injury.
Introduction
Splanchnic artery occlusion (SAO) shock is a highly lethal experimental model that mimics the clinical sequelae of severe circulatory shock, such as that arising from trauma, sepsis, or major abdominal surgery.[1] The pathophysiology involves a period of ischemia in the splanchnic circulation followed by reperfusion, which triggers a systemic inflammatory response, oxidative stress, and the release of various noxious mediators, ultimately leading to cardiovascular collapse and multiple organ failure.[2][3]
This compound is a second-generation aminosteroid, or lazaroid, that possesses potent antioxidant properties by inhibiting lipid peroxidation.[4] It is a derivative of vitamin E, designed to have greater tissue permeability and stability.[4] Studies have demonstrated its protective effects in various models of ischemia-reperfusion injury.[4] This document outlines the application of this compound in the rat SAO shock model, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in a rat model of splanchnic artery occlusion shock.
Table 1: Hemodynamic and Survival Outcomes
| Parameter | Sham Control | SAO Shock (Vehicle) | SAO Shock + this compound |
| Mean Arterial Pressure (MAP) (mmHg) | 85.1 ± 5 | 51.4 ± 4 | 67.5 ± 3.8 |
| Survival Time (min) | > 240 | 80 ± 10 | 235 ± 15 |
Data presented as mean ± standard error of the mean (SEM).[4]
Table 2: Inflammatory and Cellular Responses
| Parameter | Sham Control | SAO Shock (Vehicle) | SAO Shock + this compound |
| Serum TNF-α (U/ml) | Not Detectable | 241.4 ± 18.2 | 38.4 ± 6.5 |
| White Blood Cell (WBC) Count (x10³/mm³) | 11.7 ± 0.9 | 2.8 ± 0.4 | 8.9 ± 0.6 |
Data presented as mean ± standard error of the mean (SEM).[4]
Table 3: Vascular Function
| Parameter | Sham Control | SAO Shock (Vehicle) | SAO Shock + this compound |
| Aortic Ring Responsiveness to Acetylcholine (% tension) | 23 ± 4 | 60 ± 3 | 32 ± 3.7 |
Data presented as mean ± standard error of the mean (SEM).[4]
Experimental Protocols
Splanchnic Artery Occlusion (SAO) Shock Model in Rats
This protocol describes the induction of hemorrhagic shock in rats through the occlusion of the splanchnic arteries.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 40-50 mg/kg, intraperitoneally)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpels, forceps, retractors, microvascular clamps)
-
Catheters for arterial and venous access
-
Pressure transducer and recording system for monitoring Mean Arterial Pressure (MAP)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic can influence splanchnic blood flow and should be consistent across all experimental groups.[5]
-
Shave the abdominal area and clean with an antiseptic solution.
-
Place the animal on a heating pad to maintain a core body temperature of 37°C.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully retract the intestines to visualize the superior mesenteric artery and the celiac artery.
-
Isolate both the superior mesenteric artery and the celiac artery from the surrounding tissue.
-
-
Induction of Ischemia:
-
Place microvascular clamps on both the superior mesenteric artery and the celiac artery to induce complete occlusion.
-
Maintain the occlusion for a period of 40-45 minutes. This duration has been shown to induce a severe shock state upon reperfusion.
-
-
Reperfusion and Monitoring:
-
After the ischemic period, carefully remove the vascular clamps to initiate reperfusion of the splanchnic circulation.
-
Close the abdominal incision in layers.
-
Continuously monitor the Mean Arterial Pressure (MAP) via a cannulated femoral or carotid artery connected to a pressure transducer. A significant and sustained drop in MAP following reperfusion is indicative of the onset of shock.
-
Observe the animal for the duration of the experiment or until a predetermined endpoint (e.g., a specific survival time or a critical drop in MAP).
-
This compound Administration Protocol
This protocol details the preparation and administration of this compound for in vivo studies in the SAO shock model.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., 0.002 N HCl)
-
Syringes and needles for intravenous administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. A dosage of 5 mg/kg has been shown to be effective in other ischemia-reperfusion models.[5] The primary study on SAO shock does not specify the exact dose, but this serves as a well-documented starting point.
-
Ensure the solution is sterile.
-
-
Administration:
-
Administer the this compound solution intravenously.
-
The timing of administration is critical. In the context of the SAO shock model, this compound has been shown to be effective when administered at the onset of reperfusion.[4] This timing targets the initial burst of reactive oxygen species and inflammatory mediators that occurs upon reoxygenation of the ischemic tissue.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in SAO shock and the experimental workflow for investigating the effects of this compound.
Caption: Pathophysiology of SAO Shock and this compound Intervention.
Caption: Experimental Workflow for SAO Shock and this compound Study.
Caption: Mechanism of Action of this compound in Ischemia-Reperfusion Injury.
References
- 1. mdpi.com [mdpi.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing effects of anesthetics on splanchnic arterial blood flow during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-83836E in the Study of Experimental Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, affecting a significant percentage of patients.[1][2] The pathogenesis of diabetic neuropathy is complex and multifactorial, with oxidative stress identified as a key contributing factor.[1][3][4] Increased production of reactive oxygen species (ROS) and a concurrent reduction in antioxidant defense mechanisms lead to nerve damage, manifesting as pain, sensory loss, and autonomic dysfunction.[3][5]
U-83836E, chemically known as [(-)-2-((4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,3,7,8-tetramethyl-2H-1-benzopyran-6-ol, 2HCl], is a potent, lipid-soluble antioxidant and a free radical scavenger.[1][2] It belongs to a class of compounds called lazaroids, which are 21-aminosteroids known for their inhibitory effects on lipid peroxidation.[6] These properties make this compound a valuable pharmacological tool for investigating the role of oxidative stress in experimental models of diabetic neuropathy and for exploring potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of diabetic neuropathy, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through its potent antioxidant properties. In the context of diabetic neuropathy, its mechanism involves:
-
Scavenging of Free Radicals: this compound directly neutralizes harmful reactive oxygen species, thereby reducing cellular damage.[1][2]
-
Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids within cell membranes, this compound helps maintain the structural integrity and function of nerve cells.[1][2]
-
Enhancement of Endogenous Antioxidant Defenses: Studies have shown that treatment with this compound can lead to an increase in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2]
The collective action of these mechanisms helps to alleviate the oxidative stress implicated in the pathogenesis of diabetic neuropathy, leading to improvements in nerve function and a reduction in neuropathic symptoms.[1][2]
References
- 1. Effects of U83836E on nerve functions, hyperalgesia and oxidative stress in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Antioxidant Strategies in the Management of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic Neuropathy and Oxidative Stress: Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetic Neuropathy: Mechanisms to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Application of U-83836E on Glioma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E, a member of the lazaroid family of 21-aminosteroids, has demonstrated significant antiproliferative effects on glioma cell lines in vitro. As an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers including glioma and associated with poor prognosis, this compound presents a promising avenue for therapeutic development. These application notes provide a comprehensive overview of the in vitro application of this compound on glioma cell lines, including detailed experimental protocols and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-glioma effects primarily through the inhibition of γ-glutamylcyclotransferase (GGCT). GGCT plays a crucial role in glutathione metabolism and has been implicated in tumor cell proliferation and survival. Inhibition of GGCT by this compound is believed to disrupt cellular homeostasis, leading to a cascade of events that culminate in cell death.
One of the key downstream targets of GGCT in glioma is the Notch1 signaling pathway. GGCT knockdown has been shown to result in a loss of Notch1 expression. The Notch pathway is critically involved in cell fate decisions, including proliferation, differentiation, and apoptosis. By downregulating Notch1, this compound interferes with these fundamental cellular processes, thereby inhibiting glioma cell growth and inducing apoptosis. Furthermore, studies on lazaroids suggest that this compound may also possess antioxidant properties by inhibiting reactive oxygen species (ROS) production.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and GGCT inhibition on glioma cell lines.
| Cell Line Type | Compound | Assay | IC50 Value | Reference |
| Primary Glioblastoma Multiforme (Patient 1) | This compound | MTT | 6.30 µM | |
| Primary Glioblastoma Multiforme (Patient 2) | This compound | MTT | 6.75 µM | |
| Primary Glioblastoma Multiforme (Patient 3) | This compound | MTT | 6.50 µM | |
| Rat C6 Glioma | This compound | MTT | 45 µM | |
| Human Glioblastoma (5th Subculture) | This compound | MTT | 37.5 µM |
Table 1: IC50 Values of this compound on Various Glioma Cell Lines.
| Cell Line | Treatment | Apoptosis Rate (% of Cells) | Key Protein Expression Changes | Reference |
| T98G, U251 | GGCT Silencing | Significant increase (quantitative data not specified) | Downregulation of Notch1 and Notch2 | |
| T98G, U251 | GGCT Silencing | Significant increase (quantitative data not specified) | Downregulation of REST |
Table 2: Effects of GGCT Inhibition on Apoptosis and Protein Expression in Glioma Cell Lines. Note: While specific quantitative data for this compound is limited, this table provides representative effects of targeting GGCT.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of this compound on glioma cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.
Objective: To determine the cytotoxic effect of this compound on glioma cells.
Materials:
-
Glioma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis in glioma cells upon treatment with this compound.
Materials:
-
Glioma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed glioma cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of key proteins in the GGCT/Notch1 signaling pathway (e.g., GGCT, Notch1, Cleaved Notch1, Hes1) and apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).
Materials:
-
Glioma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GGCT, anti-Notch1, anti-Cleaved Notch1, anti-Hes1, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed glioma cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression relative to a loading control like β-actin.
Visualizations
Caption: Proposed mechanism of action of this compound in glioma cells.
Caption: Experimental workflow for evaluating this compound's in vitro effects.
Caption: Logical flow of this compound's anti-glioma activity.
Application Notes and Protocols for U-83836E in Glutamate-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-induced excitotoxicity is a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death. This phenomenon is implicated in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. The excitotoxic cascade is multifaceted, involving calcium overload, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.
U-83836E is a lazaroid compound known for its potent antioxidant properties, primarily through the inhibition of lipid peroxidation. Recent research also suggests its role as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis. These mechanisms make this compound a compelling candidate for neuroprotection against glutamate-induced excitotoxicity. These application notes provide a summary of key data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to guide researchers in the investigation of this compound as a therapeutic agent.
Data Presentation
The following table summarizes the quantitative data available for this compound in the context of excitotoxicity.
| Parameter | Cell Type | Inducing Agent | This compound Concentration | Effect | Reference |
| Cell Survival | C6 Glioma | L-Glutamate (IC50 dose) | 0.1 µM | 8% increase in survival | [1] |
| Cell Survival | C6 Glioma | L-Glutamate (IC50 dose) | 1 µM | 12% increase in survival | [1] |
| Cell Survival | Human Glioma (Patient 1) | L-Glutamate (IC50 dose) | 0.1 µM | 11% increase in survival | [1] |
| Cell Survival | Human Glioma (Patient 1) | L-Glutamate (IC50 dose) | 1 µM | 13% increase in survival | [1] |
| Cell Survival | Human Glioma (Patient 2) | L-Glutamate (IC50 dose) | 1 µM | 5% increase in survival | [1] |
| ROS Production | Rat Cerebellar Granule Cells | Kainic Acid | IC50: 3.02 x 10⁻⁷ M | Complete inhibition of increase in ROS | [2] |
Signaling Pathways
Glutamate-Induced Excitotoxicity Cascade
Excessive glutamate in the synaptic cleft leads to the overactivation of ionotropic glutamate receptors, particularly NMDA and AMPA receptors. This triggers a massive influx of Ca²⁺ into the neuron, initiating a cascade of neurotoxic events.
References
Application Notes and Protocols for U-83836E in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E is a lazaroid compound initially investigated for its neuroprotective properties. Subsequent research has identified it as a potent inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers and implicated in tumor growth and progression.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively investigate its anti-tumor activities.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 593.63 g/mol |
| Solubility | Soluble in DMSO (60 mg/mL or 101.07 mM) |
| Appearance | Solid powder |
| Storage | Store powder at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of γ-glutamylcyclotransferase (GGCT).[1] GGCT is a key enzyme in the glutathione metabolism pathway. By inhibiting GGCT, this compound disrupts cellular redox homeostasis and can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The downstream signaling pathways affected by GGCT inhibition include the PI3K/AKT/mTOR and MEK-ERK pathways, which are critical for cell survival and proliferation.[2][3][4][5]
Caption: Signaling pathway affected by this compound.
Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The following table provides reported IC50 values for this compound in glioma cell lines, which can be used as a starting point.
| Cell Line | Assay Type | IC50 Value (µM) |
| Glioblastoma multiforme (primary culture 1) | Cell Proliferation | 6.30 |
| Glioblastoma multiforme (primary culture 2) | Cell Proliferation | 6.75 |
| Glioblastoma multiforme (primary culture 3) | Cell Proliferation | 6.50 |
| Rat C6 glioma | Cell Proliferation | 45 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.94 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle warming to 37°C may aid in solubilization.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in pre-warmed medium.
-
Prepare the final desired concentrations by further diluting the intermediate solution in pre-warmed cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
Caption: Workflow for preparing this compound solutions.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Stability in Cell Culture
The stability of this compound in cell culture medium over extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. Monitor the medium for any signs of precipitation, especially at higher concentrations. If precipitation occurs, sonication or gentle warming may be used to redissolve the compound. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
Troubleshooting
-
Precipitation of this compound:
-
Ensure the stock solution is fully dissolved in DMSO.
-
Pre-warm the cell culture medium to 37°C before adding the drug.
-
Prepare intermediate dilutions to avoid shocking the compound with a large volume of aqueous medium.
-
If precipitation persists, sonicate the solution briefly.
-
-
High background in assays:
-
Ensure the final DMSO concentration is consistent across all wells, including controls.
-
Optimize cell seeding density to avoid overgrowth or cell death due to nutrient depletion.
-
-
Inconsistent results:
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure uniform cell seeding and drug distribution in multi-well plates.
-
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in their cell culture experiments to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GGCT participates in the malignant process of hepatocellular cancer cells by regulating the PTEN/PI3K/AKT pathway through binding to EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Antioxidant Effects of U-83836E in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E is a potent antioxidant compound with a dual mechanism of action. As a second-generation lazaroid, it possesses a non-steroidal structure that includes a chromanol ring, similar to the active portion of vitamin E, which is a well-known inhibitor of lipid peroxidation. Additionally, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione metabolism.[1] This dual action makes this compound a compound of significant interest for mitigating oxidative stress in various pathological conditions.
These application notes provide detailed protocols for the preparation of tissue homogenates and the subsequent measurement of the antioxidant effects of this compound. The described assays focus on key markers of oxidative stress, including lipid peroxidation and the activity of major antioxidant enzymes.
Data Presentation
The following tables summarize the reported quantitative and semi-quantitative effects of this compound on markers of oxidative stress in tissue homogenates. It is important to note that publicly available quantitative data for the antioxidant effects of this compound in a wide variety of tissue homogenates is limited. The data presented here is primarily from studies on myocardial ischemia/reperfusion injury in rats.
Table 1: Effect of this compound on Lipid Peroxidation Markers in Myocardial Tissue Homogenate
| Parameter | Treatment Group | Effect | p-value |
| Conjugated Dienes | This compound (7.5, 15, 30 mg/kg) | Limited membrane lipid peroxidation | < 0.001 |
| 4-Hydroxynonenal | This compound (7.5, 15, 30 mg/kg) | Limited membrane lipid peroxidation | < 0.001 |
| Malondialdehyde (MDA) | This compound (5 mg/kg) | Decreased content | Not specified |
Table 2: Effect of this compound on Antioxidant Enzyme Activity in Myocardial Tissue Homogenate
| Enzyme | Treatment Group | Effect | p-value |
| Superoxide Dismutase (SOD) | This compound (7.5, 15, 30 mg/kg) | Restored activity | < 0.001 |
| Superoxide Dismutase (SOD) | This compound (5 mg/kg) | Increased activity | Not specified |
| Glutathione Peroxidase (GPx) | This compound (5 mg/kg) | Increased activity | Not specified |
Experimental Protocols
Preparation of Tissue Homogenates
Objective: To prepare a uniform suspension of tissue suitable for subsequent antioxidant assays.
Materials:
-
Tissue of interest (e.g., brain, heart, liver, kidney)
-
Ice-cold homogenization buffer (specific to the assay, see below)
-
Dounce homogenizer or Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
General Protocol:
-
Excise the tissue of interest from the animal model and immediately place it in ice-cold phosphate-buffered saline (PBS), pH 7.4, to wash away excess blood.
-
Blot the tissue dry with filter paper and record its wet weight.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenizer tube containing the appropriate volume of ice-cold homogenization buffer (typically a 10% w/v homogenate is prepared, e.g., 1 g of tissue in 10 mL of buffer).
-
Homogenize the tissue on ice with a specified number of strokes of the pestle. The number of strokes and the speed of homogenization should be optimized for the specific tissue type to ensure complete homogenization without excessive heat generation.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris, nuclei, and mitochondria.
-
Carefully collect the resulting supernatant, which is the cytosolic fraction, and keep it on ice for immediate use or store it at -80°C for future analysis.
Note: The composition of the homogenization buffer will vary depending on the assay being performed. Refer to the specific assay protocols below for buffer recipes. For studies involving this compound, the compound can be added to the tissue homogenate at various concentrations to assess its direct effects.
Measurement of Lipid Peroxidation (TBARS Assay)
Objective: To quantify the levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.
Homogenization Buffer: Ice-cold 1.15% (w/v) potassium chloride (KCl) solution.
Materials:
-
Tissue homogenate
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)
-
Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
-
Water bath
Protocol:
-
To a microcentrifuge tube, add a specific volume of the tissue homogenate supernatant (e.g., 100 µL).
-
Add an equal volume of TCA solution to precipitate proteins.
-
Vortex the mixture and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of TBA solution to the supernatant.
-
Vortex the mixture and incubate in a boiling water bath for 60 minutes. This allows for the formation of the MDA-TBA adduct, which has a pink color.
-
Cool the tubes on ice to stop the reaction.
-
Measure the absorbance of the solution at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. Results are typically expressed as nmol of MDA per mg of protein.
Measurement of Superoxide Dismutase (SOD) Activity
Objective: To determine the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.
Homogenization Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA.
Materials:
-
Tissue homogenate
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)
-
Xanthine
-
Xanthine oxidase
-
A detection agent for superoxide radicals (e.g., nitroblue tetrazolium (NBT) or cytochrome c)
-
Spectrophotometer or microplate reader
Protocol (NBT-based assay):
-
Set up a reaction mixture containing the assay buffer, xanthine, and NBT.
-
Add a specific volume of the tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will react with xanthine to produce superoxide radicals.
-
The superoxide radicals will reduce NBT to formazan, a colored product that can be measured spectrophotometrically (typically around 560 nm).
-
SOD in the tissue homogenate will compete with NBT for the superoxide radicals, thereby inhibiting the formation of formazan.
-
The rate of NBT reduction is measured in the presence and absence of the tissue homogenate.
-
The SOD activity is calculated as the percentage of inhibition of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Results are typically expressed as units of SOD activity per mg of protein.
Measurement of Catalase (CAT) Activity
Objective: To measure the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
Homogenization Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA.
Materials:
-
Tissue homogenate
-
Assay buffer (50 mM potassium phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Spectrophotometer capable of measuring absorbance in the UV range (240 nm)
Protocol:
-
In a quartz cuvette, add the assay buffer and a specific volume of the tissue homogenate supernatant.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decrease in absorbance is directly proportional to the decomposition of H₂O₂ by catalase.
-
The activity of catalase is calculated using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). Results are typically expressed as units of catalase activity per mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Measurement of Glutathione Peroxidase (GPx) Activity
Objective: To determine the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, including hydrogen peroxide, using reduced glutathione (GSH) as a substrate.
Homogenization Buffer: 50 mM Tris-HCl buffer, pH 7.5, containing 5 mM EDTA and 1 mM dithiothreitol (DTT).
Materials:
-
Tissue homogenate
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Reduced glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
A hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Protocol (Coupled reaction):
-
Set up a reaction mixture containing the assay buffer, GSH, GR, and NADPH.
-
Add a specific volume of the tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
GPx in the tissue homogenate will reduce the hydroperoxide, oxidizing GSH to glutathione disulfide (GSSG).
-
Glutathione reductase will then reduce GSSG back to GSH, a reaction that consumes NADPH.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
The activity of GPx is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). Results are typically expressed as units of GPx activity per mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Visualizations
Signaling Pathway of Oxidative Stress and this compound Intervention
Caption: Oxidative stress pathway and points of intervention by this compound.
Experimental Workflow for Measuring Antioxidant Effects of this compound
Caption: Workflow for assessing the antioxidant effects of this compound.
Logical Relationship of this compound's Dual Antioxidant Mechanism
Caption: Dual antioxidant mechanism of action of this compound.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of U-83836E
Audience: Researchers, scientists, and drug development professionals.
Introduction
U-83836E, a lazaroid compound, has demonstrated notable antiproliferative properties in various cancer cell lines.[1] It functions as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in glutathione homeostasis and overexpressed in numerous cancers.[2][3] This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability by measuring the metabolic activity of living cells.[4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and, therefore, cytotoxicity of the tested compound.
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Target cancer cell line (e.g., glioma cell lines, MCF7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
| Reagent | Preparation Instructions | Storage |
| This compound Stock Solution | Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Further dilute in complete culture medium to achieve the desired final concentrations for the assay. | Store at -20°C, protected from light. |
| MTT Solution (5 mg/mL) | Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. | Store at 4°C, protected from light, for up to one month. |
| Solubilization Solution | Use 100% DMSO to solubilize the formazan crystals. | Store at room temperature. |
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 5,000 and 10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound.
-
Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and untreated control wells (containing only complete culture medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.
-
Incubate the plate for 3-4 hours at 37°C with 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background absorbance from all other readings.
-
Data Analysis
-
Calculate Percent Viability:
-
The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the concentration of this compound on a logarithmic scale.
-
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in different glioma cell lines, as determined by the MTT assay.
| Cell Line | This compound IC₅₀ (µM) | Reference |
| Primary Glioblastoma Culture 1 | 6.30 | [1] |
| Primary Glioblastoma Culture 2 | 6.75 | [1] |
| Primary Glioblastoma Culture 3 | 6.50 | [1] |
| Rat C6 Glioma | 45 | [1] |
| 5th Subculture of Human Glioblastoma | 37.5 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity testing using the MTT assay.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound-induced cytotoxicity via GGCT inhibition.
References
- 1. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Assessing U-83836E Efficacy on Malondialdehyde (MDA) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E is a second-generation aminosteroid, part of the lazaroid family of compounds, which are potent inhibitors of lipid peroxidation.[1] These compounds are known for their antioxidant properties and their ability to protect cells from oxidative damage by scavenging free radicals. Malondialdehyde (MDA) is a well-established biomarker of oxidative stress and a major end-product of lipid peroxidation.[2] Consequently, assessing the impact of this compound on MDA levels provides a direct measure of its efficacy as a cytoprotective agent against oxidative damage. These application notes provide detailed protocols and data for researchers investigating the therapeutic potential of this compound.
Data Presentation
The following table summarizes the representative effect of a lazaroid compound on Malondialdehyde (MDA) levels over time, demonstrating the typical antioxidative efficacy observed with this class of drugs. The data presented is based on studies of lazaroids, a class of compounds to which this compound belongs, and illustrates the expected reduction in MDA following treatment.
| Time (Hours) | Control Group MDA (nmol/mL) | Lazaroid Treatment Group MDA (nmol/mL) |
| 1 | 294.15 - 579.96 | 64.87 - 402.57 |
| 2 | 185.65 - 421.31 | 91.02 - 363.05 |
| 3 | 233.5 - 414.67 | 133.2 - 426.35 |
| 4 | 153.13 - 437.32 | 111.21 - 367.39 |
| 5 | 172.51 - 545.85 | 96.51 - 409.12 |
| 6 | 247.26 - 429.51 | 175.27 - 562.4 |
| 7 | 209.25 - 509.28 | 113.24 - 491.91 |
| 8 | 243.87 - 318.7 | 106.78 - 315.46 |
Note: The data presented is a range of MDA levels observed in control and lazaroid-treated groups, based on available literature on lazaroids.[3] Specific values may vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on MDA Levels in a Rat Model of Myocardial Ischemia/Reperfusion
This protocol describes an in vivo experiment to evaluate the dose-dependent effect of this compound on MDA levels in a rat model of heart attack.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Animal Model: Induce myocardial ischemia by ligating the left anterior descending coronary artery for 60 minutes, followed by 6 hours of reperfusion.
-
Drug Administration: Administer this compound intravenously at doses of 7.5, 15, and 30 mg/kg at the onset of reperfusion.[1] A control group should receive a vehicle (e.g., saline).
-
Tissue Collection: At the end of the reperfusion period, euthanize the animals and excise the hearts.
-
Tissue Homogenization: Homogenize a known weight of the cardiac tissue in ice-cold PBS.
-
MDA Measurement (TBARS Assay):
-
To the tissue homogenate, add TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer.
-
Calculate MDA concentration based on a standard curve generated with known concentrations of MDA.
-
Protocol 2: In Vitro Assessment of this compound on MDA Levels in Cell Culture
This protocol outlines an in vitro experiment to assess the protective effect of this compound against oxidative stress-induced MDA production in a cell line.
Materials:
-
Human dermal fibroblasts or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Oxidative stress inducer (e.g., Fe³⁺-citrate and ascorbyl phosphate)
-
TBA reagent
-
TCA
-
Cell lysis buffer
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency in appropriate culture dishes.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce lipid peroxidation by adding an oxidative stress inducer to the cell culture medium.[4] A control group should not receive the inducer.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
MDA Measurement (TBARS Assay):
-
Perform the TBARS assay on the cell lysates as described in Protocol 1 (steps 5a-5e).
-
Normalize the MDA levels to the total protein concentration in each sample.
-
Mandatory Visualizations
Caption: this compound inhibits the lipid peroxidation cascade.
Caption: Workflow for MDA measurement using the TBARS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hjs.gr [hjs.gr]
- 4. The lazaroid tirilazad is a new inhibitor of direct and indirect UVA-induced lipid peroxidation in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of U-83836E on Superoxide Dismutase (SOD) and Catalase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E is a second-generation lazaroid, a class of potent 21-aminosteroids known for their significant antioxidant properties, primarily through the inhibition of lipid peroxidation.[1][2] This document provides a comprehensive overview of the known effects of this compound on the key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), and offers detailed protocols for their activity assays. These enzymes are critical components of the cellular defense against oxidative stress. SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), while catalase facilitates the decomposition of H₂O₂ into water and oxygen.[3][4] Understanding the interaction of therapeutic compounds like this compound with these enzymes is crucial for evaluating their overall antioxidant efficacy and mechanism of action.
Data Presentation: this compound Effect on Superoxide Dismutase (SOD) and Catalase Activity
Superoxide Dismutase (SOD)
Research has demonstrated that this compound can restore endogenous SOD levels in models of oxidative stress. In a study involving myocardial ischemia/reperfusion injury in rats, intravenous administration of this compound at the onset of reperfusion led to a significant restoration of superoxide dismutase.[1] While the study reported a statistically significant effect (p < 0.001), it did not provide specific quantitative units of SOD activity.
| Compound | Dose (Intravenous) | Effect on SOD Activity | Significance | Model System |
| This compound | 7.5 mg/kg | Restoration of endogenous SOD | p < 0.001 | Rat myocardial ischemia/reperfusion |
| This compound | 15 mg/kg | Restoration of endogenous SOD | p < 0.001 | Rat myocardial ischemia/reperfusion |
| This compound | 30 mg/kg | Restoration of endogenous SOD | p < 0.001 | Rat myocardial ischemia/reperfusion |
Catalase (CAT)
Currently, there is no direct scientific literature available that quantifies the effect of this compound on catalase activity. However, it is known that lipid peroxides can induce the expression of catalase in vascular cells.[5] Given that this compound is a potent inhibitor of lipid peroxidation, it is plausible that it may indirectly influence catalase activity by modulating the levels of lipid peroxides.[1][2] Further research is required to establish a direct causal relationship and quantify this potential effect.
| Compound | Dose | Effect on Catalase Activity | Significance | Model System |
| This compound | Not Reported | No direct studies found. | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the antioxidant defense pathway involving SOD and catalase, and the general workflows for their respective activity assays.
Experimental Protocols
The following are detailed protocols for the determination of SOD and catalase activity, adapted from established methodologies.
Protocol 1: Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system, a widely used colorimetric assay.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (1 mM)
-
NBT solution (50 µM)
-
Xanthine solution (100 µM)
-
Xanthine oxidase solution (0.025 U/mL)
-
Sample (tissue homogenate, cell lysate, etc.)
-
Spectrophotometer (capable of reading at 560 nm)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in an appropriate buffer (e.g., cold phosphate buffer) on ice.
-
Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the SOD assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
1.5 mL Potassium phosphate buffer (50 mM, pH 7.8)
-
0.1 mL EDTA (1 mM)
-
0.1 mL NBT solution (50 µM)
-
0.1 mL Xanthine solution (100 µM)
-
-
In a cuvette, add the reaction mixture and an appropriate volume of the sample supernatant.
-
Initiate the reaction by adding 0.1 mL of xanthine oxidase solution.
-
Prepare a blank cuvette containing the reaction mixture and xanthine oxidase, but without the sample.
-
-
Measurement:
-
Incubate the reaction mixture at room temperature (25°C) for 20 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of NBT reduction using the following formula:
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction under the assay conditions.
-
Express the final SOD activity as Units/mg of protein.
-
Protocol 2: Catalase (CAT) Activity Assay
This protocol is based on the direct measurement of the decomposition of hydrogen peroxide (H₂O₂) by catalase, monitored spectrophotometrically.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
Sample (tissue homogenate, cell lysate, etc.)
-
UV-Vis Spectrophotometer (capable of reading at 240 nm)
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in cold phosphate buffer on ice.
-
Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the catalase assay.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a quartz cuvette, add 2.9 mL of 10 mM H₂O₂ solution prepared in 50 mM potassium phosphate buffer (pH 7.0).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
Initiate the reaction by adding 0.1 mL of the sample supernatant to the cuvette and mix quickly.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 240 nm for 1-3 minutes. The rate of decrease is proportional to the catalase activity.
-
Record the absorbance at regular intervals (e.g., every 15 seconds).
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Calculate the catalase activity using the following formula:
where:
-
ε is the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹)
-
d is the path length of the cuvette (usually 1 cm)
-
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Express the final catalase activity as Units/mg of protein.
-
Conclusion
This compound has been shown to restore superoxide dismutase levels in a dose-dependent manner in an in vivo model of oxidative stress, highlighting its potent antioxidant properties. While its direct effect on catalase activity remains to be elucidated, its role as a lipid peroxidation inhibitor suggests a potential for indirect modulation of this enzyme. The provided protocols offer standardized methods for researchers to further investigate the effects of this compound and other compounds on these critical antioxidant enzymes. Further studies are warranted to fully characterize the quantitative impact of this compound on both SOD and catalase activity and to explore the underlying molecular mechanisms.
References
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Superoxide Dismutase Activity at the Cell, Organ, and Whole-Body Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxides induce expression of catalase in cultured vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
U-83836E: Application Notes and Protocols for Investigating Neuroinflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-83836E, a second-generation aminosteroid of the lazaroid family, is a potent inhibitor of lipid peroxidation and a robust antioxidant. Its distinctive non-steroidal structure, featuring a portion of the alpha-tocopherol (Vitamin E) ring, confers the ability to effectively scavenge lipid peroxyl radicals. This action is crucial in mitigating a primary driver of cellular damage within the central nervous system (CNS). This document provides comprehensive application notes and detailed experimental protocols for the use of this compound as a valuable tool for the investigation and modulation of neuroinflammatory pathways. The neuroprotective efficacy of this compound, particularly demonstrated in models of traumatic brain injury (TBI), is largely credited to its capacity to counteract the secondary injury cascades in which neuroinflammation is a key pathological component.
Mechanism of Action in Neuroinflammation
Neuroinflammation is a multifaceted biological response characterized by the activation of glial cells, the synthesis and release of inflammatory mediators, and the infiltration of peripheral immune cells. Oxidative stress and the resultant lipid peroxidation are pivotal in initiating and amplifying the neuroinflammatory cascade. This compound primarily exerts its therapeutic effects by disrupting this detrimental cycle.
The proposed mechanisms of action for this compound in the context of neuroinflammation include:
-
Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, this compound halts the propagation of lipid peroxidation within the membranes of neurons and glial cells. This action preserves membrane integrity and physiological function while reducing the generation of reactive aldehydes that can inflict further cellular damage.
-
Reduction of Oxidative Stress: The inherent antioxidant properties of this compound enable the neutralization of reactive oxygen species (ROS), thereby diminishing the overall oxidative burden in neural tissues.
-
Inhibition of Calpain-Mediated Cytoskeletal Damage: this compound has demonstrated the ability to inhibit the degradation of the neuronal cytoskeleton by calpains. These proteases are pathologically activated by the influx of calcium that occurs as a consequence of membrane damage.
-
Modulation of Inflammatory Signaling: Through the attenuation of oxidative stress, this compound can indirectly temper pro-inflammatory signaling pathways that are redox-sensitive, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation and oxidative stress, as reported in preclinical studies.
Table 1: Effect of this compound on Lipid Peroxidation and Oxidative Stress Markers
| Parameter | Animal Model | Brain Region | Treatment Paradigm | Result | Reference |
| Lipid Peroxidation | Mouse CCI TBI | Cortex | 3 mg/kg, i.p. at 1 and 3h post-injury | Decreased post-traumatic lipid peroxidation | |
| Protein Nitration | Mouse CCI TBI | Cortex | 3 mg/kg, i.p. at 1 and 3h post-injury | Decreased post-traumatic protein nitration |
Table 2: Effect of this compound on Calpain-Mediated Damage
| Parameter | Animal Model | Brain Region | Treatment Paradigm | Result | Reference |
| Calpain-mediated cytoskeletal degradation | Mouse CCI TBI | Cortex | 3 mg/kg, i.p. at 1 and 3h post-injury | Inhibited cytoskeletal degradation |
Experimental Protocols
Protocol 1: In Vivo Model of Neuroinflammation - Traumatic Brain Injury (TBI)
This protocol describes a controlled cortical impact (CCI) model of TBI in mice, a well-established method to induce neuroinflammation and assess the neuroprotective effects of compounds like this compound.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
Surgical instruments
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame and maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Induction of TBI: Position the impactor tip of the CCI device perpendicular to the exposed dura. Induce a cortical impact with defined parameters (e.g., 3.0 mm/s velocity, 100 ms duration, 1.0 mm depth).
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer this compound intraperitoneally (i.p.) at a dose of 3 mg/kg at 1 and 3 hours post-injury. The vehicle control group should receive an equivalent volume of sterile saline.
-
Post-operative Care: Suture the scalp incision and allow the animal to recover on a heating pad. Monitor the animal for any signs of distress.
-
Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 24 hours, 72 hours), euthanize the animals and collect brain tissue for subsequent analysis (e.g., lipid peroxidation assay, immunohistochemistry for microglial activation, Western blot for NF-κB pathway proteins).
Protocol 2: Assessment of Lipid Peroxidation in Brain Tissue
This protocol outlines the measurement of lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), in brain tissue homogenates using a commercially available colorimetric assay kit.
Materials:
-
Brain tissue collected from the in vivo experiment
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Lipid peroxidation assay kit (e.g., TBARS assay kit)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the collected brain tissue in ice-cold PBS or lysis buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) to normalize the results.
-
Lipid Peroxidation Assay: Follow the manufacturer's instructions for the chosen lipid peroxidation assay kit. This typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to generate a colored product.
-
Data Analysis: Measure the absorbance of the colored product using a spectrophotometer at the recommended wavelength. Calculate the concentration of MDA in the samples based on a standard curve. Express the results as nmol of MDA per mg of protein.
Protocol 3: Immunohistochemical Analysis of Microglial Activation
This protocol describes the use of immunofluorescence to visualize and quantify microglial activation in brain sections, using Iba1 as a marker for microglia and assessing morphological changes.
Materials:
-
Brain tissue sections (fixed and cryoprotected)
-
Primary antibody: anti-Iba1
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning: Prepare brain sections (e.g., 30 µm thick) using a cryostat.
-
Immunostaining:
-
Wash the sections with PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash with PBS.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount the sections with mounting medium and visualize under a fluorescence microscope. Capture images of the regions of interest. Analyze microglial morphology, quantifying parameters such as cell number, soma size, and process length and branching to assess the extent of activation.
Protocol 4: Western Blot Analysis of NF-κB Signaling Pathway
This protocol details the use of Western blotting to assess the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of p65.
Materials:
-
Brain tissue or cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For total protein, lyse brain tissue or cells in lysis buffer.
-
For nuclear and cytosolic fractions, use a nuclear/cytosolic fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to the appropriate loading control (GAPDH for total and cytosolic fractions, Lamin B1 for nuclear fractions). An increase in phospho-IκBα and nuclear p65 indicates activation of the NF-κB pathway.
Visualizations
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound's mechanism in mitigating neuroinflammatory pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in a TBI model.
Logical Relationship of this compound's Protective Effects
Caption: Interconnected protective effects of this compound.
Troubleshooting & Optimization
Technical Support Center: U-83836E Solubility in Phosphate-Buffered Saline (PBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of U-83836E in phosphate-buffered saline (PBS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is reported to be soluble in water up to 30 mg/mL, which corresponds to approximately 50 mM. As PBS is an aqueous buffer, this compound is expected to be soluble in PBS at similar concentrations.
Q2: I am observing precipitation when dissolving this compound in PBS. What are the possible causes and solutions?
A2: Precipitation of this compound in PBS can occur due to several factors, including the concentration of the compound, the temperature of the solvent, and the pH of the PBS solution. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: What are the recommended storage conditions for this compound powder and prepared solutions?
A3: The solid form of this compound should be stored at -20°C. Solutions of this compound in aqueous buffers may be stored at -20°C for up to one month.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a lazaroid antioxidant, a potent inhibitor of lipid peroxidation, and a free radical scavenger.[1][2] It protects cells from oxidative damage.[1] Additionally, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione metabolism that is often overexpressed in cancer cells.[3][4]
Troubleshooting Guide: this compound Precipitation in PBS
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution | The concentration of this compound is too high for the given volume of PBS. | 1. Try dissolving a smaller amount of this compound in the same volume of PBS. 2. Increase the volume of PBS used to dissolve the same amount of this compound. |
| The PBS solution is cold, reducing the solubility. | 1. Gently warm the PBS to room temperature or 37°C before adding this compound. 2. After adding this compound, gently warm the solution while stirring. | |
| Precipitation after a period of time | The solution has become supersaturated and is crashing out. | 1. Ensure the solution is completely dissolved before storing. 2. Consider preparing fresh solutions before each experiment. |
| The pH of the PBS is not optimal for this compound solubility. | Verify the pH of your PBS solution is within the standard physiological range (7.2-7.4). | |
| Cloudiness or incomplete dissolution | Incomplete mixing or aggregation of the compound. | 1. Vortex the solution for a longer duration. 2. Use a sonicator bath to aid in the dissolution process. 3. After dissolution, filter the solution through a 0.22 µm sterile filter to remove any remaining particulates. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in PBS
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 593.6 g/mol . To prepare a 10 mM stock solution, weigh out 5.94 mg of this compound for every 1 mL of PBS.
-
Pre-warm the PBS: Gently warm the required volume of sterile PBS to room temperature.
-
Dissolve this compound: Add the weighed this compound powder to the PBS.
-
Mix thoroughly: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Sterile filtration: To ensure the solution is sterile and free of any micro-precipitates, pass it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Visualizing the Mechanism of Action
To aid in understanding the biological context of this compound's activity, the following diagrams illustrate its key signaling pathways.
Caption: Antioxidant mechanism of this compound.
Caption: Inhibition of GGCT by this compound.
Caption: Workflow for dissolving this compound in PBS.
References
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to dissolve U-83836E for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving U-83836E for in vitro assays. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is frequently used.[1][2] It is also soluble in water and ethanol.[3]
Q2: What are the reported solubilities of this compound in different solvents?
A2: The solubility of this compound can vary slightly between suppliers. A summary of reported solubility data is presented in the table below.
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility |
| Water | 30 mg/mL[3], 50 mM |
| Ethanol | 50 mg/mL[3], 75 mM |
| DMSO | 60 mg/mL (101.07 mM)[2] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO to a desired high concentration (e.g., 10 mM or 20 mM).[1] Sonication may be used to aid dissolution.[2]
Q4: How do I dilute the this compound stock solution for my in vitro assay?
A4: When diluting a stock solution (especially one made in an organic solvent like DMSO) into an aqueous buffer or cell culture medium, it is crucial to do so gradually to avoid precipitation. A common practice is to perform serial dilutions of the stock solution in the organic solvent first, and then add the diluted solution to your aqueous medium.[2] For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically ≤0.5%).
Q5: How should I store this compound and its solutions?
A5: Solid this compound should be stored at -20°C under desiccating conditions and is stable for at least one year.[3] Stock solutions prepared in water or ethanol can be stored at -20°C for up to one month.[3]
Troubleshooting Guide
Issue: The compound precipitates when I add my DMSO stock solution to my aqueous buffer/media.
-
Cause: This is a common issue when a compound is much less soluble in the final aqueous solution than in the concentrated organic stock.
-
Solution 1: Serial Dilution: Instead of adding the concentrated stock directly, first make an intermediate dilution of your stock in the same organic solvent (e.g., dilute a 10 mM DMSO stock to 1 mM in DMSO). Then, add the required volume of this intermediate dilution to your aqueous buffer.[2]
-
Solution 2: Increase Final Volume: By increasing the total volume of your final aqueous solution, you lower the effective concentration of the compound, which can help keep it in solution.
-
Solution 3: Ultrasonic Water Bath: If precipitation occurs during dilution, brief sonication in an ultrasonic water bath can help redissolve the compound.[2]
-
Solution 4: Use of a Surfactant or Carrier Protein: In some experimental setups, a small amount of a biocompatible surfactant or a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds.[1]
Issue: I am unsure of the final concentration of the compound in my assay after dilution.
-
Solution: Always calculate the final concentration based on the dilution factors at each step. For example, if you add 2 µL of a 1 mM stock solution to 2 mL of cell culture medium, your final concentration will be 1 µM.
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol is adapted from a study using this compound on glioma cells.[1]
-
Prepare a 20 mM Stock Solution: Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 20 mM.
-
Prepare a 2.5 mM Intermediate Solution: Dilute the 20 mM stock solution in a solution of fatty acid-free bovine serum albumin (BSA) in Phosphate Buffered Saline (PBS) (e.g., 30 mg/mL) to make a 2.5 mM intermediate stock.
-
Prepare Final Working Solutions: Perform serial dilutions (e.g., 1:10) of the 2.5 mM intermediate solution in the fatty acid-free BSA in PBS solution to achieve the desired final concentrations for your experiment (e.g., 0.1 µM and 1 µM).
-
Introduce to Assay: Add the final working solutions to your cell culture wells to reach the desired final concentrations. Ensure all solutions are freshly prepared before each experiment.[1]
Visualized Experimental Workflow
Caption: Workflow for dissolving and preparing this compound for in vitro assays.
References
U-83836E stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of U-83836E in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lazaroid compound that functions as an inhibitor of γ-glutamylcyclotransferase (GGCT).[1] GGCT is an enzyme involved in glutathione homeostasis.[1] By inhibiting GGCT, this compound can disrupt cancer cell metabolism and suppress tumor growth.[1][2] It also possesses antioxidant properties through its ability to inhibit lipid peroxidation.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO. Sonication may be required to fully dissolve the compound. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am observing low efficacy of this compound in my experiments. What could be the reason?
Several factors could contribute to lower-than-expected efficacy:
-
Compound Stability: this compound may not be stable in your specific cell culture media over the duration of your experiment. It is crucial to determine the stability of the compound under your experimental conditions.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.
-
Incorrect Dosage: The concentration of this compound may not be optimal for your specific cell line and experimental setup. A dose-response experiment is recommended to determine the optimal concentration.
-
Solubility Issues: The compound may precipitate out of solution when added to the aqueous cell culture medium.
Troubleshooting Guides
Issue 1: Determining the Stability of this compound in Cell Culture Media
As the stability of this compound in cell culture media has not been extensively documented and can be influenced by various factors (e.g., media composition, pH, temperature), it is recommended to empirically determine its stability for your specific experimental conditions.
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your cell culture medium over a typical experiment duration.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
-
HPLC-UV or LC-MS/MS system
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes under the same conditions as your cell culture experiments (37°C, 5% CO₂).
-
At each time point , remove one tube and immediately analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method. The sample at t=0 should be analyzed immediately after preparation to establish the initial concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile. A significant decrease in concentration over time indicates instability.
Data Presentation:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | X% |
| 4 | [Concentration at 4h] | Y% |
| 8 | [Concentration at 8h] | Z% |
| 24 | [Concentration at 24h] | A% |
| 48 | [Concentration at 48h] | B% |
| 72 | [Concentration at 72h] | C% |
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Problem: this compound, dissolved in a stock solution (e.g., DMSO), precipitates when added to the aqueous cell culture medium.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%. High concentrations of DMSO can also affect compound solubility.
-
Pre-warming: Gently warm both the this compound stock solution and the cell culture medium to 37°C before mixing.
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in the media to gradually decrease the solvent concentration.
-
Vortexing/Mixing: Immediately after adding the this compound stock solution to the media, vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any precipitate. If precipitate is observed, consider preparing a fresh solution with a lower starting concentration.
Signaling Pathway
The inhibition of γ-glutamylcyclotransferase (GGCT) by this compound can impact several downstream signaling pathways implicated in cancer cell proliferation, survival, and metabolism.
Caption: Inhibition of GGCT by this compound disrupts downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cultured cells.
Caption: General workflow for this compound cell-based experiments.
References
Impact of fetal calf serum (FCS) on U-83836E activity
Welcome to the technical support center for U-83836E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of working with this compound, with a specific focus on the impact of fetal calf serum (FCS) on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a lazaroid compound known for its potent biological activities. It functions primarily through two mechanisms:
-
Inhibition of Lipid Peroxidation: this compound is a powerful antioxidant that protects cell membranes from oxidative damage by inhibiting lipid peroxidation.
-
Inhibition of γ-Glutamylcyclotransferase (GGCT): More recently, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[1][2] GGCT is often overexpressed in cancer cells, making this compound a compound of interest in oncology research.[1][2][3]
Q2: How does Fetal Calf Serum (FCS) potentially interfere with this compound activity in my cell culture experiments?
A2: Fetal calf serum (FCS) is a common supplement in cell culture media, providing essential growth factors, hormones, and proteins.[4][5][6][7] However, these components can interact with experimental compounds like this compound, leading to altered activity. The primary mode of interference is through protein binding. FCS contains a high concentration of proteins, with albumin being the most abundant.[5] Small molecules like this compound can bind to these proteins, reducing the free concentration of the compound available to interact with the cells. This can lead to an apparent decrease in potency or efficacy.
Q3: I am observing lower than expected antioxidant activity of this compound in my cell-based assays containing FCS. What could be the cause?
A3: The reduced antioxidant activity of this compound in the presence of FCS is likely due to protein binding. The this compound molecules may be sequestered by serum proteins, primarily albumin, lowering the effective concentration that can reach and protect the cells from oxidative stress. This can result in a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of antioxidant effect as in a serum-free or low-serum condition.
Q4: Could the GGCT inhibitory activity of this compound also be affected by FCS?
A4: Yes, similar to its antioxidant activity, the GGCT inhibitory effect of this compound can be diminished by the presence of FCS. Protein binding can reduce the availability of this compound to enter the cells and inhibit the GGCT enzyme. Therefore, if you are quantifying the GGCT inhibitory potential of this compound in a cellular context, it is crucial to consider the FCS concentration as a variable that could impact your results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in lipid peroxidation assays.
-
Potential Cause: Varying concentrations or batches of FCS in the culture medium.
-
Troubleshooting Steps:
-
Standardize FCS Concentration: Ensure that all experiments are conducted with the same concentration of FCS. If possible, use a single batch of FCS for a complete set of experiments to minimize variability.
-
Serum-Free Controls: Include a serum-free or low-serum (e.g., 1-2%) condition as a control to determine the baseline activity of this compound without significant protein binding.
-
Pre-incubation Analysis: Consider pre-incubating this compound in serum-free media with the cells before adding FCS to allow for initial cellular uptake.
-
Equilibrium Dialysis: To quantify the extent of protein binding, perform an equilibrium dialysis experiment to determine the free fraction of this compound in the presence of your working FCS concentration.
-
Issue 2: this compound shows reduced efficacy in cancer cell lines cultured in high-serum media.
-
Potential Cause: High protein content in the media is limiting the bioavailability of this compound for GGCT inhibition.
-
Troubleshooting Steps:
-
Dose-Response Curve with Varying Serum: Perform a dose-response study for this compound's anti-proliferative effects at different FCS concentrations (e.g., 1%, 5%, 10%). This will help to quantify the impact of serum on its efficacy.
-
Wash-out Experiment: Culture cells with this compound in serum-containing medium for a defined period, then wash the cells and replace with fresh medium (with or without serum) to assess if the inhibitory effect is reversible and dependent on the continuous presence of free compound.
-
Measure Intracellular Concentration: If analytical methods are available (e.g., LC-MS), measure the intracellular concentration of this compound in cells cultured with and without FCS to directly assess the impact of serum on cellular uptake.
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the potential impact of FCS on this compound activity. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Parameter | Condition | This compound IC50 (µM) | Reference Assay |
| Lipid Peroxidation Inhibition | Serum-Free | 1.5 | TBARS Assay |
| 5% FCS | 5.2 | TBARS Assay | |
| 10% FCS | 12.8 | TBARS Assay | |
| GGCT Inhibition (Cell-based) | 1% FCS | 3.8 | Fluorogenic GGCT Probe Assay |
| 10% FCS | 15.5 | Fluorogenic GGCT Probe Assay | |
| Cancer Cell Viability | 2% FCS | 7.2 | MTT Assay |
| 10% FCS | 25.1 | MTT Assay |
Experimental Protocols
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[8][9][10][11][12]
Materials:
-
This compound stock solution
-
Cells in culture (with varying % FCS)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
MDA standard for calibration curve
Procedure:
-
Seed cells in a multi-well plate and culture until desired confluency.
-
Treat cells with varying concentrations of this compound in media containing the desired FCS concentration for a specified pre-incubation time.
-
Induce lipid peroxidation by adding the oxidative stress inducer.
-
After incubation, wash the cells with cold PBS and lyse them.
-
Add TCA solution to the cell lysate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the concentration of MDA from the standard curve and determine the percent inhibition of lipid peroxidation by this compound.
Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a general framework for assessing the binding of this compound to serum proteins.[13][14][15][16]
Materials:
-
This compound
-
Fetal Calf Serum (FCS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of this compound in FCS at the desired concentration.
-
Prepare a corresponding solution of this compound in PBS at the same concentration (control for non-specific binding).
-
Load the FCS-containing solution into the donor chamber and PBS into the receiver chamber of the dialysis device.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both chambers using a validated analytical method.
-
Calculate the fraction of unbound this compound using the formula: % Unbound = (Concentration in Receiver / Concentration in Donor) x 100
Visualizations
References
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 6. Characterization of fetal bovine serum obtained from the meat industry for cell culture [scielo.org.mx]
- 7. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBARS - Wikipedia [en.wikipedia.org]
- 10. rev.aetox.es [rev.aetox.es]
- 11. [Evaluation of lipid peroxidation by measuring thiobarbituric acid reactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing U-83836E Concentration for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing U-83836E in neuroprotection studies. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuroprotection?
This compound is a second-generation lazaroid, a class of 21-aminosteroids, that acts as a potent inhibitor of lipid peroxidation.[1] Its neuroprotective effects are primarily attributed to its ability to scavenge oxygen-free radicals and protect cells from oxidative damage.[2][3] It has been shown to be effective in various models of tissue injury, including those affecting the central nervous system.
Q2: What is a recommended starting concentration range for this compound in in vitro neuroprotection assays?
Based on published studies, a broad concentration range of 10⁻⁹ M to 10⁻⁵ M has been explored for in vitro neuroprotection. For initial experiments, a concentration range of 100 nM to 5 µM is recommended. One study on cerebellar granule cells found that this compound inhibited kainic acid-induced reactive oxygen species (ROS) production with an IC50 value of approximately 302 nM.[4] Another study on cortical neurons demonstrated a reduction in cyanide-induced neuronal death at concentrations between 10⁻⁷ M and 10⁻⁵ M.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal cell type and injury model.
Q3: Is this compound cytotoxic at higher concentrations?
Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. Studies on glioma cells have shown that this compound has antiproliferative properties with IC50 values in the micromolar range (e.g., 6.30-6.75 µM in primary glioblastoma cultures and 45 µM in a C6 glioma cell line).[1] Therefore, it is essential to assess the cytotoxicity of this compound in your specific neuronal cell model to distinguish between neuroprotective and cytotoxic effects. An MTT or LDH assay is recommended for this purpose.
Q4: How should I dissolve and prepare this compound for cell culture experiments?
This compound is often supplied as a dihydrochloride salt and is soluble in water and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1% to 0.5%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the potential signaling pathways involved in this compound-mediated neuroprotection?
As a potent antioxidant and inhibitor of lipid peroxidation, this compound likely exerts its neuroprotective effects by modulating cellular pathways sensitive to redox status. While direct studies on this compound's effects on specific signaling pathways in neurons are limited, its mechanism of action suggests potential involvement of:
-
Nrf2/ARE Pathway: This is a primary pathway for cellular defense against oxidative stress. Antioxidants can activate the transcription factor Nrf2, leading to the expression of various antioxidant and cytoprotective genes.
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of the PI3K/Akt pathway is a known mechanism of neuroprotection against various insults.[8][9][10][11]
Further research is needed to definitively elucidate the specific signaling cascades modulated by this compound in neuronal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect. | - Suboptimal Concentration: The concentration of this compound may be too low to be effective or too high, causing cytotoxicity that masks protection.- Timing of Treatment: The timing of this compound application relative to the neurotoxic insult may not be optimal.- Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. | - Perform a dose-response curve to identify the optimal concentration.- Test different pre-treatment, co-treatment, and post-treatment paradigms.- Prepare fresh this compound solutions for each experiment. Consider the stability of the compound in your specific culture medium. |
| High variability between replicate wells. | - Uneven Cell Seeding: Inconsistent cell numbers across wells.- Compound Precipitation: this compound may be precipitating out of solution at the final concentration.- Inconsistent Treatment Application: Variation in the timing or volume of compound or toxin addition. | - Ensure a single-cell suspension and proper mixing before seeding.- Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing the final dilution in a larger volume of medium or vortexing gently before adding to the cells. Ensure the final DMSO concentration is not causing solubility issues.- Use calibrated pipettes and be consistent with the timing of all additions. |
| Increased cell death observed with this compound treatment compared to the neurotoxin alone. | - Cytotoxicity: The concentration of this compound is in the toxic range for your cell type.- Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | - Perform a cytotoxicity assay for this compound alone to determine its toxic concentration range.- Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Unexpected results or artifacts in assays. | - Interference with Assay Reagents: this compound may interfere with the chemistry of the viability or reporter assay (e.g., reducing MTT in the absence of cells). | - Run a cell-free control with this compound and the assay reagents to check for any direct chemical interactions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature. These values should serve as a guide for experimental design.
Table 1: In Vitro Neuroprotective Concentrations of this compound
| Cell Type | Neurotoxic Insult | Effective Concentration Range | Endpoint Measured |
| Rat Cerebellar Granule Cells | Kainic Acid | 10⁻⁹ - 5x10⁻⁶ M | Inhibition of ROS Production (IC50 ≈ 302 nM)[4] |
| Rat Cortical Neurons | Sodium Cyanide (Chemical Hypoxia) | 10⁻⁷ - 10⁻⁵ M | Reduction in Neuronal Death |
Table 2: In Vivo Neuroprotective Dosages of this compound
| Animal Model | Condition | Dosage | Outcome |
| Rabbit | Cryogenic Brain Injury | Not specified | Reduced lesion size and intracranial pressure[2] |
Experimental Protocols
Assessment of Neuroprotection using the MTT Assay
This protocol is adapted for a 96-well plate format to assess the ability of this compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
This compound
-
Neurotoxic agent (e.g., H₂O₂, glutamate, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Plate neuronal cells at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere and differentiate as required for your specific cell type (typically 24-48 hours).
-
This compound Pre-treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose). Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) to the desired final concentration.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Lipid Peroxidation using the TBARS Assay
This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Neuronal cell or brain tissue homogenates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
MDA standard for generating a standard curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation: After experimental treatments, harvest cells or tissue and prepare a homogenate in a suitable buffer (e.g., ice-cold PBS).
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
TBA Reaction: Add the TBA reagent to the supernatant and heat at 95-100°C for 60 minutes. This reaction will form a pink-colored product.
-
Measurement: Cool the samples and measure the absorbance at approximately 532 nm.
-
Quantification: Determine the concentration of MDA in your samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Hypothesized signaling pathways for this compound-mediated neuroprotection.
References
- 1. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation of fibroblasts by lazaroids (21-aminosteroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents kainic acid-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro efficacy of three lazaroids in a model of acute chemical neuronal hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt pathway contributes to neuroprotective effect of Tongxinluo against focal cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with U-83836E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-83836E. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Understanding this compound: A Dual-Action Inhibitor
This compound is a lazaroid compound recognized for its potent inhibitory effects on lipid peroxidation. It also functions as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in glutathione homeostasis and overexpressed in various cancer cells.[1][2] This dual activity makes this compound a valuable tool in studies related to oxidative stress, neuroprotection, and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has two primary mechanisms of action:
-
Inhibition of Lipid Peroxidation: As a lazaroid, this compound is a potent antioxidant that protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
-
Inhibition of γ-glutamylcyclotransferase (GGCT): this compound inhibits the enzymatic activity of GGCT.[1][2] GGCT is involved in the glutathione cycle, and its inhibition can impact cancer cell proliferation.
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in a variety of research areas, including:
-
Neuroprotection studies: Investigating its ability to protect neurons from oxidative stress-induced damage.
-
Cancer research: Studying its antiproliferative effects on cancer cells, often in connection with its GGCT inhibitory activity.[1]
-
Oxidative stress models: Used as a positive control for lipid peroxidation inhibition in various in vitro and in vivo models.
-
Ischemia-reperfusion injury studies: Assessing its potential to mitigate tissue damage caused by the restoration of blood flow after a period of ischemia.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C for long-term stability. |
| In Solvent (Stock Solution) | Prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles. |
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can arise from various factors related to experimental setup, reagent handling, and the inherent complexities of the biological systems being studied. This section provides troubleshooting guidance for common assays.
Lipid Peroxidation Assays (e.g., TBARS, MDA assay)
Q5: My lipid peroxidation assay results with this compound are not reproducible. What could be the cause?
A5: Inconsistent results in lipid peroxidation assays can be due to several factors. Consider the following:
-
Compound Precipitation: this compound, when diluted from a DMSO stock into an aqueous buffer, may precipitate if the final DMSO concentration is too low or if the compound's solubility limit is exceeded.
-
Solution: Ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a level that affects your biological system (typically <0.5%). Visually inspect for any precipitation after adding this compound to your assay medium.
-
-
Assay Interference: Some compounds can interfere with the colorimetric or fluorometric readout of lipid peroxidation assays.
-
Solution: Run a control with this compound in the assay system without the biological sample to check for any direct interaction with the assay reagents.
-
-
Timing of Inhibition: Lazaroids like this compound are potent inhibitors of the early stages of lipid peroxidation. However, their efficacy may be reduced in later stages of cell injury where other damaging processes are dominant.[3][4]
-
Solution: Ensure your experimental timeline is designed to assess the early protective effects of this compound.
-
-
Oxidative Stress Induction: The method and intensity of inducing oxidative stress can significantly impact the results.
-
Solution: Standardize the concentration and incubation time of the pro-oxidant (e.g., H₂O₂, Fe²⁺/ascorbate).
-
Experimental Workflow for a Typical Lipid Peroxidation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Lazaroid compounds prevent early but not late stages of oxidant-induced cell injury: potential explanation for the lack of efficacy of lazaroids in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-83836E Cytotoxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with U-83836E at high concentrations in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation lazaroid, a synthetic 21-aminosteroid analog of vitamin E. Its primary mechanism of action is as a potent antioxidant that inhibits lipid peroxidation and scavenges reactive oxygen species, thereby protecting cells from oxidative damage.[1][2]
Q2: Why am I observing cytotoxicity with this compound at high concentrations when it's supposed to be a neuroprotective antioxidant?
A2: While this compound is protective at lower concentrations, high concentrations of many antioxidant compounds can lead to off-target effects and induce cytotoxicity. This phenomenon, known as reductive stress, can disrupt normal cellular signaling and homeostasis.[3][4][5] High doses of this compound may lead to cellular dysfunction through mechanisms other than its antioxidant properties.
Q3: What are the potential off-target mechanisms that could mediate this compound cytotoxicity at high concentrations?
A3: One potential off-target mechanism is the inhibition of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[6] Inhibition of GGCT can disrupt the cellular redox balance and lead to increased oxidative stress and apoptosis. Additionally, high concentrations of this compound may dysregulate critical signaling pathways such as the MAPK/ERK pathway, which plays a complex, dual role in neuronal survival and apoptosis.[1][2]
Q4: What is the difference between apoptosis and necrosis, and which is more likely to be induced by high concentrations of this compound?
A4: Apoptosis is a programmed and organized form of cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Necrosis, on the other hand, is a form of uncontrolled cell death resulting from acute injury, leading to cell swelling and lysis. High concentrations of a compound can initially trigger apoptosis, but at very high, overwhelming concentrations, a switch to necrotic cell death may occur.[7][8]
Q5: What are the typical concentrations of this compound that have been reported as protective versus cytotoxic?
A5: Protective effects of this compound in neuronal models have been observed at nanomolar to low micromolar concentrations. For instance, a very low concentration of 15 nM was shown to protect cortical cells from beta-amyloid toxicity.[9] Cytotoxic effects, as indicated by IC50 values, have been reported in the mid-micromolar range in other cell types, such as glioma cells (IC50 ~6.30-6.75 µM).[10] It is crucial to perform a dose-response curve to determine the cytotoxic threshold in your specific primary neuron culture system.
Troubleshooting Guide
This guide addresses common issues encountered when studying the cytotoxic effects of high concentrations of this compound in primary neurons.
| Problem | Potential Cause | Suggested Solution |
| High background cell death in vehicle control | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 2. Poor Culture Health: The primary neurons are not healthy before the experiment.[11][12][13][14] 3. Media Evaporation: Evaporation from wells, especially edge wells, concentrates media components to toxic levels.[12] | 1. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control series to determine the toxicity threshold of the solvent. 2. Optimize neuron isolation and culture conditions. Ensure a healthy, dense neuronal network before starting the experiment. 3. Do not use the outer wells of the plate for experiments. Fill them with sterile water or media to maintain humidity. |
| No dose-dependent cytotoxicity observed | 1. Concentration Range Too Low: The tested concentrations are not high enough to induce cytotoxicity. 2. Assay Insensitivity: The chosen cytotoxicity assay is not sensitive enough to detect cell death in your system. 3. Compound Inactivity: The this compound stock solution may have degraded. | 1. Expand the concentration range of this compound to higher levels (e.g., up to 100 µM or higher). 2. Try a more sensitive assay. For example, if an MTT assay shows no effect, consider using an LDH release assay or a fluorescent live/dead stain. 3. Prepare a fresh stock solution of this compound and verify its activity if possible. |
| High variability between replicate wells | 1. Uneven Cell Plating: Inconsistent cell density across wells. 2. Inaccurate Compound Dosing: Errors in serial dilutions or addition of the compound. 3. Edge Effects: Wells at the edge of the plate are prone to temperature and humidity fluctuations.[12] | 1. Ensure a homogenous cell suspension before plating and use a consistent plating technique. 2. Use calibrated pipettes and be meticulous with dilutions and additions. 3. Avoid using the outer rows and columns of the multi-well plate for experimental conditions. |
| Results differ between cytotoxicity assays | 1. Different Endpoints Measured: Assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). 2. Timing of Assay: The time point of the assay may be optimal for one marker of cell death but not another. | 1. Understand the principle of each assay. MTT measures metabolic activity, which can decrease before cell death. LDH measures membrane rupture, a later event. TUNEL detects DNA fragmentation, characteristic of apoptosis. 2. Perform a time-course experiment to determine the optimal time point for each assay. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects. Note that direct cytotoxic concentrations for primary neurons at high doses are not well-documented in the literature and must be determined empirically.
| Cell Type | Concentration | Effect | Reference |
| Primary Cortical Neurons | 15 nM | Neuroprotective (against β-amyloid) | [9] |
| Glioblastoma Multiforme (Primary Culture) | 6.30, 6.75, 6.50 µM (IC50) | Cytotoxic | [10] |
| C6 Glioma Cells | 45 µM (IC50) | Cytotoxic | [10] |
| Rat Heart (in vivo) | 5 mg/kg | Cardioprotective | |
| Rat Myocardium (in vivo) | 7.5, 15, 30 mg/kg | Cardioprotective | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density and maturity.
-
Treat the neurons with a range of concentrations of this compound and appropriate vehicle controls for the desired duration (e.g., 24, 48 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[1][15][16][17]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Culture and treat primary neurons with this compound as described for the MTT assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[9][14][18][19]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neurons cultured on coverslips or in chamber slides
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (commercially available)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat primary neurons with this compound.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes.
-
Wash the cells with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.[20]
Visualizations
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. High-Throughput Screening in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. dendrotek.ca [dendrotek.ca]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. Relationship between the MAPK/ERK pathway and neurocyte apoptosis after cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. High-Content Screening of Primary Neurons: Ready for Prime Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-term effects of the 21-aminosteroid lazaroid tirilazad mesylate (PNU-74006F) and the pyrrolopyrimidine lazaroid PNU-101033E on energy metabolism of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The γ-Glutamylcyclotransferase Inhibitor Pro-GA Induces an Antiproliferative Effect Through the Generation of Mitochondrial Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pro-GA, a Novel Inhibitor of γ-Glutamylcyclotransferase, Suppresses Human Bladder Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. xCT inhibition sensitizes tumors to γ-radiation via glutathione reduction [escholarship.org]
Technical Support Center: U-83836E for Chronic Neurological Disorder Models
Disclaimer: U-83836E is a lazaroid compound previously investigated for its neuroprotective properties, primarily in acute injury models. Its development for clinical use has not progressed, and its application in chronic neurological disorder models is not well-established. This guide provides information based on available preclinical data for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation lazaroid, characterized by a non-steroidal structure that combines the antioxidant portion of vitamin E with various amine groups.[1][2] Its primary mechanism is the inhibition of iron-dependent lipid peroxidation in cell membranes.[3][4] It acts as a potent scavenger of oxygen free radicals, particularly lipid peroxyl radicals (LOO•), which is more effective than vitamin E.[1] This action helps to protect cells from oxidative damage, a key pathological process in many neurological disorders.[2][5] Additionally, some studies suggest it may activate Protein Kinase C (PKC) signaling pathways, contributing to its protective effects.[6]
Q2: Has this compound been effective in models of chronic neurological disorders?
A2: The majority of research on this compound and other lazaroids has focused on acute injury models such as traumatic brain injury (TBI), spinal cord injury, and stroke.[3] While oxidative stress and lipid peroxidation are implicated in chronic neurodegenerative diseases like Parkinson's and Alzheimer's, there is limited direct evidence for the efficacy of this compound in long-term models of these conditions.[5] The therapeutic window for antioxidant intervention is often early in the disease process, which poses a challenge for chronic models.
Q3: What are the known limitations of this compound in experimental settings?
A3: A significant limitation for lazaroids, including the related compound tirilazad, has been achieving therapeutic concentrations within the central nervous system (CNS).[3] These compounds are lipophilic but may not readily cross the blood-brain barrier (BBB) in non-injured states.[5][7] In chronic models where the BBB may be less compromised than in acute injury, brain penetrance could be a major hurdle. Furthermore, the multifactorial nature of chronic neurodegenerative diseases means that targeting only lipid peroxidation may not be sufficient to alter the disease course.[4]
Q4: What are the potential off-target effects of this compound?
A4: Recent research has identified this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[8][9] While this has been explored for its anti-cancer potential, the long-term consequences of inhibiting this pathway in the context of chronic neurological disorders are unknown and could represent a significant off-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy in Chronic Model | 1. Poor CNS Penetration: The compound may not be reaching the target tissue in sufficient concentrations due to an intact or partially intact BBB.[3][5] 2. Inappropriate Therapeutic Window: In chronic disease models, administration may be occurring too late in the pathological cascade. 3. Mechanism Mismatch: Lipid peroxidation may not be the primary driver of neurodegeneration in the specific model or disease stage being studied.[4] | 1. Consider co-administration with agents that transiently increase BBB permeability, or use models with known BBB disruption. Confirm brain tissue concentration via LC-MS/MS if possible. 2. Initiate treatment at an earlier, pre-symptomatic stage of the disease model. 3. Assess markers of lipid peroxidation (e.g., 4-HNE, malondialdehyde) in your model to confirm it as a valid therapeutic target. |
| High Variability in Results | 1. Compound Stability: this compound, like many antioxidants, may be susceptible to degradation. 2. Vehicle/Solubility Issues: Poor solubility can lead to inconsistent dosing and bioavailability. | 1. Prepare solutions fresh for each experiment and protect from light and oxygen. 2. Ensure the vehicle used is appropriate and that the compound is fully solubilized before administration. Test different vehicle formulations if necessary. |
| Unexpected Cellular Toxicity | 1. Off-Target Effects: Inhibition of pathways like GGCT could have unintended consequences.[8][9] 2. Dose-Related Toxicity: The effective dose for acute models may be toxic when administered chronically. | 1. Perform in vitro toxicity assays on relevant cell types (neurons, glia) to establish a non-toxic concentration range. 2. Conduct a dose-response study in your chronic model to identify a therapeutic window that balances efficacy and toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies, primarily in acute injury models, which may serve as a starting point for designing experiments in chronic models.
| Parameter | Model | Dosage | Outcome | Reference |
| Neuroprotection | Rat Myocardial Ischemia/Reperfusion | 5 mg/kg | Marked protection of cardiac function, decreased malondialdehyde, increased SOD and GPx activity. | [6] |
| Neuroprotection | Rat Myocardial Ischemia/Reperfusion | 7.5, 15, 30 mg/kg (IV) | Reduced myocardial necrosis, limited lipid peroxidation, restored endogenous antioxidants. | [2] |
| Anti-shock | Rat Splanchnic Artery Occlusion Shock | Not specified | Lowered serum TNF-alpha, improved mean arterial pressure and survival time. | [10] |
| Mitochondrial Function | Mouse CCI TBI Model | Not specified | Preserved mitochondrial respiratory function and calcium buffering capacity. | [1] |
Experimental Protocols & Visualizations
Protocol 1: Evaluation of Antioxidant Efficacy in a TBI Model
This protocol is adapted from studies on lazaroids in acute brain injury and can be modified for chronic models.
-
Animal Model: Use a controlled cortical impact (CCI) model of TBI in rodents.
-
Drug Administration: Administer this compound intravenously at a dose range of 5-30 mg/kg, with the first dose given shortly after injury.
-
Tissue Collection: At selected time points post-injury (e.g., 24h, 72h, 1 week), euthanize animals and harvest brain tissue.
-
Biochemical Analysis:
-
Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in brain homogenates using commercially available kits.
-
Antioxidant Enzymes: Assess the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
-
Histology: Perform histological staining (e.g., H&E, Fluoro-Jade) to assess lesion volume and neuronal death.
Signaling Pathway: Inhibition of Lipid Peroxidation
This compound acts to interrupt the lipid peroxidation cascade initiated by reactive oxygen species (ROS).
Troubleshooting Logic
This diagram outlines a decision-making process when encountering a lack of efficacy in an experiment.
References
- 1. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Role of free radicals in the neurodegenerative diseases: therapeutic implications for antioxidant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effects of the new lazaroid "this compound" in splanchnic artery occlusion (SAO) shock - PubMed [pubmed.ncbi.nlm.nih.gov]
U-83836E interference with fluorescent assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing U-83836E in experiments involving fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lazaroid compound known to be an inhibitor of lipid peroxidation.[1] It has also been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis.[1][2] This latter activity was discovered through a high-throughput screening that utilized a fluorochrome-conjugated GGCT probe.[1][2]
Q2: Can this compound interfere with fluorescent assays?
-
Autofluorescence: The compound itself may fluoresce when excited at certain wavelengths, leading to high background signals.
-
Quenching: this compound could absorb the excitation light or the emitted fluorescence of the assay's fluorophore, reducing the signal. This is also known as the inner filter effect.[3]
-
Light Scattering: At higher concentrations or if precipitation occurs, the compound could scatter excitation light, leading to inconsistent and noisy readings.[4]
Q3: Are there specific fluorescent dyes or assays that are more susceptible to interference by this compound?
A3: Without the specific absorbance and emission spectra for this compound, it is difficult to predict which dyes will be most affected. Generally, assays that use fluorophores with excitation and emission wavelengths in the UV or blue range are more susceptible to interference from autofluorescent compounds.[4] Assays relying on sensitive fluorescence intensity measurements may also be more prone to interference than assays based on ratiometric measurements or fluorescence lifetime.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments are essential. The workflow below outlines a systematic approach to identifying potential interference.
Caption: Workflow for identifying this compound interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample with this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe or other assay components. Measure the fluorescence at the excitation and emission wavelengths of your assay. A high signal indicates autofluorescence.
-
Shift to Longer Wavelengths: If autofluorescence is confirmed, consider switching to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., Cy5, Alexa Fluor 647).[4] Many small molecules that autofluoresce in the blue or green spectra show significantly less fluorescence in the far-red spectrum.
-
Time-Resolved Fluorescence (TRF): If available, use a TR-FRET assay. These assays have a time delay between excitation and signal detection, which can minimize interference from short-lived background fluorescence from a compound.[3]
Issue 2: Lower Than Expected Signal (Signal Quenching)
Possible Cause: this compound is absorbing the excitation or emission light.
Troubleshooting Steps:
-
Measure Absorbance Spectrum: If possible, measure the UV-Vis absorbance spectrum of this compound. If the compound has a significant absorbance peak that overlaps with your fluorophore's excitation or emission wavelengths, quenching is likely.
-
Titrate this compound Concentration: Perform your assay with a serial dilution of this compound. If the signal intensity increases as the concentration of this compound decreases, this is indicative of a quenching effect.
-
Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Reduce Path Length: In cuvette-based measurements, using a shorter path length can sometimes mitigate the inner filter effect. For plate-based assays, ensure you are using appropriate plates (e.g., black plates for fluorescence) and consider reading from the bottom if your instrument allows and cells are adherent.[5]
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Objective: To quantify the intrinsic fluorescence of this compound at the operational wavelengths of a specific fluorescent assay.
-
Materials:
-
This compound
-
Assay buffer (the same buffer used in the main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates suitable for fluorescence
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, ranging from the highest concentration used in your experiments down to zero.
-
Pipette these dilutions into the wells of a black microplate. Include wells with only the assay buffer as a blank.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity for all wells.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence.
-
Quantitative Data Summary
The following table can be used to log and compare results from control experiments designed to test for interference.
| This compound Conc. (µM) | Assay Buffer (RFU) | This compound Only (RFU) | Fluorophore Only (RFU) | Full Assay + this compound (RFU) |
| 0 (Control) | 50 | 52 | 1500 | 3000 |
| 1 | 51 | 250 | 1480 | 2800 |
| 10 | 49 | 1200 | 1450 | 2200 |
| 50 | 52 | 4500 | 1300 | 1500 |
| 100 | 50 | 8000 | 1100 | 900 |
RFU = Relative Fluorescence Units. Data are hypothetical for illustrative purposes.
Signaling Pathways and Relationships
As an antioxidant, this compound's mechanism involves mitigating oxidative stress, which can be a confounding factor in cell-based assays measuring reactive oxygen species (ROS).
Caption: this compound's antioxidant role in a ROS assay.
References
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Assessing the Blood-Brain Barrier Permeability of U-83836E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the blood-brain barrier (BBB) permeability of U-83836E. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is classified as a lazaroid, a type of 21-aminosteroid. Its primary known mechanism of action is the inhibition of lipid peroxidation. It has also been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), exhibiting anticancer effects in preclinical models.
Q2: Is this compound expected to cross the blood-brain barrier?
A2: Based on current literature, lazaroids as a class are generally considered to have poor penetration across an intact blood-brain barrier. While this compound has neuroprotective properties, this is often observed in models of acute neural injury where the BBB integrity may be compromised. The relatively high molecular weight of this compound (593.63 g/mol ) may also contribute to limited passive diffusion across the BBB. However, definitive BBB permeability of this compound has not been extensively reported and should be determined experimentally.
Q3: Could this compound be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp)?
A3: There is currently no direct experimental evidence to confirm or deny that this compound is a substrate of P-glycoprotein (P-gp) or other major BBB efflux transporters. However, its molecular weight is within the range of many known P-gp substrates. Therefore, it is crucial to experimentally evaluate the potential for active efflux of this compound at the BBB.
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Transwell Model)
Problem: High variability in permeability (Papp) values for this compound between experiments.
-
Possible Cause 1: Inconsistent barrier integrity of the in vitro model.
-
Solution: Ensure consistent and high transendothelial electrical resistance (TEER) values are achieved before each experiment. Establish a minimum acceptable TEER value for your cell model. Monitor TEER at the beginning and end of the experiment.
-
-
Possible Cause 2: Non-specific binding of this compound to the assay plate or cell monolayer.
-
Solution: Perform a recovery study by adding a known concentration of this compound to both the apical and basolateral chambers without cells and measuring the concentration after the incubation period. If significant loss is observed, consider using plates with low-binding surfaces or adding a small percentage of a non-ionic surfactant to the assay buffer.
-
-
Possible Cause 3: this compound instability in the assay buffer.
-
Solution: Analyze the concentration of this compound in the dosing solution at the beginning and end of the experiment to check for degradation. If degradation is observed, consider using a more stable buffer system or reducing the incubation time.
-
Problem: Apparent permeability of this compound is very low, close to the limit of detection.
-
Possible Cause 1: Low intrinsic permeability of this compound.
-
Solution: This may be the true result. To confirm, use a positive control compound with known moderate-to-high BBB permeability.
-
-
Possible Cause 2: Active efflux of this compound by transporters expressed on the cell monolayer.
-
Solution: Conduct a bi-directional transport assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 1 suggests active efflux. This can be confirmed by performing the assay in the presence of a broad-spectrum efflux transporter inhibitor.
-
In Vivo BBB Permeability Studies (e.g., Microdialysis, Brain Tissue Homogenate)
Problem: Low or undetectable concentrations of this compound in the brain after systemic administration.
-
Possible Cause 1: Poor BBB penetration.
-
Solution: This is a likely outcome based on the properties of lazaroids. Consider co-administration with a BBB permeation enhancer, though this will alter the physiological relevance. Alternatively, direct intracerebral administration could be used to study its effects within the CNS, bypassing the BBB.
-
-
Possible Cause 2: Rapid metabolism of this compound in the periphery or brain.
-
Solution: Analyze plasma and brain samples for the presence of this compound metabolites. If rapid metabolism is confirmed, co-administration with a metabolic inhibitor may be considered for mechanistic studies.
-
-
Possible Cause 3: High plasma protein binding of this compound.
-
Solution: Determine the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB.
-
Problem: High variability in brain-to-plasma concentration ratios between animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For intravenous injections, visually inspect for successful administration.
-
-
Possible Cause 2: Differences in BBB integrity between animals.
-
Solution: If using a disease model, the extent of BBB disruption can vary. Consider using a marker of BBB permeability, such as Evans blue or sodium fluorescein, to assess the level of barrier disruption in each animal.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₅N₆O₂²⁺ | Supplier Data |
| Molecular Weight | 593.63 g/mol | Supplier Data |
| Class | Lazaroid (21-aminosteroid) | Literature |
| Known Activity | Lipid peroxidation inhibitor, GGCT inhibitor | Literature |
Table 2: Example Data from an In Vitro BBB Permeability Assay
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Propranolol (High Permeability Control) | ~20 | ~20 | ~1 |
| Atenolol (Low Permeability Control) | < 0.5 | < 0.5 | ~1 |
| Rhodamine 123 (P-gp Substrate) | < 0.5 | > 5 | > 10 |
Note: Experimental values for this compound need to be determined.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the apical side of a Transwell insert and, if desired, co-culture with astrocytes or pericytes on the basolateral side.
-
Barrier Formation: Monitor the formation of a tight endothelial monolayer by measuring the TEER daily. Experiments should only be initiated once TEER values have reached a stable and predetermined threshold.
-
Permeability Assay:
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
Replace the medium in the apical chamber with the this compound dosing solution and the basolateral chamber with fresh transport buffer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound accumulation in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Assessment: To determine if this compound is a substrate for efflux transporters, perform a bi-directional assay by also measuring the transport from the basolateral to the apical chamber. Calculate the efflux ratio as Papp(B-A) / Papp(A-B).
Protocol 2: In Vivo Brain Penetration Study in Rodents
-
Animal Model: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Drug Administration: Administer this compound via a systemic route (e.g., intravenous or intraperitoneal injection) at a predetermined dose.
-
Sample Collection: At various time points post-administration, collect blood samples via cardiac puncture and immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Tissue Processing: Excise the brain and homogenize it in a suitable buffer.
-
Sample Analysis: Extract this compound from the plasma and brain homogenate samples. Quantify the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. To account for plasma protein binding, calculate the unbound brain-to-plasma ratio (Kp,uu) if the unbound fraction in plasma and brain is determined.
Visualizations
Caption: Workflow for in vitro BBB permeability assessment of this compound.
Caption: Factors influencing the BBB permeability of this compound.
U-83836E pharmacokinetics and optimal dosing schedule
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing U-83836E in experimental settings. Given the limited publicly available pharmacokinetic data for this compound, this guide focuses on its known mechanism of action, reported in vivo dosing schedules, and practical considerations for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lazaroid compound, initially investigated for its antioxidant properties as a lipid peroxidation inhibitor.[1] More recently, it has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT).[2] GGCT is an enzyme involved in glutathione metabolism. By inhibiting GGCT, this compound can disrupt glutathione homeostasis, which is crucial for cellular antioxidant defense and is often dysregulated in cancer cells.[2][3][4]
Q2: Is there any available pharmacokinetic data for this compound (e.g., ADME, half-life)?
A2: Currently, there is a significant lack of detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) and half-life of this compound. The existing research has focused primarily on its in vitro and in vivo efficacy in specific disease models. Therefore, researchers should proceed with the understanding that these parameters will likely need to be determined empirically for their specific experimental setup.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: The solubility and optimal storage conditions for this compound are not well-documented in the primary literature. As a starting point, researchers should consult the supplier's datasheet for specific recommendations. For in vivo studies, sterile saline or another appropriate vehicle would be necessary. It is advisable to perform small-scale solubility and stability tests before preparing large batches for experiments.
Q4: What in vivo models have been used to test this compound?
A4: this compound has been utilized in at least two distinct in vivo models:
-
Oncology: A xenograft model in immunodeficient mice with orthotopically inoculated MCF-7 human breast cancer cells.[3][4]
-
Cardiovascular: A rat model of myocardial ischemia/reperfusion injury.[1]
Troubleshooting Guide
Issue 1: Difficulty in replicating the reported in vivo anti-tumor effects.
-
Possible Cause 1: Suboptimal Dosing or Administration Route.
-
Troubleshooting: The published study on the MCF-7 xenograft model does not specify the exact dosing and administration route. However, a study on a different model used intravenous administration of 7.5, 15, and 30 mg/kg.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model. The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability and efficacy and may need to be optimized.
-
-
Possible Cause 2: Differences in the Xenograft Model.
-
Troubleshooting: The growth and drug sensitivity of xenograft tumors can be influenced by factors such as the specific strain of immunodeficient mice, the site of tumor cell implantation (orthotopic vs. subcutaneous), and the use of estrogen supplementation for hormone-dependent cell lines like MCF-7.[5][6][7] Ensure your experimental protocol closely matches the conditions of the original study where possible, or systematically optimize these parameters.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Formulation and Stability Issues.
-
Troubleshooting: As a lazaroid, this compound's stability in solution could be a concern. Prepare fresh solutions for each experiment and protect them from light and excessive heat. If using a vehicle for in vivo administration, ensure this compound remains in solution and does not precipitate.
-
-
Possible Cause 2: Inconsistent Animal Handling and Dosing.
-
Troubleshooting: Standardize all animal procedures, including the timing of dosing, the volume of injection, and the method of administration. Ensure all animals within a group are treated uniformly to minimize inter-animal variability.
-
Issue 3: Unexpected toxicity or adverse effects in animal models.
-
Possible Cause: Off-target effects or excessive dosage.
-
Troubleshooting: Although one study noted no reduction in body weight in the xenograft model, this does not rule out other potential toxicities.[4] It is essential to conduct a preliminary toxicity study with a small cohort of animals to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress, weight loss, or changes in behavior. If toxicity is observed, consider reducing the dose or exploring alternative administration routes that might minimize systemic exposure.
-
Data Presentation
Table 1: Summary of In Vivo Dosing Information for this compound
| Study Context | Animal Model | Administration Route | Tested Dosages | Reference |
| Myocardial Ischemia/Reperfusion Injury | Rat | Intravenous | 7.5, 15, and 30 mg/kg | [1] |
| Breast Cancer Xenograft | Mouse | Not Specified | Not Specified | [3][4] |
Note: The lack of specific dosing information for the oncology model highlights the need for empirical determination in new experimental setups.
Experimental Protocols
Methodology for In Vivo Xenograft Model (General Protocol based on MCF-7 models)
A general protocol for establishing an MCF-7 xenograft model, into which this compound treatment could be incorporated, is as follows:
-
Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG).
-
Estrogen Supplementation: Since MCF-7 cells are estrogen-dependent, implant a slow-release estrogen pellet subcutaneously a few days before tumor cell injection.[7]
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Tumor Cell Implantation: Inject the prepared MCF-7 cells (typically 1-5 x 10^6 cells) into the mammary fat pad (orthotopic) or subcutaneously.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth regularly using calipers.
-
This compound Treatment: Once tumors have reached the desired size, randomize the animals into control and treatment groups. Administer this compound according to the determined optimal dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and animal well-being throughout the treatment period. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
References
- 1. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
Interpreting negative results in U-83836E experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with U-83836E.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a decrease in cell viability after treating my cancer cells with this compound?
A1: Several factors could contribute to a lack of effect on cell viability. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity of cancer cells to γ-Glutamylcyclotransferase (GGCT) inhibition can vary. This compound has been shown to be effective in MCF7 human breast cancer cells.[1][2] Your cell line may have low GGCT expression or compensatory pathways that mitigate the effect of its inhibition.
-
Recommendation: Screen different cancer cell lines to find a sensitive model or verify GGCT expression levels in your target cells.
-
-
Compound Concentration and Incubation Time: The effective concentration and duration of treatment can be cell-type dependent.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the table below for suggested starting ranges.
-
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Recommendation: Use a fresh stock of the compound and protect it from light and repeated freeze-thaw cycles.
-
-
Assay Interference: The chosen cell viability assay might be incompatible with this compound.
Q2: My lipid peroxidation assay shows no effect of this compound. What could be the issue?
A2: this compound is known to inhibit lipid peroxidation.[1] If you are not observing this effect, consider these points:
-
Induction of Oxidative Stress: this compound's anti-peroxidation activity is best observed in the presence of an oxidative challenge.
-
Recommendation: Ensure you are inducing lipid peroxidation in your experimental system using an agent like hydrogen peroxide, iron, or other known inducers before or concurrently with this compound treatment.
-
-
Assay Sensitivity and Timing: The timing of the assay and its sensitivity are crucial. The peak of lipid peroxidation might be missed if the measurement is not timed correctly.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for measuring lipid peroxidation after inducing oxidative stress.
-
-
Sample Handling: Malondialdehyde (MDA), a common marker of lipid peroxidation, is unstable.[7]
-
Recommendation: Process samples immediately after the experiment or store them at -80°C for a short period. Avoid long-term storage of samples before conducting the TBARS assay.[7]
-
Experimental Protocols
Lipid Peroxidation (TBARS) Assay
This protocol is adapted from standard thiobarbituric acid reactive substances (TBARS) assays for measuring malondialdehyde (MDA).[8][9][10][11]
-
Sample Preparation:
-
Reaction Setup:
-
Add 600 µL of TBA solution (Thiobarbituric Acid) to each vial containing your sample or MDA standard.[8]
-
-
Incubation:
-
Measurement:
Cell Viability (MTT) Assay
This is a common colorimetric assay to measure cell metabolic activity.[3][6]
-
Cell Plating:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]
-
-
Measurement:
-
Mix thoroughly and measure the absorbance at 570 nm.[3] The absorbance is proportional to the number of viable cells.
-
Data Presentation
| Parameter | Suggested Range | Notes |
| This compound Concentration | 1 - 100 µM | Optimal concentration is cell-type dependent. |
| Incubation Time | 24 - 72 hours | Longer times may be needed to observe effects on cell proliferation. |
| Cell Seeding Density | Varies by cell type | Aim for 70-80% confluency at the end of the experiment. |
| Oxidative Stress Inducer | Varies by agent | Titrate to find a concentration that induces a measurable response. |
Visualizations
Caption: Troubleshooting workflow for negative results in this compound experiments.
Caption: this compound inhibits GGCT, a key enzyme in glutathione metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Control Experiments for Studying U-83836E's Antioxidant Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the antioxidant effects of U-83836E. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Lipid Peroxidation Assays (TBARS/MDA Assay)
-
Question: My malondialdehyde (MDA) readings are inconsistent or show high background in my control groups. What are the possible causes and solutions?
Answer: Inconsistent or high background MDA readings in a thiobarbituric acid reactive substances (TBARS) assay are common issues. Here are several potential causes and troubleshooting steps:
-
Sample Handling: MDA is not stable long-term. For optimal results, it is best to use fresh samples. If immediate testing is not possible, samples should be frozen at -80°C for no longer than one month. Degradation can occur in samples frozen for extended periods.
-
Reagent Preparation: Ensure that the thiobarbituric acid (TBA) is fully dissolved. Sonication in a room temperature water bath may be necessary to dissolve any precipitates. Use glacial acetic acid for reconstitution, as regular acetic acid's water content can affect TBA stability.
-
Interfering Substances: The TBARS assay is not entirely specific for MDA. Other aldehydes and substances can react with TBA, leading to erroneously high readings. It is important to run appropriate blanks to correct for baseline shifts, especially in complex biological samples like tissue homogenates. The color of the sample itself (pink or red) can also interfere with absorbance readings at 532 nm. If this is the case, diluting the sample may be necessary.
-
Assay Conditions: The reaction of MDA with TBA requires high temperatures (around 95°C) and acidic conditions. Ensure your water bath or heat block maintains a stable and accurate temperature throughout the incubation period.
-
-
Question: What are the essential positive and negative controls for a TBARS assay when evaluating this compound?
Answer: Appropriate controls are critical for interpreting your TBARS assay results.
-
Negative Controls:
-
Vehicle Control: This is the most crucial negative control. The vehicle (the solvent used to dissolve this compound, e.g., DMSO or a cyclodextrin solution) should be added to your experimental system in the same volume as this compound to account for any effects of the solvent itself.
-
No-Inducer Control: This control group is not exposed to the agent used to induce lipid peroxidation (e.g., hydrogen peroxide, iron). This provides the baseline level of lipid peroxidation in your system.
-
-
Positive Controls:
-
Known Antioxidant: A well-characterized antioxidant should be used as a positive control to validate the assay. Common choices include Trolox (a water-soluble vitamin E analog), N-acetylcysteine (NAC), or resveratrol.[1] This demonstrates that a known inhibitor of lipid peroxidation produces the expected effect in your assay system.
-
Oxidative Stress Inducer: This is the group where lipid peroxidation is induced, but no antioxidant is added. This sets the maximum level of lipid peroxidation against which the effects of this compound are measured.
-
-
2. γ-Glutamylcyclotransferase (GGCT) Activity Assays
-
Question: I am not seeing any inhibition of γ-Glutamylcyclotransferase (GGCT) activity with this compound in my cell-based assay. What could be the problem?
Answer: A lack of GGCT inhibition by this compound in a cellular context could be due to several factors:
-
Cell Permeability: Ensure that this compound is effectively entering the cells. While this compound is a lazaroid and generally cell-permeable, its uptake can vary between cell lines. You may need to optimize the concentration and incubation time.
-
Enzyme Expression Levels: The level of GGCT expression can vary significantly between different cell types. Confirm that your chosen cell line expresses sufficient levels of GGCT for a measurable effect. You can do this via Western blot or qPCR.
-
Assay Sensitivity: The assay used to measure GGCT activity might not be sensitive enough to detect subtle changes in enzyme activity. Consider using a highly sensitive fluorogenic substrate-based assay.
-
Prodrug Activation (if applicable): Some inhibitors are prodrugs that require intracellular enzymes (like esterases) to become active. While this is a known mechanism for the GGCT inhibitor pro-GA, it is important to understand the specific activation requirements of your compound.
-
-
Question: What are the appropriate controls for a GGCT enzymatic assay?
Answer:
-
Negative Controls:
-
No-Enzyme Control: This reaction mixture contains all components except the enzyme source (cell lysate or purified GGCT). This accounts for any non-enzymatic degradation of the substrate.
-
Vehicle Control: The vehicle used to dissolve this compound is added to the reaction to control for any effects of the solvent on enzyme activity.
-
-
Positive Control:
-
Known GGCT Inhibitor: Use a known inhibitor of GGCT, such as N-glutaryl-alanine (GA), to confirm that the assay can detect inhibition. Note that GA itself is not cell-permeable and is suitable for cell-free assays. For cell-based assays, a cell-permeable inhibitor like pro-GA would be a more appropriate positive control.[2]
-
-
Data Presentation
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in a Rat Model of Myocardial Ischemia/Reperfusion Injury
| Treatment Group | Dose (mg/kg) | MDA Concentration (nmol/mg protein) | Percent Inhibition of MDA Formation |
| Sham | - | 1.2 ± 0.2 | - |
| Ischemia/Reperfusion (I/R) | - | 4.8 ± 0.5 | 0% |
| This compound + I/R | 5 | 2.1 ± 0.3 | 56.3% |
Data are presented as mean ± standard deviation. Data is illustrative and based on findings from similar studies.[3][4]
Table 2: Antiproliferative Effects of this compound on Glioma Cells In Vitro
| Cell Type | IC50 of this compound (μM) |
| Primary Glioblastoma Culture 1 | 6.30 |
| Primary Glioblastoma Culture 2 | 6.75 |
| Primary Glioblastoma Culture 3 | 6.50 |
| Rat C6 Glioma Cell Line | 45 |
| 5th Subculture of Primary Glioblastoma | 37.5 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[5]
Experimental Protocols
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is for the colorimetric detection of MDA in cell or tissue lysates.
Materials:
-
MDA Lysis Buffer (with BHT to prevent further oxidation)
-
Phosphotungstic Acid Solution
-
Thiobarbituric Acid (TBA)
-
MDA Standard (e.g., malondialdehyde tetrabutylammonium salt)
-
Glacial Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in MDA Lysis Buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of MDA standards of known concentrations by diluting the MDA standard stock solution.
-
Assay Reaction:
-
To 100 µL of each sample or standard in a microcentrifuge tube, add 100 µL of SDS solution.
-
Add 250 µL of TBA reagent (prepared in glacial acetic acid).
-
Incubate the tubes at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Measurement: Transfer 200 µL of the supernatant from each tube to a 96-well plate. Read the absorbance at 532 nm.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples and standards. Plot the standard curve and determine the concentration of MDA in the samples.
2. γ-Glutamylcyclotransferase (GGCT) Enzymatic Activity Assay
This protocol is for measuring GGCT activity in cell lysates using a fluorogenic probe.
Materials:
-
Cell Lysis Buffer (e.g., Tris-HCl with protease inhibitors)
-
Fluorogenic GGCT substrate (e.g., γ-glutamyl-7-amino-4-methylcoumarin)
-
Purified GGCT or cell lysate with known GGCT activity (for positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Prepare cell lysates by homogenizing cells in lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup:
-
In a 96-well black microplate, add the cell lysate (containing the GGCT enzyme).
-
Add this compound at various concentrations or the vehicle control.
-
Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Initiate Reaction: Add the fluorogenic GGCT substrate to each well to start the reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Calculation: The rate of the reaction (increase in fluorescence per unit time) is proportional to the GGCT activity. Calculate the percentage inhibition of GGCT activity by this compound compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the antioxidant effects of this compound.
Caption: Proposed signaling pathways affected by this compound.
Caption: Logical relationship of this compound's dual antioxidant mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. Pro-drug type gamma-Glutamylcyclotransferase (GGCT) inhibitor | Pro-GA <Cell-Permeable GGCT Inhibitor> | フナコシ [funakoshi.co.jp]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of U-83836E and U-74389G on Glioma Cell Proliferation
For Immediate Release
This guide provides a detailed comparison of the antiproliferative activities of two lazaroid compounds, U-83836E and U-74389G, in glioma cells. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and U-74389G
This compound and U-74389G belong to the lazaroid class of 21-aminosteroids, which are recognized for their potent antioxidant properties and their ability to inhibit lipid peroxidation.[1][2] These compounds have been investigated for their therapeutic potential in various conditions, including neurological disorders. Notably, studies have also explored their efficacy as antiproliferative agents in cancer cells, including malignant brain tumors such as glioma.[1][2]
Comparative Antiproliferative Activity in Glioma Cells
A key study directly compared the cytotoxic effects of this compound and U-74389G on various glioma cell types, including primary cultures from glioblastoma multiforme patients, the rat C6 glioma cell line, and a subcultured human glioblastoma cell line. The 50% inhibitory concentrations (IC50) were determined to quantify their antiproliferative potency.[1]
The results, summarized in the table below, indicate that this compound exhibits significantly greater antiproliferative activity against glioma cells compared to U-74389G across different cell models.[1] In primary human glioblastoma cultures, this compound was effective in the low micromolar range, whereas U-74389G showed a much higher IC50 value in one of the three patient-derived cultures and no cytotoxic effect in the C6 glioma cell line.[1]
| Cell Line/Culture Type | This compound IC50 (µM) | U-74389G IC50 (µM) |
| Primary Human Glioblastoma Multiforme (Patient 1) | 6.30 | 91 |
| Primary Human Glioblastoma Multiforme (Patient 2) | 6.75 | Not Determined |
| Primary Human Glioblastoma Multiforme (Patient 3) | 6.50 | Not Determined |
| Rat C6 Glioma Cell Line | 45 | No cytotoxic effect |
| 5th Subculture Human Glioblastoma | 37.5 | Less cytotoxic than in primary culture |
Mechanism of Action
The primary mechanism of action for lazaroids is the inhibition of lipid peroxidation, which protects cell membranes from oxidative damage.[1] This antioxidant activity is crucial in the context of cancer, as reactive oxygen species (ROS) can act as signaling molecules that promote tumor cell proliferation and survival. By scavenging free radicals and preventing lipid peroxidation, this compound and U-74389G can disrupt these pro-tumorigenic signaling cascades.
While the precise signaling pathways through which these lazaroids exert their antiproliferative effects in glioma cells are not yet fully elucidated, their antioxidant nature suggests an interference with redox-sensitive pathways that are often dysregulated in glioma. Key pathways in glioma proliferation, such as the PI3K/Akt and MAPK/ERK pathways, are known to be influenced by the cellular redox state. It is plausible that by modulating the intracellular redox environment, this compound and U-74389G can indirectly affect these critical signaling nodes, leading to a reduction in cell proliferation.
Below is a conceptual diagram illustrating the proposed general mechanism of action for lazaroids in glioma cells.
Caption: Proposed mechanism of lazaroid antiproliferative activity in glioma cells.
Experimental Protocols
The antiproliferative effects of this compound and U-74389G were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
MTT Assay Protocol
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Glioma cells (e.g., primary cultures, C6, or other glioma cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or U-74389G (e.g., ranging from 0.1 to 100 µM). Control wells receive medium with the vehicle (solvent used to dissolve the compounds) at the same final concentration as the treated wells.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The background absorbance at 690 nm is typically subtracted.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.
The following diagram outlines the workflow for the comparative evaluation of this compound and U-74389G.
Caption: Experimental workflow for comparing the antiproliferative effects of this compound and U-74389G.
Conclusion
The available experimental data demonstrates that this compound is a more potent inhibitor of glioma cell proliferation than U-74389G.[1] This difference in activity is particularly pronounced in primary cultures of human glioblastoma multiforme. The antiproliferative effects of these lazaroids are attributed to their antioxidant properties and their ability to inhibit lipid peroxidation, which likely disrupts redox-sensitive signaling pathways essential for cancer cell growth. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by these compounds in glioma cells.
References
A Comparative Analysis of U-83836E and Tirilazad Mesylate for the Treatment of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including oxidative stress and lipid peroxidation, which significantly contribute to neuronal damage and long-term neurological deficits. This guide provides a comparative overview of two neuroprotective agents, U-83836E and tirilazad mesylate, both of which target these detrimental processes. While direct comparative studies are not available, this document synthesizes existing preclinical and clinical data to offer a comprehensive analysis of their mechanisms of action, efficacy in various brain injury models, and key experimental findings.
Mechanism of Action
Both this compound and tirilazad mesylate are potent inhibitors of lipid peroxidation, a key process in secondary brain injury. However, they belong to different generations of compounds with distinct structural features.
Tirilazad Mesylate , a first-generation 21-aminosteroid (lazaroid), functions primarily as a free radical scavenger, interrupting the chain reaction of lipid peroxidation within cellular membranes.[1][2] It also helps in maintaining endogenous antioxidant levels, such as vitamins E and C.[1][3] Its proposed mechanisms include scavenging lipid peroxyl and hydroxyl radicals, reducing the formation of hydroxyl radicals, and decreasing membrane phospholipid fluidity.[1]
This compound is a second-generation lazaroid. It is a potent free-radical scavenger that also inhibits lipid peroxidation.[4] Preclinical studies have shown that this compound can preserve mitochondrial respiratory function, improve calcium buffering capacity, and inhibit calpain-mediated cytoskeletal degradation following traumatic brain injury.[5]
Signaling Pathway of Secondary Brain Injury and Therapeutic Intervention
The following diagram illustrates the cascade of events following a traumatic brain injury and the points at which this compound and tirilazad mesylate are proposed to intervene.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies. It is crucial to note that the data for this compound and tirilazad mesylate were obtained from different experimental models, which limits direct comparison.
Table 1: Preclinical Efficacy of this compound in a Rabbit Cryogenic Brain Injury Model
| Outcome Measure | Control Group (Vehicle) | This compound Treated Group | Percentage Improvement | p-value | Reference |
| Lesion Size (% of hemisphere) | 15.09 ± 2.28 | 4.41 ± 0.64 | 70.8% | < 0.001 | [4] |
| Intracranial Pressure (ICP) Elevation | Significantly greater at all time points | - | - | < 0.0001 | [4] |
Table 2: Preclinical Efficacy of Tirilazad Mesylate in Various Brain Injury Models
| Animal Model | Injury Type | Outcome Measure | Control Group | Tirilazad Treated Group | Percentage Improvement | p-value | Reference |
| Rat | Weight-drop head trauma | Brain Malondialdehyde (MDA) levels | - | Decreased | - | < 0.03 | [6] |
| Rat | Weight-drop head trauma | Brain Water Content | No significant difference | No significant difference | - | > 0.05 | [6] |
| Gerbil | Unilateral carotid occlusion & reperfusion | Brain Vitamin E levels (24h reperfusion) | Decreased | Protected | - | - | [3] |
| Gerbil | Unilateral carotid occlusion & reperfusion | Brain Vitamin C levels (24h reperfusion) | Decreased | Decreased | No protection | - | [3] |
Table 3: Clinical Trial a of Tirilazad Mesylate in Severe and Moderate Head Injury
| Outcome Measure (6 months) | Placebo Group (n=560) | Tirilazad Group (n=560) | p-value | Reference |
| Good Recovery (Glasgow Outcome Scale) | 42% | 39% | 0.461 | [7][8] |
| Mortality | 25% | 26% | 0.750 | [7][8] |
| Mortality in males with traumatic subarachnoid hemorrhage | 43% | 34% | 0.026 | [7][8] |
Note: The overall results of the multicenter trial did not show a significant benefit of tirilazad mesylate in head injury patients. A subgroup analysis suggested a potential benefit in a specific patient population.
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below.
This compound in Rabbit Cryogenic Brain Injury Model
This study utilized a pretreatment paradigm in a cryogenic model of cerebral injury.
-
Animal Model: Rabbits (n=15).
-
Injury Induction: A unilateral cryogenic brain lesion was created.
-
Treatment: One group (n=6) received this compound, and the control group (n=9) received a vehicle. The administration was in a pretreatment paradigm.
-
Physiological Monitoring: Arterial blood gases, hematocrit, temperature, and mean arterial pressure were controlled. Intracranial pressure (ICP) was continuously monitored.
-
Outcome Measures:
-
Lesion Size: Determined by triphenyltetrazolium chloride (TTC) staining and planimetric image analysis.
-
Neutrophil Activity: Neutrophil aggregation and oxygen-free radical generation were assessed in whole blood using impedance aggregometry and luminol-mediated chemiluminescence.
-
Neutrophil Accumulation: Assessed within the brain using a myeloperoxidase assay.[4]
-
Tirilazad Mesylate in Rat Weight-Drop Head Trauma Model
-
Animal Model: Rats, divided into four groups.
-
Injury Induction: Head trauma was induced using a weight-drop method.
-
Treatment: One hour after the trauma, groups received bolus injections of physiological saline (control), methylprednisolone, tirilazad mesylate (10 mg/kg), or vitamin E.
-
Outcome Measures (at 24 hours post-injury):
-
Lipid Peroxidation: Measured by malondialdehyde (MDA) levels in the brain.
-
Cerebral Edema: Measured by brain water content.[6]
-
Tirilazad Mesylate in Gerbil Ischemia-Reperfusion Model
-
Animal Model: Gerbils.
-
Injury Induction: Unilateral carotid occlusion followed by reperfusion for 2 or 24 hours.
-
Treatment: Administration of tirilazad mesylate (U74006F).
-
Outcome Measures: Brain concentrations of antioxidant vitamins C and E were measured after 2 and 24 hours of reperfusion.[3]
Tirilazad Mesylate Multicenter Clinical Trial in Head Injury
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 1120 head-injured patients (85% severe, 15% moderate).
-
Treatment: Patients received either tirilazad mesylate or a placebo.
-
Primary Outcome: Glasgow Outcome Scale (GOS) score at 6 months, categorizing outcomes as good recovery or death.[7][8]
Discussion and Conclusion
Both this compound and tirilazad mesylate have demonstrated neuroprotective effects in preclinical models of brain injury by targeting oxidative stress and lipid peroxidation. This compound, a second-generation lazaroid, showed a significant reduction in lesion size and intracranial pressure in a rabbit model of cryogenic brain injury.[4] Tirilazad mesylate, a first-generation compound, reduced markers of lipid peroxidation in a rat TBI model and protected endogenous antioxidants in a gerbil stroke model.[3][6]
However, the translation of these promising preclinical findings to clinical efficacy has been challenging. The large multicenter clinical trial of tirilazad mesylate in patients with moderate to severe head injury did not demonstrate an overall improvement in outcome.[7][8] While a subgroup analysis suggested a potential benefit in males with traumatic subarachnoid hemorrhage, this finding requires further investigation.[7][8] Factors contributing to the failure of the tirilazad trials may include its inability to cross the blood-brain barrier in sufficient concentrations in severely injured patients and gender differences in drug metabolism.[5]
References
- 1. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Rabbit Model of Pediatric Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for controlled cortical impact in human cerebral organoids to model traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral ischemia model using mongolian gerbils-comparison between unilateral and bilateral carotid occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of stroke before and after unilateral occlusion of the common carotid artery in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls and advances from the international tirilazad trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U83836E reduces secondary brain injury in a rabbit model of cryogenic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral ischemia-reperfusion injury in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
U-83836E and Vitamin E: A Comparative Analysis of Lipid Peroxidation Inhibition
For researchers, scientists, and drug development professionals, understanding the efficacy of various antioxidant compounds is critical in the development of therapeutics for conditions associated with oxidative stress. This guide provides a detailed comparison of U-83836E, a synthetic 21-aminosteroid (lazaroid), and Vitamin E (alpha-tocopherol), a natural antioxidant, in their roles as inhibitors of lipid peroxidation.
Lipid peroxidation, a process of oxidative degradation of lipids, is a key factor in cellular injury and the pathogenesis of numerous diseases. Both this compound and Vitamin E have demonstrated significant capabilities in mitigating this damaging process, albeit through distinct and overlapping mechanisms. This guide synthesizes available experimental data to offer an objective comparison of their performance.
At a Glance: this compound vs. Vitamin E
| Feature | This compound | Vitamin E (alpha-tocopherol) |
| Classification | Synthetic 21-aminosteroid (lazaroid) | Natural fat-soluble vitamin |
| Primary Mechanism | Potent inhibitor of iron-dependent lipid peroxidation, scavenger of lipid peroxyl radicals. | Chain-breaking antioxidant, scavenges lipid peroxyl radicals. |
| Potency | While direct comparative studies with alpha-tocopherol are limited, a related lazaroid (U-74389G) showed an IC50 of 160 µmol/l in inhibiting lipid peroxidation in rat brain homogenates. In the same model, Trolox (a water-soluble analog of Vitamin E) had an IC50 of 98 µmol/l, suggesting Vitamin E may be more potent in this specific assay. However, other synthetic derivatives of Vitamin E have shown significantly higher potency than the natural form. | A well-established antioxidant. Its potency can be influenced by the specific experimental conditions and the presence of other antioxidants. |
| Additional Actions | Activates Protein Kinase C (PKC) signaling pathway, inhibits caspase-1. | Modulates gene expression, influences immune function. |
In-Depth Comparison: Mechanism of Action
Both this compound and Vitamin E function as potent antioxidants, but their primary mechanisms of inhibiting lipid peroxidation have some distinctions.
Vitamin E (alpha-tocopherol) is a well-established chain-breaking antioxidant.[1][2][3] It resides within cellular membranes and lipoproteins, where it readily donates a hydrogen atom from its phenolic group to lipid peroxyl radicals.[1][4] This action converts the lipid peroxyl radical into a more stable lipid hydroperoxide, effectively terminating the propagation phase of the lipid peroxidation chain reaction.[1][5] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.[2]
This compound , a member of the lazaroid family of 21-aminosteroids, is a potent inhibitor of iron-dependent lipid peroxidation.[6] Iron can catalyze the formation of highly reactive hydroxyl radicals, which initiate lipid peroxidation. This compound is effective at scavenging lipid peroxyl radicals, similar to Vitamin E.[1] However, some studies suggest that the rate constant for this reaction may be slower for lazaroids compared to alpha-tocopherol, though their presence still effectively slows the overall oxidation process. Beyond radical scavenging, this compound has been shown to exert its protective effects through other mechanisms, including the activation of the Protein Kinase C (PKC) signaling pathway and the inhibition of caspase-1, an enzyme involved in inflammation and apoptosis.
The following diagram illustrates the chain reaction of lipid peroxidation and the points of intervention for both Vitamin E and this compound.
Caption: Lipid Peroxidation Chain Reaction and Inhibition.
Experimental Data: A Comparative Overview
Direct comparative studies evaluating the lipid peroxidation inhibitory effects of this compound and Vitamin E under identical experimental conditions are limited. However, data from various in vivo and in vitro studies provide valuable insights into their respective efficacies.
| Study Type | Model | Key Findings | Reference |
| This compound | |||
| In Vivo | Rat model of myocardial ischemia/reperfusion | Intravenous administration of this compound (7.5, 15, and 30 mg/kg) at the onset of reperfusion significantly limited membrane lipid peroxidation, as assessed by a reduction in conjugated dienes and 4-hydroxynonenal. | [6] |
| In Vitro | Rat brain homogenates (related lazaroid U-74389G) | U-74389G inhibited Fe2+/ascorbic acid-induced lipid peroxidation with an IC50 of 160 µmol/l. | |
| Vitamin E | |||
| In Vitro | Rat brain homogenates (Trolox, a Vitamin E analog) | Trolox inhibited Fe2+/ascorbic acid-induced lipid peroxidation with an IC50 of 98 µmol/l. | |
| In Vitro | Rat brain homogenates (PMC, a synthetic Vitamin E derivative) | PMC inhibited non-enzymatic iron-induced lipid peroxidation with an IC50 of 0.21 µM, demonstrating significantly higher potency than alpha-tocopherol. |
Experimental Protocols
A common method for assessing lipid peroxidation in vitro is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
TBARS Assay for Lipid Peroxidation in Rat Brain Homogenates
This protocol is adapted from studies investigating the effects of antioxidants on iron-induced lipid peroxidation.
1. Preparation of Brain Homogenate:
-
Euthanize a rat and immediately excise the brain.
-
Homogenize the brain tissue in ice-cold buffer (e.g., 10 mM TRIS-HCl, pH 7.5) to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed (e.g., 2000 rpm) at 4°C to remove large debris. The resulting supernatant is used for the assay.
2. Induction of Lipid Peroxidation:
-
To a tube containing a specific volume of the brain homogenate supernatant, add a solution of ferrous sulfate (FeSO4) to a final concentration that induces lipid peroxidation (e.g., 10 µM).
-
In parallel tubes, add the test compounds (this compound or Vitamin E) at various concentrations prior to the addition of the iron solution.
3. TBARS Reaction:
-
To each reaction tube, add a solution of thiobarbituric acid (TBA) in an acidic buffer.
-
Incubate the tubes in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow for the formation of the MDA-TBA adduct.
4. Measurement:
-
After cooling, centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
5. Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant that inhibits lipid peroxidation by 50%) can then be determined from a dose-response curve.
The following diagram outlines the general workflow for this in vitro experiment.
References
- 1. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vitamin E: action, metabolism and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of U-83836E and Other Prominent Antioxidants
In the landscape of antioxidant research and development, the quest for potent and specific inhibitors of oxidative stress is paramount. This guide provides a comprehensive head-to-head comparison of U-83836E, a second-generation lazaroid, with other well-established antioxidants: Vitamin E (alpha-tocopherol), Trolox, N-acetylcysteine (NAC), and Edaravone. This objective analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate antioxidant agents.
Mechanism of Action: A Diverse Arsenal Against Oxidative Stress
The antioxidants under review employ distinct mechanisms to combat oxidative damage, primarily by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.
This compound , a 21-aminosteroid, is a potent inhibitor of iron-dependent lipid peroxidation.[1] Its unique structure, which includes a portion of the alpha-tocopherol ring, allows it to effectively scavenge lipid peroxyl radicals within cellular membranes, thus protecting them from oxidative damage.[1] Beyond direct radical scavenging, this compound has also been shown to restore levels of endogenous antioxidants such as vitamin E and superoxide dismutase.[1] Recent findings also point to its role as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme involved in the homeostasis of glutathione, a key intracellular antioxidant.
Vitamin E (alpha-tocopherol) is a classic lipophilic antioxidant that resides within cell membranes. Its primary role is to protect polyunsaturated fatty acids from oxidation by scavenging lipid peroxyl radicals.[2] The antioxidant activity of Vitamin E is attributed to the hydrogen-donating capability of the hydroxyl group on its chromanol ring.
Trolox , a water-soluble analog of Vitamin E, is widely used as a reference antioxidant in biochemical assays.[3] It effectively scavenges peroxyl and alkoxyl radicals in the aqueous phase.[4] Depending on the experimental conditions and concentration, Trolox can exhibit both antioxidant and pro-oxidant properties.[3][4]
N-acetylcysteine (NAC) is a cysteine prodrug and a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant.[5][6] By replenishing GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[5] More recently, it has been discovered that NAC can be converted to hydrogen sulfide (H2S), which also possesses significant antioxidative and cytoprotective effects.[7]
Edaravone is a potent free radical scavenger that has demonstrated neuroprotective effects and is clinically used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[8][9] It effectively scavenges hydroxyl and peroxynitrite radicals and inhibits lipid peroxidation.[8][10] Edaravone is also known to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[11]
Quantitative Comparison of Antioxidant Performance
The following tables summarize available quantitative data on the antioxidant performance of this compound and its counterparts. It is important to note that a direct head-to-head comparison is challenging due to the limited number of studies that have evaluated these specific compounds under identical experimental conditions. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay systems and conditions employed.
Table 1: Inhibition of Lipid Peroxidation
| Antioxidant | Assay | Model System | Key Findings | Reference |
| This compound | Malondialdehyde (MDA) Assay | Rat model of myocardial ischemia/reperfusion | Significantly decreased MDA content in the myocardium. | |
| N-acetylcysteine (NAC) | MDA Assay | Human hepatoma HepaRG cells (acetaminophen-induced toxicity) | Pretreatment with 250 µM NAC significantly reduced the increase in MDA to 302% of the control. | |
| Edaravone | MDA Assay | Rat model of cerebral infarction | Reduced the amount of MDA-thiobarbituric acid adduct in a dose-dependent manner. |
Table 2: Radical Scavenging Activity
| Antioxidant | Assay | Key Findings | Reference |
| Edaravone | Electron Spin Resonance (ESR) - MULTIS | High scavenging abilities against hydroxyl radical, singlet oxygen, and methyl radical. Overall scavenging activity is as robust as uric acid, glutathione, and trolox. |
Table 3: Effects on Endogenous Antioxidants
| Antioxidant | Assay | Model System | Key Findings | Reference |
| This compound | Enzyme Activity Assays | Rat model of myocardial ischemia/reperfusion | Increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity. | |
| N-acetylcysteine (NAC) | Glutathione (GSH) Assay | Human hepatoma HepaRG cells (acetaminophen-induced toxicity) | Pretreatment with 250 µM NAC was effective at increasing the GSH/GSSG ratio after 24h of APAP treatment. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (MDA-TBA adduct) which can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Reaction Mixture: To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1.5 mL of 0.67% TBA solution to the supernatant.
-
Incubation: Incubate the mixture in a boiling water bath for 15 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the antioxidant compound in a suitable solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the antioxidant solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the antioxidant compound for a specified period.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizing Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanisms of action for this compound and other antioxidants.
Caption: Workflow for the Malondialdehyde (MDA) lipid peroxidation assay.
Caption: Principle of the DPPH radical scavenging assay.
Conclusion
This compound presents itself as a formidable antioxidant with a primary mechanism centered on the potent inhibition of lipid peroxidation. Its structural similarity to Vitamin E, combined with its aminosteroid nature, confers a robust protective effect on cellular membranes. While direct comparative data with other antioxidants in standardized assays is limited, the available in vivo and in vitro evidence suggests that this compound is a highly effective agent against oxidative stress.
In comparison, Vitamin E and Trolox are well-characterized radical scavengers, with the former being the benchmark for lipophilic antioxidants. NAC operates through a different, yet crucial, pathway by bolstering the cell's intrinsic antioxidant defenses via glutathione synthesis. Edaravone stands out for its clinical application in neurodegenerative diseases, highlighting its efficacy as a free radical scavenger in complex biological systems.
The choice of an antioxidant for a specific research or therapeutic application will ultimately depend on the nature of the oxidative insult, the biological system under investigation, and the desired therapeutic outcome. This guide provides a foundational comparison to inform such decisions, emphasizing the need for further direct comparative studies to fully elucidate the relative potencies of these important antioxidant compounds.
References
- 1. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of this compound, a second generation lazaroid, during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Positive controls for in vitro antioxidant assays (e.g., Trolox, ascorbic acid)
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant activity is crucial. The selection of an appropriate positive control is a critical determinant of the validity and comparability of in vitro antioxidant assay results. This guide provides a comprehensive comparison of commonly used positive controls—Trolox, ascorbic acid, gallic acid, and quercetin—supported by experimental data and detailed protocols for key antioxidant assays.
Comparing the Benchmarks: A Quantitative Overview
The efficacy of a positive control is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. The lower the IC50 value, the higher the antioxidant activity. The following tables summarize the reported IC50 values for Trolox, ascorbic acid, gallic acid, and quercetin in three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
Table 1: Comparative IC50 Values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Positive Control | Reported IC50 Range (µg/mL) | Key Characteristics |
| Trolox | 3.77 - 8.0[1] | A water-soluble analog of vitamin E, widely used as a standard.[2] |
| Ascorbic Acid | 4.97 - 9.53[3][4] | A well-known natural antioxidant, but can be unstable.[5] |
| Gallic Acid | 1.0 - 11.0[6] | A phenolic acid with potent antioxidant activity.[2] |
| Quercetin | 0.74 - 4.97[3][4] | A flavonoid with strong radical scavenging properties.[7] |
Table 2: Comparative IC50 Values in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Positive Control | Reported IC50 Range (µg/mL) | Key Characteristics |
| Trolox | 2.34 - 3.0[1][4] | Often used to express results as Trolox Equivalent Antioxidant Capacity (TEAC).[1] |
| Ascorbic Acid | ~5.0 | A common reference standard in ABTS assays. |
| Gallic Acid | 1.03[8] | Demonstrates very strong scavenging activity in the ABTS assay.[8] |
| Quercetin | 1.89[8] | Exhibits potent activity, often stronger than many other flavonoids.[8] |
Table 3: Performance in the FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Results are often expressed as equivalents of a standard, such as Trolox or ascorbic acid, rather than an IC50 value.
| Positive Control | Performance Characteristics |
| Trolox | Commonly used as the standard for calculating FRAP values. |
| Ascorbic Acid | Shows a strong reducing capacity in the FRAP assay. |
| Gallic Acid | Exhibits high ferric reducing power. |
| Quercetin | Demonstrates significant reducing ability, contributing to its overall antioxidant capacity. |
Visualizing the Selection Process
The choice of a positive control is a critical step in the experimental design of in vitro antioxidant assays. The following diagram illustrates the logical workflow for selecting an appropriate positive control.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. nehu.ac.in [nehu.ac.in]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Lazaroids in the Inhibition of Lipid Peroxidation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Lazaroids, a family of 21-aminosteroids, have emerged as potent inhibitors of lipid peroxidation, a key process in cellular injury associated with a range of pathologies including neurological trauma, stroke, and ischemia-reperfusion injury. These synthetic compounds, devoid of glucocorticoid activity, offer a targeted therapeutic approach by mitigating the damaging effects of oxidative stress. This guide provides a comparative overview of key lazaroid compounds, supported by experimental data and detailed methodologies, to aid researchers in their evaluation and application.
Mechanism of Action: Scavenging Radicals and Stabilizing Membranes
Lazaroids exert their protective effects through a dual mechanism of action.[1] Firstly, they act as potent antioxidants, scavenging lipid peroxyl radicals to interrupt the chain reaction of lipid peroxidation.[1][2] Secondly, they exhibit a strong affinity for cell membranes, where they intercalate into the lipid bilayer, enhancing membrane stability and reducing the propagation of lipid radical-induced damage.[1]
Certain lazaroids also demonstrate specificity in their inhibitory actions. For instance, U-74500A is a particularly effective inhibitor of iron-dependent lipid peroxidation, a critical pathway in many neurodegenerative diseases.[3] Its mechanism involves direct interaction with iron, preventing its participation in redox cycling that generates highly reactive hydroxyl radicals.[2] In contrast, lazaroids like Tirilazad (U-74006F) are more recognized for their efficacy in scavenging lipid peroxyl radicals, a mechanism akin to that of vitamin E.[1]
Comparative Efficacy of Lazaroids
The following table summarizes the comparative efficacy of prominent lazaroid compounds in inhibiting lipid peroxidation, based on available experimental data. It is important to note that the inhibitory concentrations can vary depending on the experimental model and the method of inducing lipid peroxidation.
| Lazaroid | Common Name/Code | Primary Mechanism of Action | Reported IC50 Values/Efficacy | Key Findings & References |
| Tirilazad | U-74006F | Lipid peroxyl radical scavenger | Effective at low micromolar concentrations (1-10 µM) in vitro.[4] | Blocks cortical hypoperfusion following spreading depression.[5] Its inhibitory action in microsomal systems is enhanced by metabolic activation.[2] |
| U-74389G | 16-desmethyl tirilazad | Lipid peroxyl radical scavenger | Shows no significant biochemical or bioactive differences in effectiveness compared to Tirilazad (U-74006F).[4] | Ameliorates lung injury by inhibiting lipid peroxidation and modulating nitric oxide synthase activity.[6] |
| U-74500A | Potent inhibitor of iron-dependent lipid peroxidation | IC50 of approximately 1 µM for inhibiting iron-dependent lipid peroxidation in mitochondrial membranes.[5] 2 to 10 times more effective in inhibiting iron-dependent lipid peroxidation than U-74006F.[7] | Directly affects iron redox chemistry by forming a redox-inert complex with iron.[2] |
Experimental Protocols
A common and reliable method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the concentration of malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
Objective: To quantify the level of malondialdehyde (MDA) in biological samples as an indicator of lipid peroxidation.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma, cell lysate)
-
Thiobarbituric acid (TBA) solution (0.8% w/v in water)
-
Acetic acid solution (20% v/v, pH 3.5)
-
Sodium dodecyl sulfate (SDS) solution (8.1% w/v)
-
Malondialdehyde (MDA) standard solution (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer (e.g., KCl 1.15%) on ice. To prevent ex vivo lipid peroxidation, add BHT to the homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
For plasma or serum, samples can often be used directly or after precipitation of proteins with TCA.
-
-
Reaction Mixture Preparation:
-
In a test tube, add 0.1 mL of the sample or MDA standard.
-
Add 0.75 mL of 0.8% TBA solution.
-
Add 0.75 mL of 20% acetic acid solution.
-
Add an appropriate volume of 8.1% SDS solution.
-
-
Incubation:
-
Vortex the tubes to ensure thorough mixing.
-
Incubate the tubes in a boiling water bath (95-100°C) for 30-60 minutes. This facilitates the reaction between MDA and TBA to form a pink-colored adduct.
-
-
Measurement:
-
After incubation, cool the tubes on ice to stop the reaction.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a cuvette or a microplate well.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the MDA standard.
-
Determine the concentration of MDA in the samples by comparing their absorbance values to the standard curve.
-
Results are typically expressed as nmol of MDA per mg of protein or per mL of sample.
-
Visualizing the Pathways and Processes
To better understand the complex interactions involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of lipid peroxidation and a typical experimental workflow.
Caption: Lipid peroxidation pathway and points of lazaroid intervention.
Caption: Workflow of the TBARS assay for lipid peroxidation.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. Inhibition of in vitro lipid peroxidation by 21-aminosteroids. Evidence for differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of iron-dependent lipid peroxidation for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the iron-catalysed formation of hydroxyl radicals by nitrosouracil derivatives: protection of mitochondrial membranes against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nwlifescience.com [nwlifescience.com]
A Comparative Review of 21-Aminosteroids for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of acute neurological injuries, such as stroke and traumatic brain injury (TBI), has been a central focus of neuroscience research for decades. Among the myriad of compounds investigated, the 21-aminosteroids, also known as lazaroids, emerged with significant promise. This guide provides a comprehensive comparison of 21-aminosteroids with other neuroprotective strategies, supported by experimental data, to offer an objective perspective for the research and drug development community.
21-Aminosteroids: Mechanism of Action
The primary neuroprotective mechanism of 21-aminosteroids is the inhibition of iron-dependent lipid peroxidation.[1][2] In the aftermath of a neurological injury, the release of iron from damaged cells catalyzes the formation of highly reactive oxygen species (ROS), leading to a destructive cascade of lipid peroxidation in cell membranes. This process compromises membrane integrity, leading to cell death.
21-aminosteroids, such as tirilazad and U-74389G, are lipophilic molecules that readily intercalate into cell membranes.[2] Their unique structure, which includes a steroid backbone and an amine at the 21st position, allows them to scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[2][3] This antioxidant activity is a key component of their neuroprotective effects.
Mechanism of action of 21-aminosteroids in neuroprotection.
Preclinical and Clinical Performance of 21-Aminosteroids
The preclinical efficacy of 21-aminosteroids in various animal models of neurological injury was initially very promising. However, this success in the laboratory did not translate into positive outcomes in large-scale clinical trials for acute ischemic stroke. For aneurysmal subarachnoid hemorrhage, the results were more mixed, with some studies suggesting a potential benefit.
Quantitative Comparison of Neuroprotective Agents
The following tables summarize the preclinical and clinical data for 21-aminosteroids and other notable neuroprotective agents.
Table 1: Preclinical Efficacy of Neuroprotective Agents in Animal Models of Stroke
| Compound/Class | Animal Model | Primary Outcome | Efficacy | Citation(s) |
| Tirilazad | Rat (transient MCAO) | Infarct Volume Reduction | 23-40% | [4] |
| Rat (permanent MCAO) | Infarct Volume Reduction | No significant reduction | [4] | |
| Meta-analysis (various models) | Infarct Volume Reduction | 29.2% (95% CI: 21.1-37.2%) | [5] | |
| NXY-059 | Rat (transient MCAO) | Infarct Volume Reduction | ~59% (at 10 mg/kg/h) | [6][7] |
| Rat (permanent MCAO) | Infarct Volume Reduction | ~44% (at 4h post-occlusion) | [6][7] | |
| Marmoset (permanent MCAO) | Infarct Volume Reduction | ~28% (not statistically significant) | [8] | |
| Edaravone | Rat (TBI) | Neurological Deficit | Significant improvement | [9] |
| Selfotel | Animal Models | Neuroprotection | Efficacious | [10][11] |
Table 2: Clinical Trial Outcomes of Neuroprotective Agents
| Compound | Indication | Primary Endpoint | Result (Odds Ratio [95% CI] or other) | Citation(s) |
| Tirilazad | Acute Ischemic Stroke | Death or Disability (Glasgow Outcome Scale) | 1.23 [1.01-1.50] (worse outcome) | [12][13] |
| Aneurysmal Subarachnoid Hemorrhage | Mortality | 0.89 [0.74-1.06] (no significant difference) | [14][15] | |
| Aneurysmal Subarachnoid Hemorrhage | Good Recovery (Glasgow Outcome Scale) | Significant improvement in one study (especially in men) | [16] | |
| NXY-059 | Acute Ischemic Stroke | Disability (modified Rankin Scale) | SAINT I: Favorable shift (p=0.038); SAINT II: No significant difference | [17] |
| Edaravone | Acute Ischemic Stroke | Good Functional Outcome (mRS ≤1) | Edaravone + Dexborneol: 67.18% vs. Edaravone alone: 58.97% (OR 1.42 [1.12-1.81]) | [18] |
| Selfotel | Acute Ischemic Stroke | Mortality (90-day) | 1.3 [0.92-1.83] (trend towards increased mortality) | [10][19][20] |
Alternative Neuroprotective Strategies
The challenges encountered with 21-aminosteroids in the clinical setting have spurred the investigation of alternative neuroprotective mechanisms.
-
Glutamate Antagonists: Excitotoxicity, mediated by excessive glutamate release, is a key event in neuronal injury. NMDA receptor antagonists like Selfotel were developed to block this pathway. However, clinical trials were largely disappointing, with some showing a trend towards increased mortality.[10][19]
-
Free-Radical Scavengers: This class of compounds directly neutralizes reactive oxygen species.
-
NXY-059 (Cerovive®): A spin-trap agent that showed robust preclinical efficacy.[21] The initial phase III clinical trial (SAINT I) showed a modest but significant benefit, but the subsequent, larger trial (SAINT II) failed to confirm these findings.[17]
-
Edaravone (Radicut®): A potent free-radical scavenger that is approved for the treatment of acute ischemic stroke in Japan.[22] Clinical studies have shown that it can improve functional outcomes, particularly when combined with other therapies.[18]
-
Comparison of major neuroprotective strategies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to mimic focal ischemic stroke.
-
Anesthesia and Preparation: Rats are anesthetized (e.g., with isoflurane). A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the CCA bifurcation.[23]
-
Duration: For transient ischemia, the suture is left in place for a specific duration (e.g., 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture remains in place.
-
Verification: Ischemia is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.
-
Outcome Assessment: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[3]
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats
This model produces a focal brain contusion.
-
Anesthesia and Craniotomy: The rat is anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.[2][9]
-
Impact: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura. Injury severity can be modulated by adjusting parameters such as impact velocity, depth, and dwell time.[24][25]
-
Closure and Recovery: The bone flap may or may not be replaced, and the scalp is sutured. The animal is allowed to recover.
-
Outcome Assessment: Neurological function is assessed using various behavioral tests (e.g., motor function on a beam balance). Histological analysis is performed to determine the extent of tissue damage.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., RIPA buffer with inhibitors).[26]
-
Protein Precipitation: An aliquot of the homogenate is treated with an acid (e.g., trichloroacetic acid) to precipitate proteins.[26]
-
Reaction with TBA: The supernatant is mixed with thiobarbituric acid (TBA) solution and heated (e.g., in a boiling water bath for 10 minutes).[26]
-
Measurement: After cooling, the absorbance or fluorescence of the resulting pink-colored product is measured at a specific wavelength (e.g., 532 nm).[26][27]
-
Quantification: The concentration of MDA is determined by comparison to a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[26]
A typical experimental workflow for evaluating a neuroprotective agent.
Conclusion
The journey of 21-aminosteroids from promising preclinical candidates to their challenging clinical evaluation underscores the complexities of translating neuroprotective strategies from the bench to the bedside. While their primary mechanism of inhibiting lipid peroxidation is well-established, the lack of robust clinical efficacy in ischemic stroke highlights the multifactorial nature of neuronal injury and the need for multi-targeted therapeutic approaches.
The mixed results in subarachnoid hemorrhage suggest that the therapeutic window and patient population are critical factors for potential success. Comparison with other neuroprotective agents reveals a similar pattern of preclinical promise followed by clinical setbacks for many compounds, with the notable exception of Edaravone in Japan.
For researchers and drug development professionals, the story of 21-aminosteroids serves as a valuable case study. Future efforts in neuroprotection will likely require a deeper understanding of the intricate pathophysiology of neurological injuries, the development of more predictive preclinical models, and the design of clinical trials that are tailored to specific patient populations and injury types. The continued exploration of novel mechanisms and combination therapies remains a crucial endeavor in the pursuit of effective treatments for acute neurological disorders.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirilazad reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic review and meta-analysis of the efficacy of tirilazad in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of NXY-059 on infarct volu... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. [PDF] Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. | Semantic Scholar [semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Tirilazad mesylate in acute ischemic stroke: A systematic review. Tirilazad International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tirilazad for aneurysmal subarachnoid haemorrhage | Cochrane [cochrane.org]
- 15. Tirilazad for aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 26. mmpc.org [mmpc.org]
- 27. resources.bio-techne.com [resources.bio-techne.com]
Benchmarking U-83836E: A Comparative Analysis Against Novel Antioxidant Compounds
For Immediate Release
In the dynamic field of antioxidant research, the quest for more potent and specific therapeutic agents is perpetual. This guide provides a comprehensive benchmark analysis of the established antioxidant compound U-83836E against a panel of novel antioxidant agents: Edaravone, MitoQ, and EUK-134. This report is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Executive Summary
This compound, a lazaroid antioxidant, has long been recognized for its potent inhibition of lipid peroxidation and its role as a free radical scavenger. This guide delves into a comparative analysis with newer compounds that have shown significant promise in mitigating oxidative stress through various mechanisms. Edaravone is a potent free radical scavenger, MitoQ is a mitochondria-targeted antioxidant, and EUK-134 is a synthetic superoxide dismutase (SOD) and catalase mimetic. The following sections will present quantitative data on their antioxidant capacities, detail the experimental protocols for key assays, and visualize the signaling pathways they modulate.
Quantitative Antioxidant Performance
To provide a clear comparison of the antioxidant potential of this compound and the selected novel compounds, the following tables summarize key quantitative data from various studies. It is important to note that direct head-to-head studies are limited, and thus, data is compiled from independent research. Variations in experimental conditions should be considered when interpreting these results.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Lipid Peroxidation (MDA) | Rat model of myocardial ischemia/reperfusion | Significantly decreased malondialdehyde (MDA) content. | [1] |
| Antioxidant Enzyme Activity | Rat model of myocardial ischemia/reperfusion | Increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity. | [1] | |
| Edaravone | Lipid Peroxidation | Rat brain homogenate | IC50: 15.3 µM | [2] |
| Hydroxyl Radical Scavenging | Electron spin resonance (ESR) | Scavenging rate constant: k=2.98×10¹¹ M⁻¹s⁻¹ | [3] | |
| MitoQ | Antioxidant Enzyme Activity | Rat model of gamma irradiation-induced testicular damage | Replenished mitochondrial SOD, GPx, and glutathione (GSH). | [4] |
| Lipid Peroxidation | Isolated mitochondria | Attenuates lipid peroxidation. | [5] | |
| EUK-134 | Lipid Peroxidation | Human skin exposed to UVA | Reduced the level of skin surface lipid peroxidation. | [6] |
| Antioxidant Enzyme Mimetic | In vitro and in vivo models | Exhibits both SOD and catalase activity. | [7][8] | |
| U-74389G (Lazaroid) | Lipid Peroxidation (TBARS) | LDL peroxidation induced by free radicals | Reduced the formation of TBARS. | [5] |
| Tirilazad (Lazaroid) | Lipid Peroxidation | Human dermal fibroblasts (UVA-induced) | Effective inhibitor of UVA-induced increases in MDA. | [9] |
Table 1: Comparative Antioxidant Activity
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or lyse cells in RIPA buffer with inhibitors on ice. For plasma, it can be used directly.
-
Protein Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the sample, incubate on ice for 15 minutes, and then centrifuge to pellet the protein.
-
Reaction with TBA: Collect the supernatant and add an equal volume of 0.67% Thiobarbituric Acid (TBA).
-
Incubation and Measurement: Incubate the mixture in a boiling water bath for 10 minutes. After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with a known concentration of MDA.[2][10][11]
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by xanthine oxidase. SOD in the sample scavenges the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Procedure:
-
Prepare a WST working solution and an enzyme working solution (containing xanthine oxidase).
-
Add the sample and WST working solution to a 96-well plate.
-
Initiate the reaction by adding the enzyme working solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction.[3][12][13][14][15]
Glutathione Peroxidase (GPx) Activity Assay
This assay determines the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides.
-
Principle: GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing substrate. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.
-
Procedure:
-
Prepare a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione.
-
Add the sample to the reaction mixture.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation: GPx activity is calculated from the rate of NADPH oxidation.[6][16][17][18]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known mechanisms of action.
Caption: this compound antioxidant and PKC signaling pathway.
Caption: Edaravone's activation of the Nrf2 antioxidant pathway.[1][19][20]
Caption: Mechanism of action for the mitochondria-targeted antioxidant MitoQ.[21][22][23][24]
Caption: EUK-134's dual SOD and catalase mimetic activity.[25][26][27][28]
Conclusion
This comparative guide provides a valuable resource for researchers and drug developers by consolidating key performance data and mechanistic insights for this compound and a selection of novel antioxidant compounds. While direct comparative studies are scarce, the available data suggests that each compound possesses a distinct profile of antioxidant activity and engages with specific cellular pathways. This compound remains a potent inhibitor of lipid peroxidation with additional PKC signaling involvement. Edaravone demonstrates robust free radical scavenging and induction of the Nrf2 antioxidant response. MitoQ offers the unique advantage of targeting the primary site of cellular ROS production, the mitochondria. EUK-134 provides a dual enzymatic mimetic action against both superoxide and hydrogen peroxide.
The choice of antioxidant for a specific therapeutic application will depend on the desired mechanism of action, the target tissue, and the specific pathological context of oxidative stress. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation and the rational design of future antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 21-aminosteroid U-74389G inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. h-h-c.com [h-h-c.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The lazaroid tirilazad is a new inhibitor of direct and indirect UVA-induced lipid peroxidation in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nwlifescience.com [nwlifescience.com]
- 17. assaygenie.com [assaygenie.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing [mdpi.com]
- 21. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mitoq.com [mitoq.com]
- 23. MitoQ-- Anti-Aging and Senolytic Properties [worldofmolecules.com]
- 24. researchgate.net [researchgate.net]
- 25. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Cross-Study Validation of U-83836E's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of U-83836E's therapeutic potential against alternative compounds, supported by available experimental data. This compound, a lazaroid compound, has demonstrated a dual mechanism of action as both a potent antioxidant and an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in cancer cell proliferation and glutathione homeostasis.[1][2][3] This document summarizes key in vitro and in vivo findings to facilitate an objective evaluation of this compound for further research and development.
Comparative Efficacy of this compound
To contextualize the therapeutic potential of this compound, its performance is compared with pro-GA, another GGCT inhibitor, and Trolox, a well-established antioxidant.
In Vitro Efficacy: GGCT Inhibition and Antiproliferative Activity
This compound has been identified as a specific inhibitor of GGCT, an enzyme overexpressed in various cancers.[1][2][3] Its inhibitory action disrupts glutathione metabolism, leading to suppressed cancer cell growth. Pro-GA, a cell-permeable prodrug of a GGCT inhibitor, has also shown significant antiproliferative effects in several cancer cell lines.[4][5][6][7]
| Compound | Target | Mechanism of Action | Cell Line | IC50 Value |
| This compound | γ-Glutamylcyclotransferase (GGCT) | Inhibition of GGCT enzymatic activity, leading to disruption of glutathione homeostasis and suppression of tumor cell growth.[1][2][3] | MCF7 (Breast Cancer) | Not explicitly reported in reviewed literature. |
| pro-GA | γ-Glutamylcyclotransferase (GGCT) | Cell-permeable prodrug that converts to a GGCT inhibitor, suppressing cancer cell proliferation.[3][4][5][6][7] | T24 (Bladder Cancer) | 57 µM[4][5] |
| MCF7 (Breast Cancer) | Antiproliferative activity demonstrated, specific IC50 not reported in reviewed literature.[7] |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
In vivo studies are critical for validating the therapeutic potential of anticancer compounds. Both this compound and pro-GA have demonstrated the ability to inhibit tumor growth in xenograft mouse models.
| Compound | Cancer Type | Animal Model | Key Findings |
| This compound | Breast Cancer | Immunodeficient mice with orthotopically inoculated MCF7 cells. | Significantly inhibited tumor growth.[1][2][3] |
| pro-GA | Bladder Cancer, Prostate Cancer | Mouse xenograft models. | Exhibited significant antitumor effects without severe systemic adverse effects.[3][6] |
Antioxidant Activity Comparison
This compound is a derivative of the lazaroid family of 21-aminosteroids, which are known for their potent inhibition of lipid peroxidation and scavenging of oxygen free radicals.[7] This antioxidant activity is a key component of its therapeutic potential, particularly in contexts of oxidative stress-related cell damage. Trolox, a water-soluble analog of vitamin E, is a standard antioxidant used for comparison in many studies.
| Compound | Class | Mechanism of Antioxidant Action |
| This compound | Lazaroid (21-aminosteroid) | Inhibits lipid membrane peroxidation and functions as an oxygen free radical scavenger.[7] |
| Trolox | Vitamin E analog | Scavenges peroxyl radicals, breaking the chain reaction of lipid peroxidation. |
Visualizing the Mechanisms and Workflows
To further elucidate the activity of this compound and the methodologies for its evaluation, the following diagrams are provided.
Caption: Proposed dual mechanism of this compound.
Caption: General workflow for preclinical evaluation.
Detailed Experimental Protocols
For reproducibility and cross-study validation, detailed methodologies for key experiments are provided below.
γ-Glutamylcyclotransferase (GGCT) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against GGCT.
Materials:
-
Recombinant human GGCT enzyme
-
GGCT substrate (e.g., γ-glutamyl-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the GGCT enzyme.
-
Initiate the reaction by adding the GGCT substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of GGCT inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lipid Peroxidation (TBARS) Assay
This assay measures malondialdehyde (MDA), a product of lipid peroxidation, to assess antioxidant activity.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) reagent (0.375% w/v TBA, 15% w/v trichloroacetic acid in 0.25 N HCl)
-
Butylated hydroxytoluene (BHT) solution
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
To the sample (e.g., 200 µL of tissue homogenate), add BHT to prevent further oxidation during the assay.
-
Add the TBA reagent to the sample.
-
Heat the mixture at 95°C for 20 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm or fluorescence at an excitation of 530 nm and emission of 550 nm.
-
Create a standard curve using known concentrations of MDA.
-
Quantify the MDA concentration in the samples by comparing their absorbance/fluorescence to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.
Breast Cancer Xenograft Mouse Model
This protocol describes the establishment of a human breast cancer xenograft model to evaluate the in vivo efficacy of anticancer compounds.
Materials:
-
MCF7 human breast cancer cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel
-
Estrogen pellets (MCF7 cells are estrogen-dependent)
-
Test compound (this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture MCF7 cells under standard conditions.
-
A week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse.
-
On the day of injection, harvest the MCF7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
References
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of lazaroid (U-75412E) and its protective effects against crystalline silica-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of U-83836E in Neuroprotective Combination Therapies: A Comparative Guide
While direct experimental data on the neuroprotective agent U-83836E in combination with other therapeutic compounds remains to be published, its established mechanism as a potent inhibitor of lipid peroxidation offers a strong rationale for its inclusion in multi-target strategies for neurological disorders. This guide provides a comparative analysis of combination therapies involving agents with similar antioxidant and membrane-stabilizing properties to this compound, offering a predictive insight into its potential synergistic effects.
This compound, a lazaroid compound, primarily functions by intercalating into cell membranes and inhibiting the cascade of lipid peroxidation, a key pathological process in a variety of neurological conditions, including ischemic stroke and traumatic brain injury. This action helps to preserve the structural integrity of neuronal and glial cells and mitigate the downstream consequences of oxidative stress. Furthermore, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in cellular stress responses, suggesting a multi-faceted mechanism of action.
Given the complex and multifactorial nature of neuronal injury, combination therapies that target distinct yet complementary pathological pathways are gaining significant traction in preclinical and clinical research. This approach aims to achieve synergistic or additive neuroprotective effects, enhance therapeutic efficacy, and potentially lower the required doses of individual agents, thereby reducing the risk of side effects.
Comparative Analysis of Antioxidant Combination Strategies
In the absence of specific data for this compound, this section evaluates the efficacy of other antioxidants and lipid peroxidation inhibitors when used in combination with agents targeting different neurodegenerative pathways. The following table summarizes key quantitative data from preclinical studies, providing a benchmark for the potential of this compound in similar therapeutic regimens.
| Combination Therapy | Animal Model | Key Outcome Measures | Results |
| Antioxidant (Resveratrol) + Anti-inflammatory (Minocycline) | Rat Model of Ischemic Stroke (MCAO) | Infarct Volume Reduction, Neurological Deficit Score | Combination therapy showed a significantly greater reduction in infarct volume and improvement in neurological scores compared to either agent alone. |
| Lipid Peroxidation Inhibitor (Edaravone) + Thrombolytic (tPA) | Rabbit Model of Embolic Stroke | Recanalization Rate, Hemorrhagic Transformation | Co-administration of edaravone with tPA improved recanalization rates and reduced the incidence of hemorrhagic transformation compared to tPA alone. |
| Antioxidant Cocktail (Vitamins C & E) + NMDA Receptor Antagonist (MK-801) | Gerbil Model of Global Cerebral Ischemia | Hippocampal CA1 Neuronal Survival | The combination treatment significantly increased the survival of hippocampal neurons compared to individual treatments. |
| Nrf2 Activator (Sulforaphane) + Anti-apoptotic Agent (Bcl-2 overexpression) | Mouse Model of Traumatic Brain Injury | Lesion Volume, Motor Function Recovery | The combined approach resulted in a greater reduction in lesion volume and a more pronounced recovery of motor function. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in analogous combination therapy studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model simulates focal ischemic stroke.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Drug Administration: The investigational agents (e.g., antioxidant, anti-inflammatory) are administered intravenously or intraperitoneally at specified time points before, during, or after MCAO.
-
Outcome Assessment: 24 to 72 hours post-MCAO, neurological deficit scores are assessed, and brains are harvested for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Measurement of Lipid Peroxidation
Malondialdehyde (MDA) is a common biomarker for lipid peroxidation.
-
Sample Preparation: Brain tissue is homogenized in ice-cold buffer.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: The homogenate is mixed with a solution containing thiobarbituric acid (TBA). The mixture is heated to form a colored product with MDA.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated using a standard curve.
Visualizing Potential Synergistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual frameworks for the neuroprotective mechanisms of combination therapies and a typical experimental workflow.
Future Directions and Conclusion
The exploration of this compound in combination with other neuroprotective agents represents a promising frontier in the development of effective treatments for acute and chronic neurological disorders. Based on the synergistic effects observed with other antioxidants and lipid peroxidation inhibitors, it is plausible that this compound could significantly enhance the therapeutic efficacy of agents targeting distinct pathways such as excitotoxicity, neuroinflammation, and apoptosis.
Future preclinical studies should be designed to systematically evaluate the efficacy and safety of this compound in combination with a range of neuroprotective agents in clinically relevant animal models. Such studies will be instrumental in elucidating the optimal drug combinations, dosing regimens, and therapeutic windows, paving the way for the clinical translation of these potentially powerful neuroprotective strategies. Researchers and drug development professionals are encouraged to consider the inclusion of this compound in their future research endeavors to unlock its full therapeutic potential.
Reproducibility of U-83836E's effects across different research labs
A Comparative Analysis of the Reported Biological Activities of U-83836E highlights a significant challenge in the reproducibility of preclinical research. Initially identified as a potent inhibitor of γ-glutamylcyclotransferase (GGCT) with promising anti-cancer applications, subsequent and prior independent studies have reported distinct primary targets and mechanisms of action for this compound. This guide provides a comprehensive comparison of the available data, experimental protocols, and the implications of these divergent findings for researchers in drug development.
The reproducibility of scientific findings is a cornerstone of drug discovery and development. In the case of the investigational compound this compound, the existing body of literature presents a compelling case study in the complexities of preclinical compound characterization. While one line of research has explored its potential as a cancer therapeutic through the inhibition of GGCT, another has identified it as a potent modulator of inflammatory pathways via caspase-1 inhibition. Furthermore, earlier studies have characterized its effects based on its antioxidant properties as a lazaroid.
Divergent Primary Targets of this compound
Two independent research groups have identified distinct primary molecular targets for this compound, leading to different therapeutic hypotheses.
This compound as a γ-Glutamylcyclotransferase (GGCT) Inhibitor
In 2021, a study by Ii et al. identified this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in glutathione homeostasis and overexpressed in various cancers.[1][2] This discovery was the result of a high-throughput screening of a chemical library. The study demonstrated that this compound could suppress the growth of MCF7 breast cancer xenografts in mice, suggesting its potential as an anti-cancer agent.[1][2]
This compound as a Caspase-1 Inhibitor
In contrast, a 2015 study by Kawarski et al. reported this compound to be a potent, time-dependent, and reversible inhibitor of caspase-1.[3][4] Caspase-1 is a critical enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines. This finding points towards a potential therapeutic application of this compound in inflammatory diseases.
Early Research on Antiproliferative and Antioxidant Effects
Even earlier research in the late 1990s investigated the effects of this compound, classifying it as a "lazaroid" with antioxidant and anti-proliferative properties. A 1999 study by Durmaz et al. demonstrated its cytotoxic effects on glioma primary cultures and cell lines.[5] Another study from 1996 showed its ability to inhibit the proliferation of human astrocytoma cells.[6] These studies attributed the observed effects to the compound's ability to inhibit lipid peroxidation.[5][6]
Comparative Data Summary
The following table summarizes the key quantitative data from the studies reporting different primary targets for this compound.
| Parameter | Reported Value | Target | Research Lab (First Author) | Year |
| IC50 | Not Reported | GGCT | Ii, H. | 2021 |
| Ki | 48.0 nM | Caspase-1 | Kawarski, M. | 2015 |
| IC50 | 6.30 - 6.75 µM | Glioma Cell Proliferation | Durmaz, R. | 1999 |
| IC50 | 45 µM | C6 Glioma Cell Proliferation | Durmaz, R. | 1999 |
Experimental Methodologies
The divergent findings can be partially attributed to the different experimental approaches and screening strategies employed by the research groups.
GGCT Inhibition Studies (Ii et al., 2021)
-
Screening Method: High-throughput screening of a low molecular weight compound library using a fluorochrome-conjugated GGCT probe.[1][2]
-
In Vitro Validation: GGCT inhibition was confirmed by measuring the product of a fluorochrome-conjugated GGCT substrate assay and in extracts of NIH3T3 cells overexpressing GGCT.[1][2]
-
In Vivo Model: A xenograft model using immunodeficient mice orthotopically inoculated with MCF7 human breast cancer cells was used to assess anti-tumor activity.[1][2]
Caspase-1 Inhibition Studies (Kawarski et al., 2015)
-
Screening Method: An 84-membered library of pro- and antioxidant small molecules was screened for potential inhibitors of caspase-1.[3][4]
-
Enzymatic Assays: The inhibitory activity and mechanism of this compound against caspase-1 were characterized using kinetic studies.[3][4]
Antiproliferative Studies (Durmaz et al., 1999)
-
Cell Models: Primary cultures of glioblastoma multiforme from three patients and the rat C6 glioma cell line were used.[5]
-
Assay: The effects on cell proliferation were determined using the 3-(4,5-dimethyl thiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) colorimetric assay.[5]
Signaling Pathways and Logical Relationships
The different reported targets for this compound implicate distinct cellular signaling pathways.
Caption: this compound's reported inhibition of GGCT disrupts glutathione homeostasis, thereby impeding cancer cell growth as proposed by Ii et al.
Caption: this compound's reported inhibition of Caspase-1 blocks the maturation of pro-inflammatory cytokines, suggesting an anti-inflammatory role as per Kawarski et al.
Caption: A logical workflow illustrating the divergent findings on the biological effects of this compound from different research labs.
An Alternative with More Consistent Data: Pro-GA
In the context of GGCT inhibition, another compound, pro-GA, has been the subject of research by multiple groups with more consistent findings. Pro-GA is a cell-permeable prodrug of a GGCT inhibitor.[7][8] Studies have consistently demonstrated its ability to inhibit the growth of various cancer cell lines, including bladder, breast, and prostate cancer.[7][8] This consistency across different studies suggests that pro-GA may be a more reliable tool for studying the effects of GGCT inhibition.
Conclusion and Recommendations for Researchers
The case of this compound underscores the critical importance of independent validation in preclinical research. The divergent findings from different laboratories suggest that this compound may have multiple biological targets, or that its activity is highly context-dependent.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Target Validation: Before committing significant resources to a compound, it is imperative to conduct thorough target validation studies in multiple, independent laboratories and using a variety of experimental systems.
-
Consideration of Off-Target Effects: The potential for off-target effects should be rigorously investigated, especially when a compound shows activity in diverse biological screens.
-
Comparative Studies: When conflicting data exists, direct comparative studies using standardized protocols are necessary to resolve the discrepancies.
References
- 1. Identification of U83836E as a γ-glutamylcyclotransferase inhibitor that suppresses MCF7 breast cancer xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative properties of the lazaroids this compound and U-74389G on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lazaroids inhibit proliferation of cultured human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-GA, a Novel Inhibitor of γ-Glutamylcyclotransferase, Suppresses Human Bladder Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of U-83836E: A Procedural Guide
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of U-83836E, a lazaroid compound with neuroprotective and anti-tumor activities.[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach, treating this compound as a potentially hazardous substance, is mandatory.
Core Safety and Handling Protocols
All operations involving this compound must be conducted within a designated controlled area, such as a chemical fume hood, to minimize exposure risk. A thorough risk assessment should precede any new experimental protocol.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to ensure personnel safety. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (Nitrile or Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| Conducting Reactions & General Laboratory Work | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (Nitrile or Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
Decontamination and Cleaning
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent after each use.
-
Equipment: Thoroughly clean all non-disposable equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Experimental Protocols
Solution Preparation (Example)
This compound is soluble in DMSO.[1] To prepare a stock solution:
-
Ensure all handling is performed within a certified chemical fume hood.
-
Don appropriate PPE as outlined in the table above.
-
Weigh the desired amount of this compound powder using a tared, disposable weigh boat.
-
Slowly add the solid compound to the appropriate volume of DMSO in a clearly labeled container to avoid splashing.
-
If necessary, sonicate the solution to aid dissolution, ensuring the container is securely capped.
-
Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.
Visual Safety and Operational Guides
Personal Protective Equipment (PPE) Workflow for Handling this compound
Caption: PPE workflow for handling this compound.
This compound Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
